Dexlansoprazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.21mg/mL at pH7.0 | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138530-94-6 | |
| Record name | (+)-Lansoprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 140ºC | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Pharmacokinetics of Dexlansoprazole: A Dual Delayed-Release Formulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) distinguished by its unique dual delayed-release (DDR) formulation. This design incorporates two types of enteric-coated granules that release the drug at different pH levels in the small intestine, leading to a prolonged plasma concentration profile and extended duration of acid suppression. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound DDR, detailing its mechanism of action, absorption, distribution, metabolism, and excretion. It includes a summary of key pharmacokinetic parameters from clinical studies, detailed experimental protocols, and visual diagrams to illustrate the drug's behavior and metabolic pathways.
Mechanism of Action
This compound is a substituted benzimidazole that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] This enzyme is the final step in gastric acid production, and its inhibition characterizes this compound as a gastric proton-pump inhibitor.[1]
The dual delayed-release formulation is designed to prolong the plasma concentration-time profile of the drug.[2][3][4] The capsule contains two types of enteric-coated granules:
-
First Release (25% of the dose): These granules are designed to release this compound in the proximal duodenum at a pH of approximately 5.5.[5][6] This results in the first peak plasma concentration occurring 1 to 2 hours after administration.[1][5][6][7]
-
Second Release (75% of the dose): The remaining granules release the drug further down the small intestine, where the pH is around 6.75.[5][6] This leads to a second peak in plasma concentration within 4 to 5 hours post-dosing.[1][5][6][7]
This sequential release provides therapeutic plasma concentrations for a longer duration compared to conventional single-release PPIs.[3][8]
Pharmacokinetic Profile
Absorption
The dual delayed-release formulation results in a plasma concentration-time profile with two distinct peaks.[1][7][9] The first peak appears 1-2 hours after administration, and the second occurs 4-5 hours post-dose.[1][7][9] this compound demonstrates approximate dose proportionality for mean peak plasma concentration (Cmax) and area under the plasma-concentration time curve (AUC).[2][10] After multiple once-daily doses, no significant accumulation of this compound is observed.[1][9]
Distribution
Once absorbed, this compound is highly bound to plasma proteins, with binding estimated at 96% to 99%.[11] Following consecutive doses, the volume of distribution is approximately 40 liters.[11]
Metabolism
This compound is extensively metabolized in the liver to inactive metabolites through oxidation, reduction, and subsequent formation of sulfate, glucuronide, and glutathione conjugates.[6][7] The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme system.[7][12]
-
CYP2C19: This polymorphic enzyme is mainly responsible for hydroxylation.[6][7][12]
-
CYP3A4: This enzyme is involved in the oxidation of this compound to its sulfone metabolite.[6][7][12]
The metabolic profile can vary depending on an individual's CYP2C19 metabolizer status. In extensive metabolizers, the main metabolites are 5-hydroxy this compound and its glucuronide conjugate.[6][13] In poor metabolizers, the this compound sulfone metabolite is more predominant.[6][13]
Excretion
Following administration of radiolabeled this compound, approximately 51% of the radioactivity is recovered in urine and 48% in feces.[13] Unchanged this compound is not detected in urine.[13] The primary metabolites found in urine include glucuronide and sulfide conjugates.[13] In feces, both the parent drug and several metabolites are present, with 5-hydroxy this compound sulfide and this compound sulfide being predominant.[13] The elimination half-life is approximately 1 to 2 hours in healthy subjects and patients with symptomatic GERD.[1][9]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been evaluated in numerous clinical trials. The tables below summarize key data from studies assessing different formulations and the effects of food.
Table 1: Pharmacokinetic Parameters of this compound 30 mg Formulations (Day 1, Fasted State)
| Formulation | Cmax (ng/mL) | AUC∞ (ng·hr/mL) | Tmax (hr) | T½ (hr) |
|---|---|---|---|---|
| Orally Disintegrating Tablet (ODT) | 688 | 3048 | 4.0 (median) | ~1.4 |
| Capsule | ~508 | 3212 | 5.0 (median) | ~1.4 |
Data sourced from a study comparing ODT and capsule formulations.[14][15]
Table 2: Effect of a High-Fat Meal on this compound 90 mg Pharmacokinetics
| Dosing Condition | Cmax (% Increase) | AUC (% Increase) |
|---|---|---|
| 5 min before meal | 12% - 31% | 9% - 21% |
| 30 min before meal | 12% - 31% | 9% - 21% |
| 30 min after meal | 12% - 31% | 9% - 21% |
Data represents the range of increases observed across different fed regimens compared to the fasted state.[16][17] While food increases systemic exposure, the effect on intragastric pH is not considered clinically relevant.[17][18]
Table 3: Steady-State Pharmacokinetic Parameters (Day 5) for this compound MR
| Dose | Cmax (ng/mL) | AUC₂₄ (ng·h/mL) |
|---|---|---|
| 30 mg | 658 (43%) | 3275 (51%) |
| 60 mg | 1397 (36%) | 6529 (42%) |
| 90 mg | 1894 (32%) | 8863 (39%) |
| 120 mg | 2261 (31%) | 10738 (35%) |
Values are presented as Mean (% Coefficient of Variation). Data from a combined analysis of two randomized controlled trials.[7][10]
Experimental Protocols
The characterization of this compound pharmacokinetics relies on well-defined clinical trial methodologies. Below are representative protocols derived from published studies.
Bioequivalence and Food Effect Studies
-
Study Design: Typically open-label, single-dose, randomized, crossover studies.[14][16][17] For multiple-dose studies, a washout period of at least 7 days is implemented between treatment periods.[15]
-
Subject Population: Healthy adult volunteers.[14][16][17] Subjects are often screened for their CYP2C19 metabolizer status.[13]
-
Dosing Regimen: Subjects receive a single oral dose of this compound (e.g., 30 mg or 90 mg) under different conditions (e.g., fasted, or at various times relative to a high-fat breakfast).[16][17] The fasted state typically requires an overnight fast of at least 10 hours.[16]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined intervals, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, and 24 hours post-dose.[15] Plasma is separated and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[14][15] The lower limit of quantification is typically around 2.00 ng/mL.[14][15]
-
Pharmacodynamic Assessment: Intragastric pH is monitored continuously over a 24-hour period using a single-channel antimony probe attached to a data recorder.[14][16] Key parameters include the percentage of time intragastric pH > 4 and the mean 24-hour intragastric pH.[2][16]
Conclusion
The dual delayed-release formulation of this compound provides a unique pharmacokinetic profile characterized by two distinct plasma concentration peaks, leading to an extended duration of acid suppression. This allows for flexible, once-daily dosing that can be administered without regard to the timing of meals in most patients.[17][18] Its metabolism is primarily mediated by the CYP2C19 and CYP3A4 enzyme systems. A thorough understanding of these pharmacokinetic properties is essential for drug development professionals and researchers in the field of gastroenterology and clinical pharmacology.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics and pharmacodynamics of a known active PPI with a novel Dual Delayed Release technology, this compound MR: a combined analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: dual delayed release formulation of this compound MR, a novel approach to overcome the limitations of conventional single release proton pump inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed Release Formulation - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dexilant (this compound): Uses, side effects, dosage, and more [medicalnewstoday.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Absorption, distribution, metabolism and excretion of [14C]this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical trial: the effect and timing of food on the pharmacokinetics and pharmacodynamics of this compound MR, a novel Dual Delayed Release formulation of a proton pump inhibitor--evidence for dosing flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry of Dexlansoprazole: The R-Enantiomer of Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical properties of dexlansoprazole, the pharmacologically active R-enantiomer of lansoprazole. It details the critical differences in pharmacokinetics and metabolism between the enantiomers, outlines experimental protocols for stereoselective synthesis and analysis, and discusses the clinical significance of this single-enantiomer proton pump inhibitor (PPI).
Introduction to Chirality and Lansoprazole
Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror images, known as enantiomers: (R)-lansoprazole and (S)-lansoprazole.[1][2] The chiral center is the sulfur atom in the sulfoxide group.[3] this compound is the dextrorotatory (R)-enantiomer and is marketed as an enantiopure drug.[4][5][6] The development of single-enantiomer drugs like this compound is a common strategy to improve upon the properties of a racemic parent drug, often resulting in a more favorable pharmacokinetic profile and improved clinical efficacy.[3]
Stereochemistry: (R)- vs. (S)-Lansoprazole
The "handedness" of the enantiomers, determined by the spatial arrangement of atoms around the chiral sulfoxide, leads to distinct interactions with other chiral molecules in the body, such as metabolic enzymes. This difference is the basis for the varied pharmacological and pharmacokinetic profiles of the two enantiomers.
References
- 1. Lansoprazole - Wikipedia [en.wikipedia.org]
- 2. lansoprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
Dexlansoprazole Metabolism: A Deep Dive into the Roles of CYP2C19 and CYP3A4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexlansoprazole, the R-enantiomer of lansoprazole, is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related disorders. Its efficacy and disposition are significantly influenced by its metabolic pathways, primarily mediated by the polymorphic cytochrome P450 enzymes, CYP2C19 and CYP3A4. This technical guide provides a comprehensive overview of the metabolism of this compound, with a focus on the quantitative aspects, experimental methodologies, and the clinical implications of genetic polymorphisms in the metabolizing enzymes.
Core Metabolism and a Tale of Two Enzymes
This compound undergoes extensive hepatic metabolism to inactive metabolites. The two primary oxidative pathways are hydroxylation, predominantly catalyzed by CYP2C19, and oxidation to a sulfone metabolite, mainly mediated by CYP3A4.[1][2] The contribution of each enzyme to the overall clearance of this compound is critically dependent on the genetic makeup of an individual's CYP2C19 enzymes.
In individuals with normal or increased CYP2C19 function, known as extensive metabolizers (EMs) and ultra-rapid metabolizers (UMs), the primary metabolic route is hydroxylation by CYP2C19, leading to the formation of 5-hydroxy this compound and its subsequent glucuronide conjugate.[2] Conversely, in individuals with reduced or no CYP2C19 function, termed poor metabolizers (PMs), the metabolic burden shifts towards the CYP3A4 pathway, resulting in a higher proportion of the this compound sulfone metabolite.[2]
Data Presentation: Quantitative Insights into this compound Metabolism
The influence of CYP2C19 genetic polymorphisms on this compound exposure is substantial. The following tables summarize the available quantitative data on the pharmacokinetics and in vitro inhibition of this compound.
Table 1: Impact of CYP2C19 Genotype on this compound Pharmacokinetics in Japanese Subjects
| CYP2C19 Phenotype | Change in Mean Cmax (vs. Extensive Metabolizers) | Change in Mean AUC (vs. Extensive Metabolizers) |
| Intermediate Metabolizers | Up to 2-fold higher | Up to 2-fold higher |
| Poor Metabolizers | Up to 4-fold higher | Up to 12-fold higher |
Data sourced from the FDA-approved drug label for this compound.[1] Note: This study was conducted in male Japanese subjects (N=2 to 6 per group) receiving a single dose of 30 mg or 60 mg this compound.
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| Cytochrome P450 Isoform | IC50 (μM) |
| CYP2C19 | ~7.0 |
| CYP1A2 | ~8 |
| CYP3A4 | > 40 |
| CYP2B6 | > 40 |
| CYP2D6 | > 40 |
| CYP2C8 | > 40 |
| CYP2C9 | > 40 |
Data from a study using human liver microsomes.[3][4] An IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
In Vitro CYP Inhibition Assay with Human Liver Microsomes
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2C19 and CYP3A4.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
CYP2C19-specific substrate (e.g., S-mephenytoin) and its metabolite standard
-
CYP3A4-specific substrate (e.g., midazolam) and its metabolite standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, substrates, and metabolites in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and the CYP-specific substrate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Add a range of concentrations of this compound to the wells. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the this compound concentration. Determine the IC50 value using a suitable nonlinear regression model.
Clinical Study Protocol to Evaluate the Effect of CYP2C19 Polymorphism on this compound Pharmacokinetics
This protocol provides a framework for a clinical study to assess the influence of CYP2C19 genotype on the pharmacokinetic profile of this compound.
Study Design:
-
A single-center, open-label, parallel-group study.
-
Enroll healthy adult volunteers representing different CYP2C19 metabolizer phenotypes (UM, RM, NM, IM, PM).
Participant Selection:
-
Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with a BMI within a specified range.
-
Exclusion Criteria: History of significant medical conditions, use of medications known to interact with CYP2C19 or CYP3A4, pregnancy or lactation.
-
Genotyping: All participants will undergo CYP2C19 genotyping to determine their metabolizer status.
Study Procedure:
-
Screening: Perform a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests. Obtain informed consent.
-
Genotyping: Collect a blood or saliva sample for CYP2C19 genotyping.
-
Dosing: After an overnight fast, administer a single oral dose of this compound (e.g., 60 mg).
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound and its major metabolites (5-hydroxy this compound and this compound sulfone) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) for each participant using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters among the different CYP2C19 genotype groups using appropriate statistical methods (e.g., ANOVA or Kruskal-Wallis test).
LC-MS/MS Method for the Determination of this compound and its Metabolites in Human Plasma
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of two solvents, A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: e.g., m/z 370.1 → 164.1
-
5-Hydroxy this compound: e.g., m/z 386.1 → 180.1
-
This compound Sulfone: e.g., m/z 386.1 → 198.1
-
Internal Standard (e.g., Lansoprazole-d4): e.g., m/z 374.1 → 256.1
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Mandatory Visualizations
Conclusion
The metabolism of this compound is a complex process significantly governed by the interplay between CYP2C19 and CYP3A4. The profound impact of CYP2C19 genetic polymorphisms on the pharmacokinetics of this compound underscores the importance of considering a patient's genetic makeup for personalized dosing strategies to optimize therapeutic outcomes and minimize potential adverse effects. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other compounds metabolized by these critical enzymes. Further research to delineate the precise pharmacokinetic profiles across all CYP2C19 phenotypes will continue to refine our ability to personalize medicine in the field of gastroenterology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Advent of Dual Release: A Technical Deep Dive into the Discovery and Development of Dexlansoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexlansoprazole, the R-enantiomer of lansoprazole, represents a significant advancement in the management of acid-related disorders. Its development as a second-generation proton pump inhibitor (PPI) was driven by the need for a more prolonged and consistent acid suppression compared to first-generation PPIs. This technical guide elucidates the core scientific principles and developmental milestones that led to the creation of this compound, with a particular focus on its innovative dual delayed-release (DDR) technology. We will delve into the preclinical and clinical data that underscore its unique pharmacokinetic and pharmacodynamic profile, and provide detailed methodologies for key experiments that were pivotal in its evaluation.
Introduction: The Unmet Need and the Enantiomeric Approach
First-generation proton pump inhibitors (PPIs), while highly effective, possess certain pharmacokinetic limitations, including a short plasma half-life that can lead to nocturnal acid breakthrough and the need for dosing coordination with meals. The development of this compound sought to address these challenges through a dual approach: isolating the more effective enantiomer of lansoprazole and engineering a novel drug delivery system.
Lansoprazole is a racemic mixture of two stereoisomers, R-lansoprazole (this compound) and S-lansoprazole. Pharmacokinetic studies revealed that this compound is associated with a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to the S-enantiomer, indicating slower clearance and greater systemic exposure.[1] This stereoselective difference in metabolism, primarily via the polymorphic enzyme CYP2C19, laid the groundwork for developing a single-enantiomer product with a more predictable and sustained therapeutic effect.[1]
Mechanism of Action: Covalent Inhibition of the Gastric Proton Pump
Like all PPIs, this compound is a prodrug that, in the acidic environment of the parietal cell canaliculus, converts to its active form, a sulfenamide. This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inactivating it.[2][3][4] This final step in the gastric acid secretion pathway is thereby blocked.
The primary binding site for many PPIs is Cys813 on the alpha-subunit of the proton pump.[2][4] Lansoprazole has been shown to bind to Cys321, Cys813 (or Cys822), and Cys892.[2][5] The prolonged and higher plasma concentration of this compound ensures a greater number of active proton pumps are inhibited over a 24-hour period.
The Innovation: Dual Delayed-Release (DDR) Technology
The cornerstone of this compound's second-generation status is its unique Dual Delayed-Release (DDR) formulation. This technology is designed to deliver the drug in two distinct phases, prolonging the plasma concentration of this compound and extending the duration of acid suppression.[6]
The capsule contains two types of enteric-coated granules:
-
First Release: 25% of the dose is in granules that dissolve at a pH of 5.5, releasing the drug in the proximal duodenum, approximately 1-2 hours after administration.[7]
-
Second Release: The remaining 75% of the dose is in granules that dissolve at a pH of 6.75, releasing the drug further down in the small intestine, approximately 4-5 hours after administration.[7]
This biphasic release results in a plasma concentration profile with two distinct peaks, a feature not seen with conventional single-release PPIs.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from pharmacokinetic and clinical studies, demonstrating the enhanced profile of this compound.
Table 1: Pharmacokinetic Profile of this compound vs. Lansoprazole
| Parameter | This compound (60 mg) | Lansoprazole (30 mg) | Reference |
| AUC (Area Under the Curve) | ~3-7 times higher than lansoprazole | Baseline | [8][9] |
| Cmax (Maximum Concentration) | ~1.5-3 times higher than lansoprazole | Baseline | [8][9] |
| Mean Residence Time (MRT) | 5.56 - 6.43 hours | 2.83 - 3.23 hours | [1] |
| Time to Maximum Concentration (Tmax) | Peak 1: ~1-2 hours; Peak 2: ~4-5 hours | Single Peak | [1] |
| Elimination Half-life (t½) | 1.76 - 2.06 hours | S-lansoprazole: 0.87-1.02 hours | [10] |
Table 2: Clinical Efficacy in Healing of Erosive Esophagitis (EE)
| Study/Endpoint | This compound (60 mg) | Lansoprazole (30 mg) | Placebo | Reference |
| Healing Rate at 8 Weeks (Crude Rate) | 85.3% | 79.0% | N/A | [7] |
| Healing Rate at 8 Weeks (Life-Table) | 86.9% | 84.6% | N/A | [7] |
| Maintenance of Healed EE at 6 Months (Life-Table) | 83% (60 mg), 75% (30 mg) | N/A | 27% | [11] |
| Maintenance of Healed EE in Adolescents at 16 Weeks | 82% (30 mg) | N/A | 58% | [7] |
Table 3: Symptom Control in Non-Erosive Reflux Disease (NERD)
| Endpoint | This compound (30 mg) | This compound (60 mg) | Placebo | Reference |
| Median % of 24-hour Heartburn-Free Days | 54.9% | 50.0% | 17.5% | [12] |
| Median % of Heartburn-Free Nights | 80.8% | 76.9% | 51.7% | [12] |
Detailed Experimental Protocols
In Vitro Proton Pump (H+/K+-ATPase) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the activity of the gastric proton pump.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich vesicles are prepared from the fundic mucosa of rabbit or hog stomachs by differential and density gradient centrifugation. The purity and activity of the enzyme preparation are confirmed by SDS-PAGE and measurement of K+-stimulated ATPase activity.
-
Acid Activation of the Prodrug: this compound is a prodrug that requires an acidic environment for conversion to its active sulfenamide form. The drug is pre-incubated in an acidic medium (e.g., pH 1.0-4.0) for a specified time to facilitate this conversion.
-
Inhibition Assay:
-
The activated this compound is incubated with the H+/K+-ATPase vesicles in a reaction buffer containing MgCl2 and KCl.
-
The ATPase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a quenching agent (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., Fiske-Subbarow method).
-
-
Data Analysis: The percentage of inhibition of H+/K+-ATPase activity is calculated by comparing the amount of Pi released in the presence of this compound to that in a control sample without the inhibitor. The IC50 value (the concentration of the drug that causes 50% inhibition) is then determined.
In Vitro Dissolution Testing of Dual Delayed-Release Formulation
Objective: To characterize the release profile of this compound from its dual delayed-release formulation under different pH conditions, simulating the transit through the gastrointestinal tract.
Methodology:
-
Apparatus: USP Apparatus I (basket) or II (paddle) is used for the dissolution testing.
-
Dissolution Media: A multi-stage dissolution is performed using media of different pH to simulate the conditions of the stomach and different regions of the small intestine. A typical protocol would involve:
-
Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.
-
Buffer Stage 1: pH 5.5 phosphate buffer to simulate the proximal duodenum.
-
Buffer Stage 2: pH 6.75 phosphate buffer to simulate the more distal small intestine.
-
-
Procedure:
-
The this compound capsule is placed in the dissolution vessel containing the acid stage medium.
-
The apparatus is operated at a specified rotation speed (e.g., 100 rpm) and temperature (37°C ± 0.5°C).
-
At the end of the acid stage, the capsule is transferred to the first buffer stage, and then to the second buffer stage, with the dissolution medium being replaced at each stage.
-
Samples are withdrawn from the dissolution medium at predetermined time points throughout all stages.
-
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] The cumulative percentage of drug released is then plotted against time to generate the dissolution profile, which should demonstrate the characteristic dual-release pattern.[14]
Clinical Trial Protocol for Healing of Erosive Esophagitis (Based on NCT00251693)
Objective: To compare the efficacy and safety of this compound with lansoprazole in the healing of erosive esophagitis.[15]
Study Design: A Phase 3, randomized, double-blind, multi-center, active-controlled study.[15]
Inclusion Criteria:
-
Male or female patients, 18 years of age or older.
-
A diagnosis of erosive esophagitis (any grade) confirmed by endoscopy at baseline.
-
Provision of written informed consent.
Exclusion Criteria:
-
History of gastric or esophageal surgery.
-
Presence of other significant gastrointestinal diseases.
-
Use of other PPIs or H2-receptor antagonists within a specified washout period.
Treatment Arms:
-
This compound 60 mg once daily.
-
This compound 90 mg once daily.
-
Lansoprazole 30 mg once daily.
Study Procedures:
-
Screening Period: (Up to 21 days) Includes medical history, physical examination, endoscopy to confirm EE grade, and laboratory tests.[15]
-
Treatment Period: (8 weeks) Patients are randomized to one of the three treatment arms and receive the study medication daily.[15]
-
Efficacy Assessments:
-
Primary Endpoint: The percentage of patients with complete healing of erosive esophagitis at week 8, as assessed by endoscopy. Healing is defined as the absence of any visible esophageal erosions.[15]
-
Secondary Endpoints: Healing rates at week 4, and relief of GERD-related symptoms (e.g., heartburn) as recorded in patient diaries.[15]
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters throughout the study.
Statistical Analysis: The primary efficacy endpoint is analyzed using methods such as the life-table analysis and crude rate analysis to compare the healing rates between the treatment groups.[15]
Mandatory Visualizations
Caption: Gastric acid secretion pathway and the inhibitory action of this compound.
Caption: The development workflow of this compound.
Conclusion
The development of this compound as a second-generation PPI exemplifies a successful strategy of enantiomeric refinement coupled with innovative drug delivery technology. By isolating the more potent R-enantiomer of lansoprazole and formulating it with a dual delayed-release mechanism, this compound offers a distinct pharmacokinetic profile characterized by prolonged plasma concentrations and a dual-peak absorption. This translates to a more sustained and consistent inhibition of gastric acid secretion, leading to improved clinical outcomes in the healing of erosive esophagitis and the management of GERD symptoms. The comprehensive preclinical and clinical evaluation, underpinned by rigorous experimental protocols, has established this compound as a valuable therapeutic option for patients with acid-related disorders.
References
- 1. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Dual Delayed-Release this compound for Healing and Maintenance of Healed Erosive Esophagitis: A Safety Study in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. la-press.org [la-press.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of this compound Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trial: this compound MR, a proton pump inhibitor with dual delayed-release technology, effectively controls symptoms and prevents relapse in patients with healed erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial: the effects of the proton pump inhibitor this compound MR on daytime and nighttime heartburn in patients with non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Physicochemical Properties of Dexlansoprazole Crystalline Powder: A Technical Guide
Abstract: Dexlansoprazole is the R-enantiomer of lansoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] It is widely used for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis.[2][3] The active pharmaceutical ingredient (API) exists as a white to nearly white crystalline powder.[4][5][6] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the formulation of a stable, effective, and high-quality pharmaceutical product. This guide provides an in-depth overview of the core physicochemical characteristics of this compound crystalline powder, including its thermal properties, solubility, stability, and polymorphism, complemented by detailed experimental protocols for its characterization.
Core Physicochemical Data
This compound is a benzimidazole derivative that specifically inhibits the (H+, K+)-ATPase enzyme in gastric parietal cells, blocking the final step of acid production.[1][5] Its fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl] methyl} sulfinyl]-1H-benzimidazole | [6] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [5][6] |
| Molecular Weight | 369.36 g/mol | [5][6] |
| Melting Point | Decomposes at 140°C | [4][5][7][8] |
| pKa | 8.87 | [8] |
| LogP | 2.38 | [8] |
Solubility Profile
The solubility of this compound is a critical factor influencing its dissolution and bioavailability. It exhibits a wide range of solubilities in various solvents.
Qualitative Solubility:
| Solvent | Solubility | Reference |
| Dimethylformamide | Freely Soluble | [4][5][6][7] |
| Methanol | Freely Soluble | [4][5][6][7] |
| Dichloromethane | Freely Soluble | [4][5][6][7] |
| Ethanol | Freely Soluble | [4][5][6][7] |
| Ethyl Acetate | Freely Soluble | [4][5][6][7] |
| Acetonitrile | Soluble | [4][5][6][7] |
| Ether | Slightly Soluble | [4][5][6][7] |
| Water | Very Slightly Soluble | [4][5][6][7] |
| Hexane | Practically Insoluble | [4][5][6][7] |
Quantitative Solubility:
| Solvent | Concentration | Reference |
| Water (pH 7.0) | 0.21 mg/mL | [8] |
| DMSO (25°C) | 74 mg/mL | [9][10] |
| Ethanol (25°C) | 74 mg/mL | [10] |
Stability Characteristics
The stability of this compound is highly dependent on environmental conditions, particularly pH.
-
pH Stability: this compound is an acid-labile drug.[11] It is more stable under neutral and alkaline conditions compared to acidic environments, a crucial property for a PPI designed to act in the acidic stomach.[1][4][5][6][7]
-
Light Stability: The crystalline powder is stable when exposed to light.[4][5][6][7]
Forced degradation studies are essential to understand its stability profile and are typically performed under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to develop stability-indicating analytical methods.[12]
Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the bioavailability and manufacturability of a drug product.[13] this compound is known to exist in numerous polymorphic forms, including anhydrous crystals, hydrates (e.g., sesquihydrate), and solvates.[14][15] The specific form obtained is dependent on the conditions of crystallization.[16]
dot
Caption: Polymorphism of this compound.
The identification and control of the polymorphic form are critical during drug development. X-ray Powder Diffraction (XRPD) is the primary technique used for this purpose. Below is a summary of characteristic peaks for some of the reported crystalline forms.
| Polymorphic Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Reference |
| Form A | 5.6, 7.6, 11.3, 17.0, 22.6 | [17] |
| Form B | 5.7, 7.6, 17.1, 18.1, 20.2, 22.4 | [17] |
| Form C | 5.1, 8.8, 10.2, 11.7, 13.5, 15.5 | [17] |
| Form I | 8.53, 9.02, 10.14, 11.36, 13.79 | [14] |
| Form II | 6.66, 14.33, 18.69 | [14] |
| Form X | 6.8, 12.2, 14.4, 16.4, 17.8, 20.4 | [13] |
| Form XII | 5.5, 7.0, 13.2, 16.6, 19.7 | [13][18] |
Experimental Protocols for Characterization
A combination of analytical techniques is employed to fully characterize the physicochemical properties of this compound crystalline powder.
dot
Caption: Experimental Workflow for API Characterization.
-
Principle: XRPD is a non-destructive technique used to identify the crystalline structure of a solid. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for identification.
-
Typical Protocol:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder to ensure a flat, uniform surface.
-
Instrumentation: A powder diffractometer with CuKα radiation (wavelength λ = 1.5418 Å) is typically used.[15][19]
-
Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) while the intensity of the diffracted X-rays is recorded.[15]
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the peaks are compared to reference patterns of known polymorphs to determine the form of the sample.
-
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point, glass transitions, and solid-state transitions.[20]
-
Typical Protocol:
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[21]
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) is placed into an aluminum pan, which is then hermetically sealed or crimped with a pinhole lid.
-
Instrumentation: The sample and an empty reference pan are placed in the DSC cell.
-
Data Collection: The cell is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).[22][23]
-
Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events. For this compound, a sharp endotherm is observed corresponding to its melting and decomposition around 140°C.[22]
-
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the content of volatiles such as water and residual solvents and to study thermal decomposition.[24]
-
Typical Protocol:
-
Sample Preparation: An accurately weighed sample is placed in a TGA pan.
-
Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically flowing nitrogen.[23]
-
Analysis: The TGA curve plots percent weight loss against temperature. A weight loss at temperatures below ~120°C typically corresponds to the loss of water or volatile solvents, while weight loss at higher temperatures indicates thermal decomposition. Crystalline anhydrous forms of this compound are expected to show minimal weight loss before decomposition.[13]
-
-
Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is the standard method for determining the purity and assay of this compound and for detecting any degradation products in stability studies.[25][26]
-
Typical Stability-Indicating RP-HPLC Method:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., Kromasil C18 or Inertsil ODS C18) is commonly used.[25][27]
-
Mobile Phase: Can be isocratic or gradient. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M KH₂PO₄ adjusted to pH 7.0 or 0.5 mmol Ammonium Acetate at pH 4.5) and an organic modifier like acetonitrile.[25][26]
-
Flow Rate: Typically set between 1.0 and 1.2 mL/min.[25][26][28]
-
Detection: UV detection is performed at a wavelength of approximately 283-285 nm.[25][26][28]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the powder in a suitable diluent (e.g., a mixture of 0.1N NaOH and methanol).[12][27] This solution is then diluted to the working concentration range.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[25][26]
-
Conclusion
The physicochemical properties of this compound crystalline powder are multifaceted and integral to its function as a pharmaceutical agent. Its character as a white, crystalline solid with a defined melting point, specific solubility profile, and pH-dependent stability dictates its handling, formulation, and delivery strategy. The existence of multiple polymorphic forms necessitates rigorous control and characterization, primarily through XRPD, to ensure batch-to-batch consistency and predictable in vivo performance. A comprehensive analytical workflow, incorporating DSC, TGA, and HPLC, is essential for confirming the identity, purity, and stability of the API. For professionals in drug development, a deep understanding of these properties is fundamental to creating a safe, effective, and stable this compound product.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor - Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region [jnmjournal.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. chembk.com [chembk.com]
- 10. This compound | Proton Pump inhibitor (PPI) | CAS 138530-94-6 | T168390; TAK390; Kapidex; Dexilant, R-Lansoprazole and TAK-390MR| GERD| InvivoChem [invivochem.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scribd.com [scribd.com]
- 13. CRYSTALLINE FORMS OF this compound | TREA [trea.com]
- 14. Novel Polymorphic Forms Of this compound [quickcompany.in]
- 15. US8362260B2 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2011139414A2 - this compound polymorphic forms - Google Patents [patents.google.com]
- 18. US20100113527A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 19. US8314241B2 - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]
- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. tainstruments.com [tainstruments.com]
- 25. journals.najah.edu [journals.najah.edu]
- 26. researchgate.net [researchgate.net]
- 27. ajpaonline.com [ajpaonline.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Structure and Chemical Properties of Dexlansoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexlansoprazole is a second-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2] As the (R)-enantiomer of lansoprazole, this compound offers a distinct pharmacokinetic profile, primarily due to its innovative dual delayed-release formulation, which prolongs plasma concentration and enhances the duration of acid suppression.[1][2][3] This guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of this compound, along with key experimental protocols for its synthesis and analysis.
Molecular Structure and Chemical Identity
This compound is a chiral sulfoxide belonging to the substituted benzimidazole class of compounds.[1] Its chemical structure consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group. The chirality of the molecule is centered at the sulfur atom.
The absolute configuration of this compound is (R).[3] This stereospecificity is crucial to its pharmacological activity and distinguishes it from its S-enantiomer (levolansoprazole) and the racemic mixture, lansoprazole.[3][4]
Chemical Identification Data
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| Chemical Formula | C₁₆H₁₄F₃N₃O₂S[3][4] |
| IUPAC Name | 2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole[1] |
| CAS Number | 138530-94-6[3] |
| Molecular Weight | 369.36 g/mol [3][4] |
| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
| Isomeric SMILES | CC1=C(C=CN=C1C--INVALID-LINK--C2=NC3=CC=CC=C3N2)OCC(F)(F)F[3] |
| InChI | InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18,19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1[3] |
| InChIKey | MJIHNNLFOKEZEW-RUZDIDTESA-N[3] |
Physicochemical Properties
Key physicochemical data for this compound are presented below. These properties are critical for formulation development and understanding its behavior in biological systems.
| Property | Value |
| Physical Appearance | White to nearly white crystalline powder[4] |
| Melting Point | ~140°C (with decomposition)[4] |
| Solubility | Freely Soluble: Dimethylformamide, methanol, dichloromethane, ethanol, ethyl acetate[4]Soluble: Acetonitrile[4]Slightly Soluble: Ether[4]Very Slightly Soluble: Water[4]Practically Insoluble: Hexane[4] |
| Optical Activity | Dextrorotatory (+)[3] |
Experimental Protocols
The synthesis and analysis of this compound require precise control over stereochemistry and purity. The following sections detail common experimental methodologies.
Protocol 1: Synthesis via Asymmetric Oxidation
The industrial synthesis of this compound is achieved through the asymmetric oxidation of its prochiral sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole. A modified Sharpless-Kagan oxidation is commonly employed.[5][6]
Methodology:
-
Catalyst Formation: A chiral titanium complex is formed in situ. To a solution of the sulfide precursor in a suitable organic solvent (e.g., toluene), titanium(IV) isopropoxide and (+)-diethyl L-tartrate (DET) are added. The mixture is stirred, often with the addition of water, to form the active chiral catalyst.[5]
-
Base Addition: An organic base, typically diisopropylethylamine (DIPEA), is added to the reaction mixture.[5][7]
-
Oxidation: The mixture is cooled to a controlled temperature (e.g., -5°C to 5°C). An oxidizing agent, such as cumene hydroperoxide, is then added dropwise to initiate the enantioselective oxidation of the sulfur atom.[7]
-
Reaction Monitoring and Quenching: The reaction is monitored for completion (typically 2-6 hours) by a suitable chromatographic method (e.g., HPLC). Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate.
-
Purification: The crude this compound is extracted from the aqueous phase using an organic solvent. The product is then purified through crystallization, often from a solvent system like acetone/water or ethanol/heptane, to yield high enantiomeric excess (>99.5%).[5][8]
Protocol 2: Structural Characterization by X-Ray Powder Diffraction (XRPD)
XRPD is used to characterize the solid-state form of this compound, confirming its crystallinity and identifying specific polymorphs.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder.
-
Instrument Setup: The analysis is performed using a powder diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å).[8][9]
-
Data Collection: The instrument is set to scan the sample over a defined 2θ angle range, typically from 3° to 40°.
-
Operating Conditions:
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.
Protocol 3: Chiral Purity and Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for separating this compound from its (S)-enantiomer and confirming its enantiomeric excess (e.e.).
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are highly effective.
-
Recommended Columns: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AS (amylose tris((S)-1-phenylethylcarbamate)) have demonstrated good resolution for lansoprazole enantiomers.[10]
-
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane, ethanol, and methanol. The exact ratio is optimized to achieve baseline separation.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration.
-
Chromatographic Conditions:
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of 285 nm.
-
-
Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.
Visualized Workflows and Pathways
Stereochemical Relationship of Lansoprazole Enantiomers
Lansoprazole exists as a racemic mixture of two enantiomers, this compound ((R)-lansoprazole) and levolansoprazole ((S)-lansoprazole), which are non-superimposable mirror images due to the chiral sulfoxide center.
Synthetic Workflow for this compound
This diagram outlines the key steps in the asymmetric synthesis of this compound from its sulfide precursor.
Mechanism of Action: Proton Pump Inhibition
This compound exerts its therapeutic effect by irreversibly inhibiting the final step of gastric acid secretion in parietal cells.
References
- 1. This compound | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. cbijournal.com [cbijournal.com]
- 6. CN102659763B - Method for synthesizing and purifying this compound - Google Patents [patents.google.com]
- 7. US8198455B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. US8314241B2 - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]
- 9. US20180327383A1 - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]
- 10. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Dexlansoprazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexlansoprazole is the R-enantiomer of lansoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] It is a potent, irreversible inhibitor of the gastric H+/K+-ATPase (the proton pump), the final step in the gastric acid secretion pathway from parietal cells.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound in various animal models, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information presented is intended to support further research and drug development efforts.
Mechanism of Action
This compound, like other PPIs, is a prodrug that is activated in the acidic environment of the parietal cell canaliculus.[2] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme.[2] This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of hydrogen ions into the gastric lumen.[1][2] this compound's unique dual delayed-release formulation is designed to prolong its plasma concentration and, consequently, its pharmacodynamic effect.[1][4]
Pharmacodynamics
Preclinical studies in animal models have demonstrated the potent antisecretory effects of this compound. A key model used to evaluate the efficacy of anti-ulcer agents is the non-steroidal anti-inflammatory drug (NSAID)-induced gastric ulcer model in rats.
NSAID-Induced Gastric Ulcer in Rats
In a study investigating the gastroprotective effects of this compound, gastric ulcers were induced in male Albino rats by oral administration of piroxicam. This compound was then administered orally for 21 consecutive days. The study demonstrated a significant and dose-dependent reduction in ulcer formation.[5]
Experimental Protocol: Piroxicam-Induced Gastric Ulcer Model in Rats (Generalized)
Table 1: Efficacy of this compound in a Piroxicam-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SE) | Percent Inhibition (%) |
| Piroxicam Control | 30 | 2.5 ± 0.21 | - |
| Piroxicam + this compound | 0.6 | 1.0 ± 0.34 | 60 |
| Piroxicam + this compound | 1.2 | 0.5 ± 0.45 | 80 |
Data adapted from Mohamed et al., 2023.[5]
These findings, along with studies on the racemic mixture lansoprazole, indicate that this compound effectively reduces gastric lesions in NSAID-induced ulcer models, likely through a combination of acid suppression and potentially through antioxidant and anti-inflammatory effects.[5]
Pharmacokinetics
Pharmacokinetic studies in animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For this compound, beagle dogs have been utilized as a relevant non-rodent species.
Single-Dose Pharmacokinetics in Beagle Dogs
A study was conducted to compare the bioavailability of two this compound formulations in healthy beagle dogs. The dogs received a single 30 mg oral dose.[6]
Experimental Protocol: Pharmacokinetic Study in Beagle Dogs (Generalized)
Table 2: Pharmacokinetic Parameters of this compound (30 mg) in Beagle Dogs (Single Dose)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 1643.0 ± 988.8 | 1498.2 ± 876.9 |
| Tmax (h) | 2.0 (1.7) | 2.0 (1.7) |
| AUC0-t (ng·h/mL) | 4094.5 ± 3259.6 | 3684.9 ± 1761.5 |
| AUC0-∞ (ng·h/mL) | 4137.5 ± 3251.0 | 3709.6 ± 1770.5 |
Data adapted from Zhang et al., 2016.[6]
The pharmacokinetic profile of this compound in beagle dogs is characterized by rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 2 hours. The dual delayed-release formulation leads to a characteristic double-peak plasma concentration profile, extending the duration of drug exposure.[6]
Toxicology
The toxicological profile of this compound has been assessed through a series of studies, with much of the data extrapolated from studies conducted on its racemic parent, lansoprazole.
Carcinogenicity
The carcinogenic potential of this compound was primarily evaluated using data from 24-month oral carcinogenicity studies of lansoprazole in Sprague-Dawley rats and CD-1 mice.[7][8]
Experimental Protocol: 24-Month Carcinogenicity Study in Rats (Generalized)
In Sprague-Dawley rats, lansoprazole produced dose-related gastric enterochromaffin-like (ECL) cell hyperplasia and ECL cell carcinoids in both males and females.[7] An increased incidence of intestinal metaplasia of the gastric epithelium was also observed. In male rats, a dose-related increase in testicular interstitial cell adenomas was noted.[7]
Table 3: Summary of Key Findings from Lansoprazole Carcinogenicity Studies
| Species | Duration | Doses (mg/kg/day) | Key Findings |
| Sprague-Dawley Rat | 24 months | 5 to 150 | Dose-related gastric ECL cell hyperplasia and carcinoids (males and females).[7] Increased incidence of intestinal metaplasia of the gastric epithelium (both sexes).[7] Dose-related increase in testicular interstitial cell adenomas (males).[7] |
| CD-1 Mouse | 24 months | 15 to 600 | Dose-related increase in gastric ECL cell hyperplasia.[7] Increased incidence of liver tumors (hepatocellular adenoma and carcinoma).[7] |
These proliferative changes in gastric ECL cells are considered to be a consequence of the prolonged hypergastrinemia secondary to profound and long-lasting inhibition of gastric acid secretion.[8]
Genotoxicity
This compound tested positive in the Ames test and an in vitro chromosome aberration test using Chinese hamster lung cells. However, it was negative in an in vivo mouse micronucleus test.[7]
Reproductive and Developmental Toxicology
Reproductive and developmental toxicity studies for this compound also relied on data from lansoprazole studies, supplemented with a study in rabbits using this compound.
In embryo-fetal development studies, no adverse effects were observed with oral administration of this compound to rabbits at doses up to 9 times the maximum recommended human dose (MRHD).[7] Similarly, studies with lansoprazole in rats and rabbits at doses up to 40 and 16 times the MRHD, respectively, showed no effects on embryo-fetal development.[7] Lansoprazole had no effect on the fertility and reproductive performance of male and female rats at oral doses up to 40 times the recommended human dose.[7]
Conclusion
The preclinical data from animal models demonstrate that this compound is a potent inhibitor of gastric acid secretion with a well-characterized pharmacokinetic profile. The toxicological findings, primarily based on studies with lansoprazole, indicate that the long-term effects are mainly associated with the pharmacological consequence of sustained acid suppression, leading to hypergastrinemia and subsequent ECL cell proliferation. These preclinical findings have been instrumental in establishing the safety and efficacy profile of this compound for its clinical use in acid-related disorders. Further research may focus on the long-term implications of profound acid suppression and the potential for drug interactions in specific patient populations.
References
- 1. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanzoprazole promotes gastric carcinogenesis in rats with duodenogastric reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacodynamic Profile of Dexlansoprazole: A Technical Guide to Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) distinguished by its unique dual delayed-release (DDR) formulation. This design provides a prolonged plasma concentration profile, leading to an extended duration of gastric acid suppression. This technical guide provides an in-depth review of the pharmacodynamic profile of this compound, its mechanism of action in inhibiting the gastric H+/K+ ATPase, and a detailed overview of the experimental protocols used to evaluate its efficacy. Quantitative data from key clinical studies are summarized, and signaling pathways and experimental workflows are visually represented to offer a comprehensive resource for researchers and drug development professionals in the field of gastric acid-related disorders.
Introduction
Gastric acid secretion is a fundamental physiological process, essential for digestion and protection against pathogens. However, excessive acid production can lead to a spectrum of acid-related disorders, including gastroesophageal reflux disease (GERD) and erosive esophagitis (EE). Proton pump inhibitors (PPIs) are the cornerstone of therapy for these conditions, acting by irreversibly inhibiting the final step of acid secretion.[1] this compound represents a significant advancement in PPI therapy due to its novel dual delayed-release formulation, designed to overcome some of the limitations of conventional single-release PPIs.[2][3] This document will explore the core pharmacodynamic characteristics of this compound and the methodologies employed in its evaluation.
Mechanism of Action
This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[1] Upon systemic absorption, it is delivered to the secretory canaliculi of gastric parietal cells. In this acidic compartment, this compound is converted to its active form, a sulfenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase enzyme, commonly known as the proton pump.[1][2] This irreversible binding inactivates the pump, thereby inhibiting the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+.[1][4]
Signaling Pathway for Gastric Acid Secretion and PPI Inhibition
Pharmacodynamic Profile
The key pharmacodynamic feature of this compound is its prolonged duration of acid suppression, which is a direct consequence of its unique dual delayed-release (DDR) formulation.[5][6] The capsule contains two types of enteric-coated granules that release the drug at different pH levels in the small intestine.[3][7] This results in a plasma concentration-time profile with two distinct peaks, typically occurring 1-2 hours and 4-5 hours after administration.[1][5] This pharmacokinetic profile translates to a longer period of effective plasma drug concentration and, consequently, a more sustained inhibition of the proton pump.[1]
Gastric Acid Suppression Data
Numerous clinical studies have quantified the acid-suppressive effects of this compound. The primary pharmacodynamic endpoint in these studies is the 24-hour intragastric pH profile, particularly the percentage of time the intragastric pH remains above 4.0, a threshold considered important for the healing of acid-related mucosal damage.
| Study Parameter | This compound 30 mg | This compound 60 mg | Lansoprazole 15 mg | Lansoprazole 30 mg | Esomeprazole 40 mg | Placebo | Reference |
| Mean 24-hour intragastric pH (Day 5) | - | 4.55 | 4.13 | - | - | - | [5][6] |
| % Time intragastric pH > 4 (24h, Day 5) | 59.2% (predicted) | - | - | - | - | - | [8] |
| % Time intragastric pH > 4 (24h, Day 1) | - | 53.7% | - | - | 42% | <10% | [9][10] |
| Median % of 24-hour heartburn-free days | 54.9% | 50.0% | - | - | - | 18.5% | [5][6] |
| % of heartburn-free nights | 80.8% | 76.9% | - | - | - | 51.7% | [5][6] |
| Study Parameter | This compound 60 mg | Tegoprazan 50 mg | Reference |
| % Time intragastric pH > 4 (24h, single dose) | 60.55% | 58.55% | [11] |
| Time to reach mean pH ≥ 4 (hours) | ~7 | <2 | [11] |
Effect of Food and Dosing Time
Studies have shown that the pharmacodynamics of this compound are not significantly affected by food intake.[5][6] While food may cause minor changes in Cmax and AUC, these alterations are not considered clinically relevant in terms of intragastric pH control.[5][6] This allows for more flexible dosing regimens compared to some other PPIs that require administration before a meal.[12]
Experimental Protocols
The evaluation of the pharmacodynamic profile of this compound involves rigorous clinical trials. Below are detailed methodologies for key experiments.
Measurement of 24-Hour Intragastric pH
This procedure is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs.
Objective: To continuously measure the pH in the stomach over a 24-hour period following drug administration.
Methodology:
-
Subject Preparation: Healthy volunteers or patients with GERD are enrolled. Subjects typically undergo a washout period of at least 7-10 days from any acid-suppressing medication.[11][13] They are usually required to fast overnight before the study day.[12]
-
pH Probe Catheter Placement: A thin, flexible catheter with one or more pH sensors is passed transnasally into the stomach. The correct positioning of the probe is crucial and is often confirmed by manometry or fluoroscopy to ensure the sensor is in the gastric body, away from the gastroesophageal junction.[14]
-
Calibration: The pH electrode is calibrated before insertion using standard buffer solutions of known pH (typically pH 4.0 and 7.0).[2]
-
Data Recording: The catheter is connected to a portable data logger that the subject wears. The device records pH values at frequent intervals (e.g., every 4-8 seconds) for 24 hours.[14]
-
Standardized Meals and Activities: Subjects are provided with standardized meals and beverages at specific times throughout the 24-hour period to minimize variability in gastric pH due to diet.[2] They are also instructed to maintain a diary of meals, sleep periods, and any symptoms experienced.[13]
-
Data Analysis: The collected pH data is downloaded and analyzed to calculate key parameters, including:
-
Mean 24-hour intragastric pH.
-
Percentage of time the intragastric pH is above 4.0, 5.0, and 6.0.
-
Daytime and nighttime acid suppression.
-
Experimental Workflow for a Crossover Pharmacodynamic Study
Quantification of this compound in Plasma
Accurate measurement of plasma drug concentrations is essential for pharmacokinetic/pharmacodynamic modeling.
Objective: To determine the concentration of this compound in human plasma samples.
Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
Sample Collection: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predefined time points after drug administration. Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
A small volume of plasma (e.g., 50 µL) is mixed with an internal standard (e.g., omeprazole).[4]
-
An organic solvent (e.g., ethyl acetate) is added to extract the drug and internal standard from the plasma matrix.
-
The mixture is vortexed and centrifuged.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[4]
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase, which is a mixture of an aqueous component (e.g., 0.2% ammonia) and an organic solvent (e.g., acetonitrile).[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the parent drug and its fragments.[4]
-
-
Quantification:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The pharmacodynamic profile of this compound is characterized by its prolonged and effective suppression of gastric acid, a direct result of its innovative dual delayed-release formulation. This leads to a sustained elevation of intragastric pH, providing significant clinical benefits in the management of acid-related disorders. The experimental protocols outlined in this guide, particularly 24-hour intragastric pH monitoring and LC-MS/MS for plasma drug quantification, are fundamental to the robust evaluation of this compound and other acid-suppressing agents. A thorough understanding of these methodologies is crucial for researchers and drug development professionals working to advance the treatment of gastric acid-related conditions.
References
- 1. jetir.org [jetir.org]
- 2. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacodynamics between Tegoprazan and this compound Regarding Nocturnal Acid Breakthrough: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a highly sensitive LC-MS/MS method for quantitation of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tga.gov.au [tga.gov.au]
- 7. Pharmacokinetics and pharmacodynamics of acid-suppressive agents in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambulatory pH monitoring methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Ambulatory pH Monitoring: New Advances and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic Evaluation of this compound Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nth.nhs.uk [nth.nhs.uk]
- 14. pH studies: Clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Effects of Dexlansoprazole on Enterochromaffin-Like Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexlansoprazole, a proton pump inhibitor (PPI) with a dual delayed-release formulation, provides effective and prolonged suppression of gastric acid.[1][2] This profound acid suppression invariably leads to a physiological feedback mechanism resulting in hypergastrinemia.[3] Gastrin, a potent trophic hormone for gastric enterochromaffin-like (ECL) cells, stimulates their proliferation.[4][5] This guide provides a comprehensive technical overview of the long-term consequences of this compound-induced hypergastrinemia on ECL cell histology, the signaling pathways involved, and the associated neoplastic risk. While long-term therapy is associated with ECL cell hyperplasia, the risk of neoplastic transformation, such as the development of neuroendocrine tumors (NETs) in humans, is considered exceptionally low.[6][7]
Pathophysiological Mechanism: The Acid-Gastrin-ECL Cell Axis
The fundamental mechanism underlying the effects of this compound on ECL cells is a direct consequence of its pharmacological action.
-
Proton Pump Inhibition : this compound irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, significantly reducing hydrochloric acid secretion.[1][8]
-
Increased Gastric pH : The reduction in gastric acid raises the intragastric pH.
-
G-Cell Stimulation : This elevated pH removes the normal acid-mediated negative feedback on antral G-cells.
-
Hypergastrinemia : G-cells increase the secretion of gastrin into the circulation.[9]
-
ECL Cell Stimulation : Gastrin binds to cholecystokinin B (CCK2) receptors on ECL cells, which are the primary physiological stimulus for their function and growth.[4][10]
-
ECL Cell Proliferation : Chronic stimulation by elevated gastrin levels (hypergastrinemia) induces a trophic effect, leading to ECL cell hyperplasia.[5]
Quantitative Analysis of Long-Term Effects
Long-term studies of this compound and other potent PPIs have quantified the changes in serum gastrin and ECL cell populations. While specific long-term (>1 year) quantitative data for this compound is limited, the class effect of PPIs is well-documented.
| Parameter | Treatment Group | Duration | Observation | Source |
| Fasting Serum Gastrin | This compound MR (60 mg or 90 mg) | 12 months | Values rose as expected with therapy; increases were not dose-related. | [11] |
| Fasting Serum Gastrin | Esomeprazole (20 mg) | 5 years | Moderately increased levels observed. | [12] |
| Fasting Serum Gastrin | Pantoprazole | Mean of 9.2 years | Rose to moderate levels and then remained constant; high inter-patient variability. | [12] |
| ECL Cell Density/Hyperplasia | This compound MR (60 mg or 90 mg) | 12 months | No endocrine cell hyperplasia was observed in gastric pathology results. | [11] |
| ECL Cell Density/Hyperplasia | Esomeprazole | 5 years | Hyperplasia increased over time compared to baseline. | [12] |
| ECL Cell Density/Hyperplasia | Pantoprazole | Up to 15 years | Density increased moderately during the first 3 years and then stabilized. | [12] |
| ECL Cell Neoplasia | This compound MR (60 mg or 90 mg) | 12 months | No adenocarcinoma or lymphoma observed. | [11] |
| ECL Cell Neoplasia | Long-term PPI users (various) | >3 years | A systematic review found no evidence of neoplastic changes (dysplasia or tumors). | [7] |
| ECL Cell Neoplasia | Esomeprazole | 6 to 12 months | No instances of ECL cell dysplasia, carcinoids, or neoplasia were detected.[6] | [6] |
Signaling Pathways in Gastrin-Induced ECL Cell Proliferation
Gastrin's trophic effect on ECL cells is mediated through the activation of specific intracellular signaling cascades following its binding to the CCK2 receptor. The primary pathway implicated in proliferation is the Ras-MAP kinase pathway.[13]
Upon gastrin binding, the CCK2 receptor, a G-protein coupled receptor, activates downstream signaling.[4] This leads to the activation of Ras, which in turn initiates a phosphorylation cascade through the mitogen-activated protein (MAP) kinase pathway.[13] This signaling ultimately results in the expression of genes, such as c-fos and c-jun, which are critical for cell proliferation.[13] Studies have shown that while gastrin receptors are present on both ECL and parietal cells, this Ras-MAP kinase pathway is activated only in ECL cells, explaining the specific trophic effect.[13] Furthermore, hypergastrinemia has been shown to induce ECL cell hyperplasia primarily from CCK2R+ progenitor cells in the gastric isthmus, a process regulated by the extracellular signal-regulated kinase (ERK) pathway.[14]
Key Experimental Protocols
Immunohistochemistry (IHC) for ECL Cell Identification
This protocol is for the qualitative identification of ECL cells in formalin-fixed, paraffin-embedded (FFPE) gastric tissue using Chromogranin A (CgA) as a primary marker.
Principle: IHC detects antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens.[15] Chromogranin A is a protein stored in the secretory granules of neuroendocrine cells, including ECL cells, making it an excellent marker for their identification.[16][17]
Methodology:
-
Tissue Preparation:
-
Fix gastric biopsy specimens in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).[18]
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.
-
Incubate with primary antibody (e.g., mouse monoclonal anti-Chromogranin A, clones LK2H10 + PHE5) at an appropriate dilution for 60 minutes at room temperature.[15][18]
-
Rinse with wash buffer.
-
Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes.
-
Rinse with wash buffer.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[19]
-
Rinse with wash buffer.
-
-
Detection and Counterstaining:
-
Apply a chromogen substrate (e.g., DAB) and incubate until a brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
Serum Gastrin Measurement by ELISA
This protocol outlines the quantitative measurement of gastrin in serum samples.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides and hormones.[22] A competitive ELISA is commonly used for gastrin, where sample gastrin competes with a labeled gastrin for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of gastrin in the sample.
Methodology:
-
Sample Collection and Preparation:
-
Assay Procedure (Example based on a competitive ELISA kit):
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[9]
-
Add a specific volume (e.g., 100 µL) of standards and patient serum samples to the appropriate wells of the microtiter plate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated gastrin to each well and incubate.
-
During incubation, the unlabeled gastrin from the sample and the HRP-conjugated gastrin compete for binding to the primary antibody.
-
Wash the plate several times with wash buffer to remove unbound components.[19]
-
Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.[23] The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color will change from blue to yellow.[23]
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the gastrin concentration in the patient samples by interpolating their OD values from the standard curve. The concentration is inversely proportional to the OD.[19]
-
Visualization of Experimental & Logical Workflows
Typical Preclinical Study Workflow
The following diagram illustrates a typical workflow for a preclinical animal study investigating the long-term effects of a PPI like this compound on ECL cells.
Clinical Risk Assessment Logic
The following diagram outlines the logical framework for assessing the neoplastic risk associated with long-term this compound use in humans.
Conclusion
Long-term administration of this compound, consistent with the PPI class, induces hypergastrinemia that results in a proliferative, trophic effect on gastric ECL cells. This typically manifests as histologically identifiable hyperplasia. However, extensive clinical data from long-term studies of potent PPIs have consistently shown that this hyperplastic state does not progress to dysplasia or neoplasia in the vast majority of human subjects.[7][12] While rodent models have shown the development of carcinoid tumors, these findings are considered to have low predictive value for humans.[24][25] Therefore, based on current evidence, the long-term use of this compound is associated with a very low risk of ECL cell-derived tumors.[6][11] Continued surveillance and research are warranted, particularly in patient populations with other risk factors for gastric pathology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The role of this compound modified-release in the management of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed release this compound in the treatment of GERD and erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enterochromaffin-like (ECL) cells and their growths: relationships to gastrin, reduced acid secretion and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long Term Proton Pump Inhibitor Use and Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review: the effects of long-term proton pump inhibitor use on serum gastrin levels and gastric histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 12-month safety profile of this compound, a proton pump inhibitor with a dual delayed release formulation, in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Comparison of the signal transduction pathways activated by gastrin in enterochromaffin-like and parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocare.net [biocare.net]
- 16. Electron microscopic immunohistochemical investigation of chromogranin A in endocrine cells in human oxyntic gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromogranin A [neogenomics.com]
- 18. nordiqc.org [nordiqc.org]
- 19. Human Gastrin (gas) Elisa Kit – AFG Scientific [afgsci.com]
- 20. Chromogranin A | Chromogranin A Antibody Stain | IHC | Sakura Finetek USA [sakuraus.com]
- 21. researchgate.net [researchgate.net]
- 22. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. Gastric ECL-cell hyperplasia and carcinoids in rodents following chronic administration of H2-antagonists SK&F 93479 and oxmetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal Models to Study the Role of Long-Term Hypergastrinemia in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Scalable and High-Purity Synthesis of Dexlansoprazole via Asymmetric Oxidation
Introduction
Dexlansoprazole, the (R)-enantiomer of lansoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] Its stereospecificity is crucial for its enhanced therapeutic efficacy. This application note details a robust and scalable process for the synthesis of high-purity this compound, focusing on an asymmetric oxidation of a pro-chiral sulfide intermediate. The described method, adapted from modified Kagan's and Sharpless oxidation strategies, consistently yields this compound with high enantiomeric excess (e.e.) and chemical purity, suitable for pharmaceutical applications.[1][2]
Core Synthesis Strategy
The synthesis of this compound primarily involves two key stages:
-
Asymmetric Oxidation: The pro-chiral sulfide, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, undergoes an enantioselective oxidation to form the corresponding (R)-sulfoxide. This is the critical chirality-inducing step.
-
Purification: The crude this compound is subjected to purification protocols to remove process-related impurities, the undesired (S)-enantiomer, and any over-oxidized sulfone byproducts.
This process is designed to be scalable for industrial production, with optimized reaction conditions to maximize yield and purity.[2][3]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis and purification of this compound.
Table 1: Asymmetric Oxidation Reaction Parameters and Results
| Parameter | Condition/Value | Reference |
| Catalyst System | Titanium (IV) isopropoxide / (+)-Diethyl L-tartrate | [4] |
| Oxidizing Agent | Cumene Hydroperoxide (88%) | [4] |
| Base | Diisopropylethylamine (DIPEA) | [4] |
| Solvent | Toluene or Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | -5°C to 5°C | [5] |
| Reaction Time | 3 - 5 hours | [1][4] |
| Crude Yield | ~90% | [1] |
| Crude Enantiomeric Purity | >98% (R)-enantiomer | [1] |
Table 2: Purification and Final Product Specifications
| Parameter | Method/Value | Reference |
| Purification Method | Crystallization from Acetone/Water or Ethyl Acetate/n-Heptane | [4][6][7] |
| Final Yield (Overall) | >70% | [8] |
| Chemical Purity (HPLC) | >99.8% | [8] |
| Enantiomeric Excess (e.e.) | >99.8% | [3] |
| Sulfone Impurity | <0.1% | [9] |
| Residual Solvents | Compliant with ICH guidelines | [6] |
Experimental Protocols
1. Protocol for Asymmetric Oxidation of Pro-chiral Sulfide
This protocol describes the enantioselective oxidation of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole to crude this compound.
-
Reagents and Materials:
-
2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (pro-chiral sulfide)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Titanium (IV) isopropoxide
-
(+)-Diethyl L-tartrate (DET)
-
Diisopropylethylamine (DIPEA)
-
Cumene Hydroperoxide (88% solution)
-
30% Sodium thiosulfate solution
-
Nitrogen gas supply
-
Jacketed reactor with overhead stirrer and temperature control
-
-
Procedure:
-
Charge the reactor with the pro-chiral sulfide and anhydrous toluene (or THF).
-
Under a nitrogen atmosphere, add (+)-Diethyl L-tartrate to the mixture.
-
Add Titanium (IV) isopropoxide and stir the mixture at reflux temperature until a clear solution is obtained.
-
Cool the solution to a temperature between -5°C and 0°C.
-
Add Diisopropylethylamine (DIPEA) to the cooled solution.
-
Slowly add cumene hydroperoxide over a period of 1-2 hours, maintaining the internal temperature between -5°C and 0°C.
-
Stir the reaction mixture at this temperature for 3-5 hours, monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a 30% sodium thiosulfate solution to decompose excess peroxide.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic phases.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
2. Protocol for Purification of Crude this compound
This protocol details the purification of crude this compound to achieve high chemical and enantiomeric purity.
-
Reagents and Materials:
-
Crude this compound
-
Ethyl Acetate
-
n-Heptane
-
Triethylamine (as a stabilizer)
-
Crystallization vessel with temperature control
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the crude this compound in ethyl acetate at room temperature. A small amount of triethylamine can be added as a stabilizer.[6]
-
Stir the solution until all the solid has dissolved.
-
Concentrate the solution under reduced pressure.[6]
-
Maintain the temperature between 10-25°C and stir to induce crystallization.[6]
-
Slowly add n-heptane as an anti-solvent to promote further crystallization.
-
Continue stirring the resulting slurry for 1-3 hours to ensure complete crystallization.[6]
-
Filter the crystalline solid and wash the cake with a mixture of ethyl acetate and n-heptane.
-
Dry the purified this compound under vacuum at a temperature not exceeding 50°C to obtain the final high-purity product.[6]
-
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the scalable synthesis of high-purity this compound.
Diagram 2: Logical Relationship of Key Reaction Components
Caption: Key components in the asymmetric oxidation for this compound synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. CN102659763B - Method for synthesizing and purifying this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US8198455B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. CN110156753B - Stable high-purity this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. ITMI20082046A1 - PROCEDURE FOR THE PREPARATION OF DEXLANSOPRAZOL - Google Patents [patents.google.com]
- 8. Collection - Precise Control of the Oxidation Reaction in a High-Purity this compound Synthesis Process Using In Situ Infrared - Organic Process Research & Development - Figshare [figshare.com]
- 9. CN104987322A - Method for purifying this compound - Google Patents [patents.google.com]
Application Note: In Vitro Dissolution Testing of Dexlansoprazole Modified-Release Capsules
Introduction
Dexlansoprazole is a proton pump inhibitor (PPI) formulated as modified-release (MR) capsules for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis. The MR capsules employ a dual delayed-release drug delivery system, containing two types of enteric-coated granules that release the active pharmaceutical ingredient (API) at different pH levels, leading to a prolonged therapeutic effect.[1][2][3][4] This application note provides detailed protocols for the in vitro dissolution testing of this compound MR capsules, based on recommendations from the U.S. Food and Drug Administration (FDA) and scientific literature. These protocols are essential for quality control, formulation development, and ensuring bioequivalence with reference products.
Principle of Dual Delayed-Release
This compound MR capsules are designed to release the drug in two phases. This is achieved by incorporating two distinct types of enteric-coated granules within a single capsule. The first type of granule is designed to release this compound in the proximal small intestine, while the second type releases the drug further down in the more distal region of the small intestine.[2][3] This dual-release mechanism is pH-dependent and necessitates a comprehensive dissolution testing strategy that simulates the physiological pH changes along the gastrointestinal tract.
Experimental Protocols
The following protocols are recommended for conducting comparative in vitro dissolution studies of this compound MR capsules.
I. Acid Resistance Testing
This test evaluates the integrity of the enteric coating in an acidic medium, simulating the stomach environment.
Methodology:
-
Apparatus: USP Apparatus I (Baskets).
-
Dissolution Medium: 500 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one capsule in each of the six dissolution vessels.
-
Operate the apparatus for 120 minutes.
-
After 120 minutes, withdraw a sample of the medium and analyze for this compound content.
-
-
Acceptance Criteria: The amount of this compound released should be minimal, demonstrating acid resistance. Specific limits are typically established during product development and are subject to review.
II. Buffer Stage Dissolution Profiling
To characterize the dual-release profile, dissolution studies should be conducted in various buffer media with increasing pH values.[5]
Methodology:
-
Apparatus: USP Apparatus I (Baskets).
-
Rotation Speed: 100 rpm.[5]
-
Temperature: 37 ± 0.5°C.
-
Dissolution Media:
-
Procedure:
-
Perform separate dissolution runs for each of the specified media.
-
For each medium, place one capsule in each of the twelve dissolution vessels.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes and hourly thereafter as appropriate for the formulation).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter the samples promptly and analyze for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: For comparative studies, dissolution profiles of the test product should be compared against a reference product. The mean, range, and coefficient of variation (%CV) should be calculated for each time point across twelve units.[5]
Data Presentation
Quantitative data from dissolution studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Recommended Dissolution Testing Conditions
| Parameter | Acid Resistance Stage | Buffer Stage |
| Apparatus | USP Apparatus I (Baskets) | USP Apparatus I (Baskets) |
| Rotation Speed | 100 rpm | 100 rpm |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C |
| Medium | 0.1 N HCl | pH 4.5 Buffer, pH 6.0 Buffer, pH 6.8 Phosphate Buffer, Water |
| Volume | 500 mL | 900 mL |
| Duration | 120 minutes | Profiled over several hours |
Table 2: Template for Comparative Dissolution Profile Data (Example for pH 6.8 Medium)
| Time (min) | % Dissolved (Test Product - Mean) | % Dissolved (Test Product - %CV) | % Dissolved (Reference Product - Mean) | % Dissolved (Reference Product - %CV) |
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 180 | ||||
| 240 | ||||
| 360 | ||||
| 480 |
Note: The FDA states that dissolution specifications will be determined upon review of the data submitted in an Abbreviated New Drug Application (ANDA).[5][6] Therefore, acceptance criteria should be established based on comparative studies with the reference listed drug.
Conclusion
The in vitro dissolution testing of this compound MR capsules requires a multi-stage approach to adequately characterize its dual delayed-release properties. The protocols outlined in this application note, which include an acid resistance stage followed by profiling in multiple buffer systems, provide a robust framework for researchers, scientists, and drug development professionals. Adherence to these detailed methodologies and clear data presentation are critical for ensuring product quality and demonstrating bioequivalence.
References
- 1. DEXILANT Delayed-release capsules Overview - MPI, US: SPL/PLR - RxReasoner [rxreasoner.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. EP2452678A2 - Pulsatile-release pharmaceutical formulation of this compound - Google Patents [patents.google.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijrpb.com [ijrpb.com]
Application Notes & Protocols: A Stability-Indicating HPLC Method for the Quantification of Dexlansoprazole and its Degradants
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of dexlansoprazole in the presence of its degradation products. This compound, the R-enantiomer of lansoprazole, is a proton pump inhibitor susceptible to degradation under stress conditions.[1] This method is crucial for ensuring the quality, efficacy, and safety of this compound in pharmaceutical formulations by separating and quantifying the active pharmaceutical ingredient (API) from any potential degradants. The protocol outlines the chromatographic conditions, forced degradation procedures, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a proton pump inhibitor that suppresses gastric acid secretion and is used to treat gastroesophageal reflux disease (GERD) and erosive esophagitis.[2] Its chemical structure, (R)-(+)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzimidazole, makes it susceptible to degradation in acidic, basic, oxidative, and photolytic conditions.[3] Therefore, a validated stability-indicating analytical method is essential for the quality control of this compound in bulk and pharmaceutical dosage forms. This RP-HPLC method effectively separates this compound from its degradation products, ensuring accurate quantification of the drug substance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A robust and validated RP-HPLC method is critical for the accurate quantification of this compound and its degradants. The following table summarizes a set of typical chromatographic conditions. It is important to note that method parameters may be adjusted as needed, and any adjustments must be followed by re-validation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Waters HPLC system with a binary solvent delivery pump, autosampler, and photodiode array detector.[4] |
| Column | X-Terra RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[5] |
| Mobile Phase | Mixture of 10 mM dibasic potassium phosphate buffer (pH adjusted to 7.2 with orthophosphoric acid), acetonitrile, and triethylamine (TEA) in a ratio of 70:30:1 (v/v/v).[5] |
| Flow Rate | 1.2 mL/min.[5] |
| Detection Wavelength | 285 nm.[1][5] |
| Injection Volume | 10 µL.[5] |
| Column Temperature | 30°C.[4] |
| Run Time | Approximately 10 minutes. |
| Diluent | A mixture of 0.1N NaOH and methanol in a 75:25 (v/v) ratio.[1] |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve in methanol and make up to the mark.[3]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[4]
-
Sample Preparation (from Capsules): Take the average weight of the contents of 10 capsules. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add 50 mL of the mobile phase and sonicate for 20 minutes. Make up to the volume with the mobile phase and filter through a 0.45 µm membrane filter.[4] Dilute appropriately to achieve a final concentration of 100 µg/mL.[4]
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: A sample solution at a concentration of 100 µg/mL is treated with 0.1N HCl and sonicated for 30 minutes at room temperature.[4]
-
Base Hydrolysis: The sample solution is treated with 0.1N NaOH and sonicated for 30 minutes at room temperature.[4]
-
Oxidative Degradation: The sample solution is treated with 30% hydrogen peroxide (H₂O₂) at room temperature with sonication for 30 minutes.[4]
-
Thermal Degradation: The sample solution is exposed to a temperature of 105°C.[4]
-
Photolytic Degradation: The sample solution is exposed to UV light in a photostability chamber.[6]
After exposure to the stress conditions, the solutions are neutralized (if necessary), diluted with the mobile phase to the target concentration, and injected into the HPLC system.
Data Presentation
Summary of Forced Degradation Results
The following table summarizes the typical degradation of this compound under various stress conditions. The method effectively separates the main peak from the degradation products.
Table 2: Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | % Degradation | Number of Degradants | Retention Times of Degradants (min) |
| Acidic | 0.1N HCl | 5.28% | 1 | 1.870 |
| Basic | 0.1N NaOH | 5.04% | 2 | 1.875, 9.514 |
| Oxidative | 30% H₂O₂ | 4.38% | 2 | 1.821, 12.794 |
| Thermal | 105°C | 4.25% | 2 | 1.812, 1.818 |
| Photolytic | UV Light | 4.79% | 3 | 1.872, 3.991, 5.204 |
Data compiled from multiple sources, specific retention times may vary based on exact chromatographic conditions.[4]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The results are summarized in the table below.
Table 3: Validation Parameters of the HPLC Method
| Parameter | Result |
| Linearity Range | 25-200 µg/mL.[4] |
| Correlation Coefficient (r²) | > 0.999.[5] |
| Accuracy (% Recovery) | 99.3% - 99.7%.[7] |
| Precision (% RSD) | < 2.0%.[8] |
| Limit of Detection (LOD) | 0.0929 µg/mL.[8] |
| Limit of Quantification (LOQ) | 0.282 µg/mL.[8] |
| Robustness | The method is robust for small, deliberate variations in flow rate and wavelength.[3] |
| System Suitability | Tailing factor < 2.0, Theoretical plates > 5000.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the stability-indicating HPLC analysis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. journalijcar.org [journalijcar.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.najah.edu [journals.najah.edu]
- 7. RP-HPLC method for this compound in bulk and capsules. [wisdomlib.org]
- 8. jetir.org [jetir.org]
Application Notes and Protocols: Design of Clinical Trials for Dexlansoprazole in Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and methodology of clinical trials investigating the efficacy and safety of dexlansoprazole for the treatment of erosive esophagitis (EE). The protocols outlined are based on Phase III clinical trial designs.
Introduction
Erosive esophagitis is a condition characterized by inflammation and damage to the esophageal mucosa, primarily caused by gastroesophageal reflux disease (GERD).[1][2] this compound, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[3][4] Its unique dual delayed-release formulation is designed to provide prolonged acid suppression.[4][5][6] Clinical trials are essential to establish the efficacy and safety of this compound in healing EE and maintaining healed tissue.
Signaling Pathway of this compound in Gastric Parietal Cells
This compound, like other PPIs, targets the final step in the gastric acid production pathway. It irreversibly inhibits the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[3][4][5][7] This inhibition blocks the exchange of extracellular K+ for intracellular H+, thereby preventing the secretion of hydrochloric acid into the gastric lumen.[3][4]
Caption: Mechanism of action of this compound in inhibiting the gastric proton pump.
Pathophysiology of Erosive Esophagitis
Erosive esophagitis results from prolonged exposure of the esophageal mucosa to gastric contents, including acid, pepsin, and bile.[1][8] This leads to a breakdown of the mucosal defense mechanisms, resulting in inflammation, erosions, and ulcerations.[1] A key microscopic feature is the presence of dilated intercellular spaces in the esophageal epithelium, which increases permeability to noxious substances.[8][9]
Caption: Pathophysiological cascade leading to erosive esophagitis.
Clinical Trial Design and Protocols
The following sections detail a typical Phase III clinical trial design for evaluating this compound in the treatment of erosive esophagitis.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound in healing all grades of erosive esophagitis.
-
Secondary Objectives:
-
To evaluate the efficacy of this compound in maintaining healed erosive esophagitis.
-
To assess the effect of this compound on relieving GERD-related symptoms, such as heartburn.
-
To evaluate the safety and tolerability of this compound.
-
Study Design
-
Phase: III
-
Design: Randomized, double-blind, multi-center, active-controlled study.[10][11]
-
Treatment Arms:
-
Duration:
Caption: Experimental workflow for a this compound clinical trial in erosive esophagitis.
Patient Population
Inclusion Criteria:
-
Male or female subjects, 18 years of age or older.[10]
-
Endoscopically confirmed erosive esophagitis, graded according to the Los Angeles (LA) Classification System (Grades A-D).[10][13]
-
History of GERD symptoms.
Exclusion Criteria:
-
Positive test for Helicobacter pylori.[13]
-
Use of PPIs, H2-receptor antagonists, or sucralfate within a specified period before screening.[10][13]
-
Previous esophageal, gastric, or duodenal surgery (with some exceptions).[10][13]
-
Zollinger-Ellison syndrome or other hypersecretory conditions.[10][13]
-
History of esophageal stricture dilation (other than Schatzki's ring).[10][13]
Experimental Protocols
Endoscopic Assessment
-
Procedure: Upper endoscopy is performed at baseline (screening) and at the end of the 8-week healing phase.
-
Grading: The severity of erosive esophagitis is graded by the investigator using the Los Angeles (LA) Classification System.[14]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.[15]
-
Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.[15]
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.[15]
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.[15]
-
-
Healing Definition: Complete healing is defined as an endoscopic finding of LA Grade 0 (no mucosal breaks).[10][11]
Symptom Assessment
-
Method: Patients record the presence and severity of GERD symptoms (e.g., heartburn) in a daily diary.[12][16]
-
Frequency: Twice daily (daytime and nighttime).
-
Data Collected: Percentage of 24-hour heartburn-free days and nights.
Efficacy Endpoints
Primary Efficacy Endpoint
-
The percentage of patients with complete healing of erosive esophagitis at Week 8, as assessed by endoscopy.[17]
Secondary Efficacy Endpoints
-
The percentage of patients with complete healing of erosive esophagitis at Week 4.
-
The percentage of patients who maintain healing of erosive esophagitis at 6 months.[12]
-
The percentage of 24-hour heartburn-free days and nights.[12]
Data Presentation
Table 1: Healing Rates of Erosive Esophagitis at Week 8
| Treatment Group | Healing Rate (Crude Rate) |
| This compound MR 60 mg | ≥92%[17] |
| This compound MR 90 mg | Data varies across studies |
| Lansoprazole 30 mg | Non-inferior to this compound 60 mg[17] |
Table 2: Maintenance of Healed Erosive Esophagitis at 6 Months
| Treatment Group | Maintenance Rate (Crude Rate) |
| This compound MR 30 mg | 66%[12] |
| This compound MR 60 mg | 66%[12] |
| Placebo | 14%[12] |
Table 3: Heartburn-Free Days and Nights in Maintenance Phase
| Treatment Group | Median % of 24-hour Heartburn-Free Days | Median % of Heartburn-Free Nights |
| This compound MR 60 mg | 96%[12] | 98%[12] |
| This compound MR 90 mg | 94%[12] | 97%[12] |
| Placebo | 19%[12] | 50%[12] |
Safety Assessment
Adverse events are monitored and recorded throughout the study. The incidence, severity, and relationship to the study drug are assessed. Common adverse events may include diarrhea, abdominal pain, nausea, and flatulence.[5]
Conclusion
The design of clinical trials for this compound in erosive esophagitis involves rigorous methodology to ensure the collection of high-quality data on efficacy and safety. These studies have demonstrated the effectiveness of this compound in healing erosive esophagitis and maintaining healing, as well as providing significant symptom relief. The detailed protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Esophagitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathophysiology and treatment options for gastroesophageal reflux disease: looking beyond acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical trial: efficacy and safety of this compound MR 60 and 90 mg in healed erosive oesophagitis - maintenance of healing and symptom relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.takeda.com [clinicaltrials.takeda.com]
- 14. Comparison of Los Angeles Grades of Erosive Esophagitis Scored by Local Investigators vs Central Adjudicators in a Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. UCSF Erosive Esophagitis Trial → Check the Safety of this compound and Learn If it Can Heal Erosive Esophagitis (EE) and Keep it Healed in Children 2 to 11 Years Old [clinicaltrials.ucsf.edu]
- 17. This compound modified release: in erosive oesophagitis and non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dexlansoprazole in Non-Erosive Reflux Disease (NERD) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Non-Erosive Reflux Disease (NERD) is the most common phenotype of gastroesophageal reflux disease (GERD), characterized by reflux-related symptoms in the absence of visible esophageal mucosal injury at endoscopy.[1] Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) with a unique dual delayed-release (DDR) formulation, designed to prolong the plasma concentration-time profile and enhance control of intragastric acid.[1] This document provides detailed application notes and protocols for researchers utilizing this compound in the study of NERD, based on findings from various clinical investigations.
Application Notes
This compound has demonstrated significant efficacy in the treatment of NERD, offering superior symptom control compared to placebo and a favorable safety profile.[1][2][3][4] Its DDR technology provides two separate releases of the medication, leading to a prolonged duration of acid suppression.[5][6][7] This makes it a valuable tool for investigating the impact of sustained acid suppression on NERD symptoms, including daytime and nighttime heartburn, and sleep disturbances.[2][4][5]
Clinical studies have shown that this compound, at doses of 30 mg and 60 mg once daily, is effective in increasing the percentage of 24-hour heartburn-free days and nights in patients with NERD.[2][3][8][9] It has also been shown to improve regurgitation symptoms and overall quality of life.[1][10] The flexibility of administration without regard to food intake enhances patient compliance, a critical factor in clinical research.[1][11]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in clinical trials involving NERD patients.
Table 1: Efficacy of this compound vs. Placebo in Adults with NERD (4-Week Study)
| Outcome Measure | This compound 30 mg (n=316) | This compound 60 mg (n=319) | Placebo (n=312) | p-value |
| Median % of 24-hour Heartburn-Free Days | 54.9%[2][3] | 50.0%[2][3] | 17.5%[3] | <0.00001[3] |
| Median % of Heartburn-Free Nights | 80.8%[2][3] | 76.9%[3] | 51.7%[3] | <0.00001[3] |
Data sourced from a 4-week, double-blind, placebo-controlled study of 947 NERD patients.[3]
Table 2: Efficacy of this compound in Adolescents (12-17 years) with NERD (4-Week Study)
| Outcome Measure | This compound 30 mg (n=104) |
| Median % of Days with Neither Daytime nor Nighttime Heartburn | 47.3%[11][12] |
| Improvement in Epigastric Pain, Acid Regurgitation, and Heartburn Severity | 73-80% of patients[11][12] |
| Average Decrease in PGSQ-A-SF Symptom and Impact Subscale Scores | 0.7 units[11][12] |
Data from a phase 2, open-label, multicenter study in adolescents with endoscopically confirmed NERD.[11]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in NERD research, synthesized from published clinical trial protocols.
Protocol 1: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Adults with NERD
1. Objective: To assess the efficacy and safety of once-daily this compound (30 mg and 60 mg) compared with placebo for the treatment of heartburn associated with NERD over a 4-week period.
2. Study Population:
- Inclusion Criteria:
- Male or female patients, 18 years of age or older.
- A clinical diagnosis of NERD, characterized by a history of heartburn for at least 6 months.[1]
- Endoscopically confirmed absence of erosive esophagitis.[1]
- Heartburn on at least 4 of the 7 days during the screening week.[1]
- Exclusion Criteria:
- History of erosive esophagitis or Barrett's esophagus.
- Presence of gastrointestinal conditions that could interfere with the study, such as peptic ulcer disease or eosinophilic esophagitis.
- Use of other PPIs, H2-receptor antagonists, or prokinetics within a specified washout period.
3. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Following a screening period of 7-21 days, eligible patients are randomized in a 1:1:1 ratio to receive this compound 30 mg, this compound 60 mg, or placebo.
- Treatment is administered once daily for 4 weeks.
4. Outcome Measures:
- Primary Endpoint: Percentage of 24-hour heartburn-free days, assessed via a daily patient diary.[3]
- Secondary Endpoints:
- Percentage of nights without heartburn.[3]
- Severity of heartburn and regurgitation, assessed using a validated questionnaire (e.g., Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index, PAGI-SYM).[5][10]
- Health-related quality of life, measured using a validated instrument (e.g., Patient Assessment of Upper Gastrointestinal Disorders-Quality of Life, PAGI-QOL).[5]
- Incidence of treatment-emergent adverse events (TEAEs).
5. Data Collection and Analysis:
- Patients record the presence and severity of heartburn in a daily electronic diary.
- Questionnaires are administered at baseline and at the end of the treatment period.
- Adverse events are monitored throughout the study.
- Statistical analysis is performed to compare the treatment groups for all outcome measures.
Protocol 2: An Open-Label Study to Evaluate this compound in Adolescents with Symptomatic NERD
1. Objective: To assess the safety and efficacy of this compound 30 mg once daily for the treatment of symptomatic NERD in adolescents.
2. Study Population:
- Inclusion Criteria:
- Male or female patients, aged 12-17 years.[11]
- Endoscopically confirmed NERD.[11]
- History of heartburn symptoms.
- Exclusion Criteria:
- Presence of erosive esophagitis.
- Known hypersensitivity to this compound or other PPIs.
3. Study Design:
- A phase 2, open-label, multicenter study.[11]
- After a 21-day screening period, all eligible participants receive this compound 30 mg once daily for 4 weeks.[11]
4. Outcome Measures:
- Primary Endpoint: Incidence of treatment-emergent adverse events (TEAEs) experienced by ≥5% of patients.[11]
- Secondary Endpoints:
- Percentage of days with neither daytime nor nighttime heartburn, recorded in a patient electronic diary.[11]
- Changes in heartburn severity and other GERD-related symptoms.[11]
- Changes in quality of life, assessed by a pediatric-specific questionnaire (e.g., Pediatric Gastroesophageal Symptom and Quality of Life Questionnaire-Adolescents-Short Form, PGSQ-A-SF).[11]
5. Data Collection and Analysis:
- Safety is assessed through the monitoring and reporting of AEs.
- Efficacy data is collected through daily electronic diaries and validated questionnaires at baseline and week 4.
- Descriptive statistics are used to summarize the safety and efficacy data.
Visualizations
Signaling Pathway and Mechanisms
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a clinical trial in NERD.
Caption: Mechanism of action of this compound in a gastric parietal cell.
References
- 1. The role of this compound modified-release in the management of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial: the effects of the proton pump inhibitor this compound MR on daytime and nighttime heartburn in patients with non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. Managing gastroesophageal reflux disease – comparative efficacy and outcomes of this compound MR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Heartburn Relief in Adolescents with Symptomatic, Nonerosive Gastro-esophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodology for Pediatric Clinical Studies of Dexlansoprazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed in pediatric clinical studies of dexlansoprazole, a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD). The protocols outlined below are synthesized from various clinical trials to guide the design and execution of future pediatric studies for this and similar compounds.
Study Design and Population
Pediatric clinical trials for this compound are typically designed to assess pharmacokinetics (PK), safety, and efficacy in specific age groups. Studies have been conducted in children aged 1 to 11 years and adolescents aged 12 to 17 years.[1] The study designs often vary based on the primary objective, ranging from open-label, single-arm studies for initial safety and PK assessments to double-blind, placebo-controlled trials to establish efficacy.[2][3][4]
Key Considerations for Study Design:
-
Age-Specific Cohorts: Due to developmental differences in drug metabolism and disease presentation, studies are stratified by age.
-
Weight-Based Dosing: Dosing regimens are often determined by the patient's body weight to ensure appropriate drug exposure.[5]
-
Ethical Considerations: All studies must adhere to strict ethical guidelines for pediatric research, including obtaining informed consent from parents or legal guardians and assent from the child when appropriate.
Pharmacokinetic (PK) Studies
The primary objective of pediatric PK studies is to evaluate the absorption, distribution, metabolism, and excretion of this compound and to establish appropriate dosing regimens.
Experimental Protocol: Pharmacokinetic Blood Sampling and Analysis
Objective: To determine the pharmacokinetic profile of this compound in pediatric patients.
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 15 mg, 30 mg, or 60 mg) to fasting participants.[5] The dose is often weight-dependent.[5]
-
Blood Sample Collection: Collect whole blood samples (approximately 2-3 mL) in tubes containing an anticoagulant (e.g., K2EDTA) at prespecified time points. A typical sampling schedule includes a pre-dose sample (0 hours) and post-dose samples at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 12, 16, and 24 hours.[6]
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]
-
Extraction: A simple liquid-liquid extraction is commonly used to isolate this compound and an internal standard (e.g., omeprazole) from the plasma matrix.[7]
-
Chromatography: Separation is typically achieved on a reverse-phase C18 column.[7]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization.[7]
-
-
Pharmacokinetic Parameter Calculation: Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic parameters of this compound in pediatric populations from representative studies.
Table 1: Summary of Mean (±SD) Plasma Pharmacokinetic Parameters of this compound in Patients 12 to 17 Years of Age
| Dose | N | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 30 mg | 18 | 886 (± 343) | 3134 (± 1373) | 4.0 (1.0 - 6.0) | 1.9 (± 0.7) |
| 60 mg | 18 | 1898 (± 701) | 6529 (± 2535) | 5.0 (2.0 - 7.0) | 2.2 (± 0.8) |
Data adapted from FDA clinical pharmacology reviews.
Table 2: Summary of Mean (±SD) Plasma Pharmacokinetic Parameters of this compound in Patients 1 to 11 Years of Age (Weight-Based Dosing)
| Dose Group | Weight Range (kg) | N | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| 15 mg | 8.6 to <12.7 | 6 | 495 (± 194) | 1853 (± 709) | 3.0 (1.5 - 4.0) |
| 15 mg | 12.7 to <25.4 | 6 | 431 (± 204) | 1588 (± 684) | 3.5 (1.5 - 6.0) |
| 30 mg | 12.7 to <25.4 | 6 | 868 (± 341) | 3045 (± 1231) | 4.0 (2.0 - 6.0) |
| 30 mg | ≥25.4 | 4 | 759 (± 289) | 2899 (± 1101) | 4.0 (3.0 - 5.0) |
| 60 mg | ≥25.4 | 8 | 1149 (± 433) | 4554 (± 1899) | 4.0 (2.0 - 8.0) |
Data adapted from a Phase I, open-label study in pediatric patients.[1]
Safety and Efficacy Studies
These studies are designed to evaluate the safety profile and therapeutic benefit of this compound in pediatric patients with GERD.
Experimental Protocol: Assessment of Efficacy in Symptomatic Non-Erosive GERD
Objective: To evaluate the efficacy of this compound in reducing heartburn symptoms in pediatric patients with non-erosive GERD.
Procedure:
-
Patient Population: Enroll patients with a diagnosis of symptomatic non-erosive GERD, confirmed by endoscopy.
-
Treatment: Administer this compound (e.g., 30 mg) or placebo once daily for a predefined period (e.g., 4 weeks).[2][4]
-
Symptom Monitoring: Instruct patients and/or their caregivers to record the presence and severity of heartburn symptoms daily using an electronic diary.[2]
-
Primary Endpoint: The primary efficacy endpoint is typically the percentage of 24-hour periods that are free of heartburn (both daytime and nighttime).[2][3][4]
-
Secondary Endpoints: May include the percentage of nights without heartburn, the severity of heartburn, and the percentage of patients with complete symptom resolution.
-
-
Data Analysis: Compare the efficacy endpoints between the this compound and placebo groups using appropriate statistical methods.
Experimental Protocol: Assessment of Efficacy in Erosive Esophagitis (EE)
Objective: To evaluate the efficacy of this compound in healing erosive esophagitis and maintaining healing.
Procedure:
-
Patient Population: Enroll patients with endoscopically confirmed erosive esophagitis.
-
Healing Phase: Administer this compound (e.g., 60 mg) once daily for up to 8 weeks.[3]
-
Endpoint: The primary endpoint is the rate of healing of erosive esophagitis, confirmed by a follow-up endoscopy.[3]
-
-
Maintenance Phase: For patients with healed EE, a subsequent maintenance phase may be initiated with a lower dose of this compound (e.g., 30 mg) or placebo for an extended period (e.g., 16 weeks).[3]
-
Endpoint: The primary endpoint is the percentage of patients who remain in remission (i.e., maintain healed EE) at the end of the maintenance phase.[3]
-
Data Presentation: Efficacy Outcomes
Table 3: Efficacy of this compound in Adolescents (12-17 years) with Symptomatic Non-Erosive GERD
| Endpoint | This compound 30 mg (N=104) |
| Median % of Heartburn-Free 24-Hour Periods | 47.3% |
| Improvement in Epigastric Pain Severity | 73-80% of patients |
| Improvement in Acid Regurgitation Severity | 73-80% of patients |
Data from a 4-week, open-label study.[4]
Table 4: Efficacy of this compound in Adolescents (12-17 years) with Erosive Esophagitis
| Phase | Treatment | Duration | Outcome | Healing/Maintenance Rate |
| Healing | This compound 60 mg | 8 weeks | Healing of EE | 87.9% |
| Maintenance | This compound 30 mg | 16 weeks | Maintenance of Healed EE | 81.8% |
| Maintenance | Placebo | 16 weeks | Maintenance of Healed EE | 58.3% |
Data from an open-label healing phase followed by a double-blind, placebo-controlled maintenance phase.[3]
Visualizations
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase in gastric parietal cells.[9] This enzyme is the final step in the pathway of acid production. The secretion of gastric acid is stimulated by histamine, acetylcholine, and gastrin.
Experimental Workflow for a Pediatric Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pediatric clinical trial focused on the pharmacokinetics of this compound.
Logical Relationship of a Pediatric GERD Efficacy Trial
This diagram outlines the logical progression of a clinical trial designed to assess the efficacy of this compound in treating pediatric GERD.
References
- 1. Pharmacokinetics and safety of this compound MR in pediatric patients with symptomatic gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Heartburn Relief in Adolescents with Symptomatic, Nonerosive Gastro-esophageal Reflux Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. This compound for Heartburn Relief in Adolescents with Symptomatic, Nonerosive Gastro-esophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics and safety of this compound MR in pediatric patients with symptomatic gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive LC-MS/MS method for quantitation of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.najah.edu [journals.najah.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Dexlansoprazole in the Maintenance of Healed Erosive Esophagitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dexlansoprazole, a proton pump inhibitor (PPI) with a unique dual delayed-release formulation, for the maintenance of healed erosive esophagitis (EE). The following sections detail the clinical efficacy of this compound in pivotal maintenance studies, standardized protocols for conducting similar clinical trials, and visual representations of the experimental workflow.
I. Quantitative Data Summary
The efficacy of this compound in maintaining healed EE has been demonstrated in several key clinical trials. The data below summarizes the primary outcomes from these studies, offering a comparative look at different dosages against placebo and another active comparator, lansoprazole.
Table 1: Efficacy of this compound in the Maintenance of Healed Erosive Esophagitis (6-Month Studies)
| Treatment Group | Number of Patients (n) | Percentage of Patients with Maintained Healing (Life Table Analysis) | Percentage of Patients with Maintained Healing (Crude Rate Analysis) | Reference |
| This compound MR 60 mg | 179 | 87% | 66% | [1] |
| This compound MR 90 mg | 176 | 82% | 65% | [1] |
| Placebo | 96 | 26% | 14% | [1] |
Table 2: Symptom Control with this compound in the Maintenance of Healed Erosive Esophagitis (6-Month Study)
| Treatment Group | Percentage of 24-Hour Heartburn-Free Days | Percentage of Heartburn-Free Nights | Reference |
| This compound MR 60 mg | 96% | 98% | [1] |
| This compound MR 90 mg | 94% | 97% | [1] |
| Placebo | 19% | 50% | [1] |
Table 3: Maintenance of Healed Erosive Esophagitis in Adolescents (12-17 years) over 16 Weeks
| Treatment Group | Number of Evaluable Patients (n) | Percentage of Patients with Maintained Healing | Reference |
| This compound 30 mg | 22 | 82% | [2] |
| Placebo | 24 | 58% | [2] |
II. Experimental Protocols
The following protocols are based on the methodologies reported in key clinical trials assessing the efficacy of this compound in the maintenance of healed EE.
Study Design: Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial
A typical study design involves two phases: an initial open-label healing phase followed by a randomized, double-blind maintenance phase.[2][3][4]
-
Healing Phase: Patients with endoscopically confirmed EE are treated with open-label this compound (e.g., 60 mg once daily) for a period of up to 8 weeks to achieve complete healing of erosions.[2][3]
-
Maintenance Phase: Patients with endoscopically confirmed healed EE are then randomized in a double-blind manner to receive a maintenance dose of this compound (e.g., 30 mg or 60 mg once daily) or a matching placebo for a predefined period, typically 6 months.[1][4]
Patient Population: Inclusion and Exclusion Criteria
-
Inclusion Criteria:
-
Adults (or specific pediatric populations, e.g., 12-17 years old) with a recent history of endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).[2]
-
Demonstration of endoscopically confirmed healed EE at the end of the healing phase.
-
For studies assessing symptom relief, patients may be required to have a minimum frequency of heartburn symptoms during a screening period.[5]
-
-
Exclusion Criteria:
-
History of or current Zollinger-Ellison syndrome or other gastric hypersecretory states.[5]
-
Presence of esophageal strictures that prevent the passage of the endoscope.[5]
-
Active gastric or duodenal ulcers within a specified period before screening.[5]
-
Prior surgical procedures that could affect gastroesophageal reflux (e.g., fundoplication).
-
Known hypersensitivity to this compound or other proton pump inhibitors.
-
Endoscopic Assessment
-
Screening and Baseline: A baseline endoscopy is performed to confirm the presence and grade of erosive esophagitis, typically using the Los Angeles (LA) Classification system.
-
Confirmation of Healing: An endoscopy is repeated at the end of the healing phase (e.g., week 8) to confirm complete mucosal healing (defined as LA Grade 0).[2][3]
-
Assessment of Maintenance: A final endoscopy is performed at the end of the maintenance phase to determine if healing has been maintained.
Outcome Measures
-
Primary Efficacy Endpoint: The percentage of patients who remain in remission (maintain healed EE) at the end of the maintenance period. This is often analyzed using both life-table and crude-rate methods.[1]
-
Secondary Efficacy Endpoints:
Data Analysis
-
The primary efficacy analysis is typically a comparison of the maintenance rates between the this compound and placebo groups using statistical tests such as the chi-squared test or logistic regression.
-
Life-table analysis is often employed to account for patients who withdraw from the study for reasons other than EE recurrence.
-
Symptom data from patient diaries are analyzed to compare the mean percentage of heartburn-free days and nights between treatment groups.
III. Visualizations
Clinical Trial Workflow for Maintenance of Healing Studies
Caption: Clinical trial workflow for this compound maintenance of healing studies.
Logical Relationship in Maintenance of Healing Trials
Caption: Logical progression from active EE to maintenance or relapse.
References
- 1. Clinical trial: efficacy and safety of this compound MR 60 and 90 mg in healed erosive oesophagitis - maintenance of healing and symptom relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Delayed-Release this compound for Healing and Maintenance of Healed Erosive Esophagitis: A Safety Study in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. UCSF Erosive Esophagitis Trial → Check the Safety of this compound and Learn If it Can Heal Erosive Esophagitis (EE) and Keep it Healed in Children 2 to 11 Years Old [clinicaltrials.ucsf.edu]
In Vitro Models for Assessing Dexlansoprazole's Effect on Gastric Parietal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexlansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Its unique dual delayed-release formulation provides prolonged plasma concentrations, leading to extended inhibition of the proton pump.[1][3][4] To facilitate the preclinical evaluation of this compound and other potential gastric acid suppressors, robust in vitro models that accurately reflect the physiology of gastric parietal cells are essential.
These application notes provide detailed protocols for the isolation and culture of primary gastric parietal cells, as well as methodologies to assess the effects of this compound on their function and viability.
In Vitro Models of Gastric Parietal Cells
The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. The primary models for studying gastric parietal cell function are isolated gastric glands and primary cultures of enriched parietal cells.[5]
-
Isolated Gastric Glands: These preparations contain intact glandular structures, preserving the cell-cell interactions and polarity that are crucial for parietal cell function. They are suitable for short-term studies of acid secretion.
-
Primary Parietal Cell Cultures: This model allows for the study of parietal cells in a more defined environment, free from the influence of other cell types. While technically challenging to establish and maintain, primary cultures are invaluable for investigating specific cellular mechanisms.[1][6][7] Parietal cells in primary culture can remain viable for up to 5 days.[1]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Gastric Parietal Cells (from Rabbit)
This protocol describes the isolation of H+/K+-ATPase enriched microsomes from rabbit stomach, which can be used for enzymatic assays. A similar procedure can be adapted for the isolation of viable parietal cells for culture.
Materials:
-
Freshly excised rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Collagenase (Type IV)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel or other basement membrane matrix
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize a rabbit and immediately excise the stomach. The gastric mucosa is separated from the underlying muscle layers.
-
Mince the mucosal tissue and wash it with cold PBS to remove food debris.
-
Digest the tissue with collagenase in a shaking water bath to release gastric glands.
-
The released glands are then further dissociated to obtain a single-cell suspension.
-
Enrich for parietal cells using techniques like velocity sedimentation, as they are larger than other gastric mucosal cells.[12]
-
For culture, plate the enriched parietal cells on Matrigel-coated plates in supplemented DMEM/F12 medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. The cells should adhere and can be used for experiments within 24-48 hours.
Experimental Workflow for Parietal Cell Isolation and Culture
Caption: Workflow for primary gastric parietal cell isolation and culture.
Protocol 2: Assessment of H+/K+-ATPase Activity
The inhibitory effect of this compound on the proton pump can be quantified using two primary methods: a biochemical assay measuring ATP hydrolysis and a cell-based assay measuring acid accumulation.
A. H+/K+-ATPase Activity Assay (Biochemical)
This assay quantifies the enzymatic activity of the H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
H+/K+-ATPase enriched microsomes (from Protocol 1)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (2 mM)
-
KCl solution (10 mM)
-
Malachite Green Reagent
-
96-well microplate and reader
Procedure:
-
Pre-incubate the H+/K+-ATPase enriched microsomes with varying concentrations of this compound in the Assay Buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding a mixture of ATP and KCl.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the released inorganic phosphate using a Malachite Green Reagent.[2][13]
-
Read the absorbance at the appropriate wavelength (e.g., 660 nm).
-
Calculate the percent inhibition of H+/K+-ATPase activity for each this compound concentration.
B. [14C]-Aminopyrine Uptake Assay (Cell-Based)
This assay measures the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated parietal cells, serving as an index of acid secretion.[14][15]
Materials:
-
Cultured primary parietal cells or isolated gastric glands
-
This compound
-
Histamine or other secretagogues
-
[14C]-aminopyrine
-
Scintillation counter
Procedure:
-
Pre-incubate the cultured parietal cells or gastric glands with varying concentrations of this compound.
-
Stimulate acid secretion by adding a secretagogue like histamine.
-
Add [14C]-aminopyrine to the medium and incubate.
-
Wash the cells to remove extracellular [14C]-aminopyrine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A decrease in [14C]-aminopyrine accumulation in this compound-treated cells compared to control cells indicates inhibition of acid secretion.
Protocol 3: Cell Viability and Cytotoxicity Assays
It is crucial to assess whether the observed effects of this compound are due to specific inhibition of the proton pump or general cytotoxicity.
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cultured primary parietal cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate and reader
Procedure:
-
Seed parietal cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16][17]
-
Solubilize the formazan crystals with the solubilization solution.
-
Measure the absorbance at 570-590 nm.[16] A decrease in absorbance indicates reduced cell viability.
B. LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cultured primary parietal cells
-
This compound
-
LDH assay kit
-
96-well plate and reader
Procedure:
-
Treat cultured parietal cells with varying concentrations of this compound.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's protocol.[17]
-
An increase in LDH release in this compound-treated cells compared to control cells indicates cytotoxicity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on H+/K+-ATPase Activity
| This compound (nM) | H+/K+-ATPase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 10 | 62.1 | ± 3.5 |
| 100 | 25.8 | ± 2.9 |
| 1000 | 5.2 | ± 1.1 |
Table 2: Inhibition of Histamine-Stimulated Acid Secretion by this compound
| This compound (µM) | [14C]-Aminopyrine Uptake (% of Stimulated Control) | Standard Deviation |
| 0 (Control) | 100 | ± 7.8 |
| 0.1 | 78.4 | ± 6.3 |
| 1 | 45.2 | ± 5.1 |
| 10 | 15.9 | ± 3.2 |
| 100 | 3.1 | ± 0.9 |
Table 3: Cytotoxicity of this compound on Primary Parietal Cells (48h Exposure)
| This compound (µM) | Cell Viability (MTT; % of Control) | Cytotoxicity (LDH; % of Max Lysis) |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.7 | 5.5 |
| 10 | 97.1 | 6.1 |
| 100 | 95.8 | 7.3 |
| 1000 | 88.3 | 12.4 |
Signaling Pathways and Mechanism of Action
This compound, as a PPI, directly inhibits the final step of acid secretion. The regulation of the H+/K+-ATPase is controlled by various signaling pathways initiated by secretagogues such as histamine, gastrin, and acetylcholine.
This compound Mechanism of Action
Caption: Covalent inhibition of the H+/K+-ATPase by activated this compound.
Signaling Pathways Regulating Acid Secretion
Caption: Key signaling pathways regulating gastric acid secretion in parietal cells.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the pharmacological effects of this compound on gastric parietal cells. By employing these methods, researchers can obtain valuable data on the potency, mechanism of action, and potential cytotoxicity of novel gastric acid suppressors, thereby facilitating the drug development process.
References
- 1. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parietal cell culture: new models and directions. | Semantic Scholar [semanticscholar.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Immortalized Human Gastric Cells (KMU-CS12) | Applied Biological Materials Inc. [abmgood.com]
- 10. accegen.com [accegen.com]
- 11. pelobiotech.com [pelobiotech.com]
- 12. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Dexlansoprazole in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexlansoprazole is a proton pump inhibitor (PPI) that significantly suppresses gastric acid production.[1] It is the R-enantiomer of lansoprazole and is used for the treatment of erosive esophagitis and gastroesophageal reflux disease (GERD).[1][2] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple extraction procedure and a short chromatographic run time, making it suitable for high-throughput analysis.[3][4][5]
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard
-
Omeprazole (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (LC-MS Grade, from a Milli-Q system or equivalent)
-
Human plasma (sourced from a certified blood bank)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][6]
-
Analytical Column: Zorbax SB C18 (4.6 x 150 mm, 3 µm) or equivalent.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and omeprazole (IS) in acetonitrile to obtain stock solutions of 1 mg/mL.[6][7] Store these solutions at 2-8°C.[6][7]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with acetonitrile to create calibration curve (CC) and quality control (QC) samples.[6]
-
Mobile Phase: Prepare a mobile phase consisting of 0.5 mM ammonium acetate buffer (pH adjusted to 3.5 with glacial acetic acid) and acetonitrile in a 30:70 (v/v) ratio.[2]
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and efficiency in removing plasma proteins.[2]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Omeprazole).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
Below is a graphical representation of the sample preparation workflow.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| LC System | Shimadzu 8030 or equivalent[7] |
| Column | Zorbax SB C18 (4.6 x 150 mm, 3 µm)[2] |
| Mobile Phase | 0.5 mM Ammonium Acetate (pH 3.5) : Acetonitrile (30:70 v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 10 µL[7] |
| Column Temp. | Ambient |
| Run Time | ~2.0 minutes[3][5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole with ESI Source[2][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][5] |
| MRM Transition (this compound) | m/z 370.05 → 251.95[2][6] |
| MRM Transition (Omeprazole - IS) | m/z 346.00 → 198.05[2][6] |
| Source Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
Note: Collision energy and other source parameters should be optimized for the specific instrument in use.
Method Validation Summary
The method was validated according to regulatory guidelines (e.g., FDA and ICH).[2] The results demonstrate the method is reliable, reproducible, and accurate for its intended purpose.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 2.00 - 2500.0 ng/mL[3][5] |
| Correlation Coefficient (r²) | > 0.998[3][5] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[3][5][8] |
| Intra-day Precision (% CV) | ≤ 15% |
| Inter-day Precision (% CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | No significant ion suppression or enhancement observed.[8] |
| Stability (Bench-top, Freeze-thaw) | Stable under typical laboratory conditions.[3][5] |
Logical Relationship Diagram
The diagram below illustrates the logical flow from the biological sample to the final data output, highlighting the key components of the analytical system.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and offers high sensitivity with an LLOQ of 2.0 ng/mL.[3][5] The short run time allows for the rapid analysis of a large number of samples, making it highly suitable for pharmacokinetic and bioequivalence studies in clinical and research settings.[3] The method's validation demonstrates its accuracy, precision, and robustness, ensuring reliable results for drug development professionals.
References
- 1. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Development and validation of a highly sensitive LC-MS/MS method for quantitation of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of Dexlansoprazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the aqueous solubility of dexlansoprazole.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is characterized as being very slightly soluble in water.[1][2][3] Its solubility is also pH-dependent, exhibiting greater stability in neutral and alkaline conditions compared to acidic environments.[1][2][3] While a precise quantitative value can vary based on experimental conditions such as temperature and pH, its low intrinsic solubility necessitates the use of enhancement strategies for effective oral drug delivery.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several promising strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Cocrystallization: Forming a new crystalline solid with a coformer molecule.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier at the molecular level.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system that forms a microemulsion or nanoemulsion in the gastrointestinal tract.
-
Inclusion Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity.
Q3: How does cocrystallization enhance the solubility of this compound?
Cocrystallization involves combining this compound with a pharmaceutically acceptable coformer to create a new crystalline structure with different physicochemical properties.[4] This new structure can disrupt the crystal lattice of the pure drug, leading to a lower lattice energy and, consequently, improved solubility and dissolution rates.[4] For instance, cocrystals of this compound with isonicotinamide have demonstrated superior apparent maximum solubility compared to the pure drug.[1][5]
Q4: What is the mechanism behind solubility enhancement using nanoparticles?
Reducing the particle size of a drug to the nanometer scale significantly increases its surface-area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. Furthermore, the reduction in particle size can also increase the saturation solubility of the drug.
Q5: Can solid dispersion techniques be applied to this compound?
Yes, solid dispersion is a viable technique. By dispersing this compound in a hydrophilic polymer matrix, the drug can exist in an amorphous state or as fine crystalline particles. This formulation prevents the drug from recrystallizing and enhances its wettability and dissolution rate. Studies on the related compound, lansoprazole, have shown significant solubility enhancement through solid dispersions with carriers like PVP K30, PEG 6000, and Poloxamer 407.[6]
Q6: How do Self-Emulsifying Drug Delivery Systems (SEDDS) improve this compound's solubility?
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7][8] this compound, being a lipophilic drug, can be dissolved in the lipid phase of the SEDDS formulation. Upon emulsification in the gut, the drug is presented in a solubilized form with a large interfacial area, which facilitates its dissolution and absorption.[7]
Troubleshooting Guides
Cocrystallization
| Issue | Possible Cause | Troubleshooting Strategy |
| No cocrystal formation observed. | - Inappropriate solvent selection.- Unsuitable coformer.- Incorrect stoichiometric ratio. | - Screen a variety of solvents with different polarities.- Select coformers with complementary functional groups for hydrogen bonding.- Experiment with different molar ratios of this compound to coformer (e.g., 1:1, 1:2). |
| Formation of a physical mixture instead of cocrystals. | - Incomplete dissolution of starting materials.- Rapid evaporation of the solvent. | - Ensure complete dissolution of both this compound and the coformer in the chosen solvent, with gentle heating if necessary.- Slow down the evaporation rate by covering the container with a perforated lid or placing it in a controlled environment. |
| Low yield of cocrystals. | - High solubility of the cocrystal in the chosen solvent.- Suboptimal crystallization temperature. | - Use a solvent in which the cocrystal has limited solubility.- Optimize the cooling rate and final temperature to promote precipitation. |
| Amorphous precipitate forms instead of crystals. | - Too rapid solvent evaporation or cooling.- High concentration of solutes. | - Employ a slower evaporation or cooling process.- Use a more dilute solution of the drug and coformer. |
Nanoparticle Formulation
| Issue | Possible Cause | Troubleshooting Strategy |
| Large and polydisperse nanoparticles. | - Inefficient homogenization or sonication.- Inappropriate stabilizer concentration.- High concentration of the polymer or drug. | - Optimize the homogenization speed and time or the sonication amplitude and duration.- Adjust the concentration of the stabilizer to ensure adequate surface coverage.- Experiment with lower concentrations of the polymer and this compound. |
| Drug precipitation or crystal growth during storage. | - Insufficient amount of stabilizer.- Ostwald ripening. | - Increase the concentration of the stabilizer.- Select a stabilizer that provides a strong steric or electrostatic barrier.- Store the nanoparticle suspension at a lower temperature. |
| Low drug encapsulation efficiency. | - High solubility of the drug in the external aqueous phase.- Rapid diffusion of the drug from the organic to the aqueous phase. | - Use a solvent system where this compound has high solubility in the organic phase and very low solubility in the aqueous phase.- Optimize the emulsification process to quickly form stable droplets before significant drug diffusion can occur. |
| Residual organic solvent in the final formulation. | - Inefficient evaporation process. | - Increase the evaporation time or apply a vacuum.- Use a rotary evaporator for more efficient solvent removal. |
Quantitative Data Summary
| Formulation | Solubility Enhancement | Solvent/Medium | Reference |
| This compound (Pure) | Very slightly soluble | Water | [1][2][3] |
| This compound-Sorbitol Cocrystal | 0.25 mg/mL | Water (at 25°C) | [2] |
| This compound-Isonicotinamide Cocrystal | Superior apparent maximum solubility compared to pure drug | Water | [1][5] |
| This compound Liquid SMEDDS | 99.9% drug release | Not specified | [9] |
Experimental Protocols
Preparation of this compound-Isonicotinamide Cocrystals by Solvent Evaporation
Objective: To prepare cocrystals of this compound and isonicotinamide to enhance aqueous solubility.
Materials:
-
This compound
-
Isonicotinamide
-
Methanol (or other suitable solvent)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Spatula
-
Analytical balance
Methodology:
-
Weigh equimolar amounts of this compound and isonicotinamide (1:1 molar ratio).
-
Dissolve both components in a minimal amount of a suitable solvent, such as methanol, in a glass vial.
-
Stir the solution at room temperature until both solids are completely dissolved.
-
Allow the solvent to evaporate slowly at room temperature by covering the vial with a perforated lid.
-
Once the solvent has completely evaporated, collect the resulting solid material.
-
Characterize the solid product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm cocrystal formation.
Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation
Objective: To formulate this compound-loaded nanoparticles to improve dissolution rate.
Materials:
-
This compound
-
Eudragit® RS 100 (or another suitable polymer)
-
Dichloromethane (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (as a stabilizer)
-
Purified water
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Dissolve a specific amount of this compound and Eudragit® RS 100 in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to serve as the aqueous phase.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue homogenization/sonication for a specified period to achieve the desired droplet size.
-
Subject the resulting emulsion to solvent evaporation using a rotary evaporator under reduced pressure to remove the dichloromethane.
-
As the organic solvent is removed, the polymer and drug precipitate, forming solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with purified water to remove excess PVA, and then lyophilize or resuspend them for further analysis.
Visualizations
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. Improving the solubility of this compound by cocrystallization with isonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
Technical Support Center: Optimizing Dexlansoprazole Dual Delayed-Release Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the bioavailability of dexlansoprazole dual delayed-release (DDR) formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound DDR formulations.
Dissolution Testing
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or incomplete drug release in the initial acidic stage. | Inadequate enteric coating, leading to premature drug release. | 1. Verify the integrity and thickness of the enteric coating on the granules. 2. Ensure the dissolution medium is maintained at the correct acidic pH (e.g., 0.1 N HCl) as per the protocol. 3. Check for any cracks or imperfections in the coating using microscopy. |
| Failure to achieve the second peak release in the higher pH buffer stage. | Improper formulation of the second type of enteric-coated granules designed for release in the distal small intestine. | 1. Confirm that the pH of the dissolution medium for the second stage is correct (e.g., pH 6.8 phosphate buffer)[1]. 2. Evaluate the composition of the enteric polymer used for the second set of granules to ensure it dissolves at the intended higher pH. 3. Assess the potential for interaction between the drug and the enteric polymer at the higher pH. |
| High variability in dissolution profiles between batches. | Inconsistencies in the manufacturing process of the granules or capsules. | 1. Review the granulation process parameters, including binder concentration, drying time, and temperature. 2. Ensure uniform coating thickness for both types of granules. 3. Verify the consistency of the capsule filling process to ensure a uniform ratio of the two granule types. |
| Drug degradation observed during the dissolution study. | This compound is acid-labile, and prolonged exposure to acidic conditions can cause degradation. | 1. Minimize the duration of the acidic stage of the dissolution test to what is necessary to assess acid resistance. 2. Use HPLC with a stability-indicating method to differentiate between dissolved this compound and its degradation products. |
Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-subject variability in plasma concentration profiles. | 1. Genetic polymorphism of CYP2C19, the primary enzyme responsible for this compound metabolism. 2. Differences in gastric emptying times among subjects. 3. Concomitant medications or diet affecting drug absorption or metabolism. | 1. Consider genotyping subjects for CYP2C19 polymorphisms to stratify the data. 2. Standardize meal types and timings for all subjects in the study. 3. Carefully screen subjects for the use of interacting medications. |
| Absence of a distinct second peak in the plasma concentration-time curve. | 1. Failure of the second set of granules to release the drug in vivo. 2. Rapid absorption and elimination of the drug from the first release, masking the second peak. | 1. Re-evaluate the in vitro dissolution profile of the formulation to ensure proper second-phase release. 2. Increase the frequency of blood sampling around the expected time of the second peak (4-5 hours post-dose). |
| Lower than expected overall bioavailability (AUC). | 1. Degradation of the drug in the gastrointestinal tract. 2. Poor absorption due to formulation issues. 3. Significant first-pass metabolism. | 1. Assess the acid resistance of the enteric coating in vitro. 2. Investigate the impact of different excipients on drug solubility and permeability. 3. While first-pass metabolism is inherent to the drug, ensure the formulation maximizes absorption to mitigate its relative impact. |
| Effect of food on bioavailability. | The dual delayed-release formulation of this compound can be administered without regard to meals. However, a high-fat meal can delay the time to reach maximum concentration (Tmax). | 1. For bioequivalence studies, conduct both fasting and fed state studies to fully characterize the formulation's performance[2][3][4]. 2. In a fed study, a standardized high-fat breakfast should be consumed prior to dosing. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the critical quality attributes (CQAs) for a this compound dual delayed-release formulation?
-
A1: The key CQAs include the acid resistance of the enteric coating, the pH-dependent dissolution profile with two distinct release phases, particle size distribution of the granules, and the ratio of the two types of granules within the capsule.
-
-
Q2: Which enteric polymers are suitable for the two types of granules in a DDR formulation?
-
A2: For the first release in the proximal small intestine (pH ~5.5), polymers like hypromellose phthalate (HPMCP) or Eudragit® L100-55 can be used. For the second release in the more distal small intestine (pH > 6.0), polymers such as Eudragit® L100 or S100 are often employed[1].
-
-
Q3: How can the two release peaks be effectively separated?
-
A3: The separation of the release peaks is primarily controlled by the dissolution pH of the enteric polymers used for each granule type. A sufficient difference in the pH at which these polymers dissolve is necessary to achieve a distinct dual-release profile.
-
Analytical Methods
-
Q4: What is a suitable dissolution medium for testing this compound DDR capsules?
-
A4: A two-stage dissolution method is typically used. The first stage involves an acidic medium (e.g., 0.1 N HCl) for a specified period (e.g., 2 hours) to assess acid resistance. The second stage involves a higher pH buffer (e.g., pH 6.8 phosphate buffer) to simulate the conditions of the small intestine and measure the delayed release[2].
-
-
Q5: What analytical technique is recommended for quantifying this compound in plasma samples?
-
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity for quantifying this compound and its metabolites in biological matrices.
-
Experimental Protocols
1. In-Vitro Dissolution Testing for this compound DDR Capsules
-
Objective: To assess the in-vitro drug release profile of this compound dual delayed-release capsules in a two-stage dissolution medium.
-
Apparatus: USP Apparatus 1 (Baskets) or 2 (Paddles).
-
Procedure:
-
Acid Stage:
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 100 RPM.
-
Procedure: Place one capsule in each vessel and run for 120 minutes. At the end of the acid stage, withdraw a sample to determine the amount of drug released (which should be minimal).
-
-
Buffer Stage:
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 100 RPM.
-
Procedure: After the acid stage, carefully transfer the baskets or the contents of the paddle vessels to vessels containing the pH 6.8 buffer. Continue the dissolution for a specified period (e.g., up to 8 hours), withdrawing samples at predetermined time points (e.g., 30, 60, 90, 120, 240, 360, 480 minutes).
-
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
2. Protocol for a Fasting Bioequivalence Study of this compound 60 mg DDR Capsules
-
Objective: To compare the rate and extent of absorption of a test this compound 60 mg DDR capsule formulation with a reference formulation in healthy adult subjects under fasting conditions.
-
Study Design: Single-dose, randomized, two-period, two-sequence crossover study[2].
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers, aged 18-55 years.
-
Procedure:
-
Inclusion/Exclusion Criteria: Subjects should be in good health as determined by medical history, physical examination, and laboratory tests. Exclusion criteria should include any history of gastrointestinal disorders or allergies to proton pump inhibitors.
-
Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference formulation with 240 mL of water.
-
Blood Sampling: Blood samples (e.g., 5 mL) will be collected into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours).
-
Washout Period: A washout period of at least 7 days should separate the two treatment periods.
-
Sample Handling and Analysis: Plasma should be separated by centrifugation and stored frozen at -20°C or below until analysis. Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated: Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2.
-
Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-inf. The 90% confidence intervals for the ratio of the test and reference product means for these parameters should fall within the acceptance range of 80.00% to 125.00%.
-
Visualizations
Caption: this compound Dual Delayed-Release and Absorption Pathway.
Caption: Bioequivalence Study Workflow for this compound DDR Formulations.
References
Dexlansoprazole and Clopidogrel Interaction: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the investigation of drug interactions between dexlansoprazole and clopidogrel. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to support your research in this area.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and clopidogrel?
A1: The main interaction mechanism involves the hepatic cytochrome P450 enzyme, CYP2C19. Clopidogrel is a prodrug that requires conversion to its active metabolite by CYP2C19 to exert its antiplatelet effect.[1][2][3] this compound is also metabolized by CYP2C19 and can act as a competitive inhibitor of this enzyme.[1] This inhibition can potentially reduce the metabolic activation of clopidogrel, leading to lower levels of its active metabolite and diminished antiplatelet activity.[1][4]
Q2: Is the interaction with clopidogrel a class effect for all proton pump inhibitors (PPIs)?
A2: While the potential for interaction exists for all PPIs that inhibit CYP2C19, the extent of this inhibition varies among different PPIs.[5][4][6] Studies have shown a rank order of potency for this interaction, with omeprazole and esomeprazole generally being the strongest inhibitors, followed by lansoprazole and this compound showing a lesser effect.[5][4] Therefore, it is not considered a uniform class effect, and the clinical significance of the interaction can differ depending on the specific PPI used.[5]
Q3: What is the clinical significance of the this compound-clopidogrel interaction?
A3: The clinical significance of the interaction between this compound and clopidogrel is a subject of ongoing discussion, with conflicting evidence. Some studies suggest that the co-administration of this compound with clopidogrel does not have a clinically important effect on the exposure to clopidogrel's active metabolite or its antiplatelet activity.[7][8] In fact, the product labeling for this compound states that no dose adjustment for clopidogrel is necessary when the two drugs are co-administered.[1][7][8] However, one study in an Asian population did observe a significantly decreased level of platelet inhibition with concomitant this compound use, suggesting that caution should be exercised in this population.[9] A meta-analysis of randomized controlled trials did not find a significant increase in major adverse cardiovascular events with the general use of PPIs in patients on dual antiplatelet therapy.[10]
Q4: Are there any regulatory guidelines regarding the co-administration of this compound and clopidogrel?
A4: Regulatory bodies like the FDA and the European Medicines Agency (EMA) have issued warnings about the co-administration of clopidogrel with strong CYP2C19 inhibitors like omeprazole and esomeprazole.[11][12] However, these warnings are not typically extended to other PPIs with weaker inhibitory effects, such as this compound.[11][12] The general recommendation is to use PPIs other than omeprazole or esomeprazole in patients taking clopidogrel if a PPI is required.[12]
Troubleshooting Guide for Experimental Investigations
Issue 1: High variability in platelet aggregation results.
-
Possible Cause 1: Genetic variations in CYP2C19. The patient population may have different CYP2C19 metabolizer statuses (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers), which can significantly affect the activation of clopidogrel and the degree of interaction with this compound.
-
Troubleshooting Step: Genotype the study subjects for CYP2C19 polymorphisms to stratify the analysis and reduce inter-individual variability.[4]
-
-
Possible Cause 2: Inconsistent timing of blood sampling. The pharmacokinetic profiles of both clopidogrel's active metabolite and this compound can influence the pharmacodynamic measurements.
-
Possible Cause 3: Pre-analytical variables in platelet function testing. Platelet activation can be influenced by factors such as the anticoagulant used, sample handling, and storage time.
-
Troubleshooting Step: Adhere to strict, standardized protocols for blood collection, processing, and analysis. Ensure that the time from blood draw to assay is minimized and consistent.
-
Issue 2: Discrepancy between pharmacokinetic and pharmacodynamic data.
-
Possible Cause 1: Saturation of the P2Y12 receptor. At high concentrations of clopidogrel's active metabolite, the P2Y12 receptors on platelets may become saturated, leading to a plateau in the pharmacodynamic response even with further increases in the active metabolite concentration.
-
Troubleshooting Step: Analyze the full dose-response curve to understand the relationship between the active metabolite concentration and platelet inhibition.
-
-
Possible Cause 2: Use of a single, insensitive pharmacodynamic assay. Different platelet function assays have varying sensitivities to the effects of P2Y12 inhibitors.
-
Troubleshooting Step: Employ a panel of pharmacodynamic assays that measure different aspects of platelet function (e.g., VerifyNow P2Y12, light transmission aggregometry, and vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay) to obtain a more comprehensive assessment of the antiplatelet effect.[4]
-
Data Presentation
Table 1: Pharmacokinetic Interaction of this compound with Clopidogrel's Active Metabolite
| Study Population | This compound Dose | Clopidogrel Dose | Change in AUC of Clopidogrel Active Metabolite | 90% Confidence Interval | Reference |
| Healthy Subjects | 60 mg daily for 9 days | 75 mg daily | 9% decrease | 86-97% (mean AUC ratio) | [1][7][8] |
Table 2: Pharmacodynamic Interaction of this compound with Clopidogrel
| Study Population | This compound Dose | Platelet Function Assay | Key Finding | P-value | Reference |
| Healthy Subjects | 60 mg daily for 9 days | Inhibition of platelet aggregation (induced by 5 µM ADP) | Change in inhibition was related to the change in exposure to the active metabolite. | Not specified | [1][7][8] |
| Asian Patients | Not specified | VerifyNow P2Y12 | Decreased level of platelet inhibition (PI) (25.7% vs 14.0%). | 0.0297 | [9] |
| Healthy CYP2C19 Extensive Metabolizers | 60 mg daily for 9 days | VASP Platelet Reactivity Index | No significant reduction in the effect of clopidogrel. | Not specified | [4] |
| Healthy CYP2C19 Extensive Metabolizers | 60 mg daily for 9 days | Maximal Platelet Aggregation (MPA) and Platelet Response Units (PRU) | Less reduction in platelet function inhibition compared to esomeprazole and omeprazole. | Not specified | [4] |
Experimental Protocols
1. Pharmacokinetic Analysis of Clopidogrel's Active Metabolite
-
Study Design: A randomized, open-label, two-period, crossover study is a common design.[4][7][8]
-
Subjects: Healthy volunteers, often genotyped as CYP2C19 extensive metabolizers to ensure a homogenous study population.[4]
-
Drug Administration: Subjects receive clopidogrel (e.g., 75 mg daily) with and without this compound (e.g., 60 mg daily) for a specified period (e.g., 9 days) to reach steady-state concentrations.[1][4] A washout period is incorporated between the two treatment phases.
-
Blood Sampling: Serial blood samples are collected at predefined time points after the final drug administration.
-
Bioanalysis: Plasma concentrations of clopidogrel's active metabolite are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameter is the area under the plasma concentration-time curve (AUC).[1][7][8]
2. Pharmacodynamic Assessment of Platelet Function
-
VerifyNow P2Y12 Assay:
-
Principle: A whole-blood, point-of-care assay that measures ADP-induced platelet aggregation.
-
Procedure: Whole blood is collected in a Greiner 3.2% citrate Vacuette tube. The assay is performed according to the manufacturer's instructions. The instrument measures the change in light transmittance and reports the results in P2Y12 Reaction Units (PRU) and the percentage of platelet inhibition (% PI).[9]
-
-
Light Transmission Aggregometry (LTA):
-
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Procedure: PRP is prepared by centrifuging citrated whole blood. A baseline light transmission is established. An agonist, such as adenosine diphosphate (ADP), is added to the PRP, and the change in light transmission is recorded over time. The maximal platelet aggregation (MPA) is determined.[4]
-
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay:
-
Principle: A flow cytometry-based assay that measures the phosphorylation state of VASP, a protein that is regulated by the P2Y12 receptor signaling pathway.
-
Procedure: Whole blood is incubated with prostaglandin E1 (PGE1) alone or with PGE1 plus ADP. The platelets are then fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated and total VASP. The level of VASP phosphorylation is quantified by flow cytometry, and a platelet reactivity index (PRI) is calculated.[4]
-
Visualizations
Caption: Clopidogrel activation pathway and the inhibitory effect of this compound.
Caption: Typical experimental workflow for a crossover drug interaction study.
References
- 1. Clopidogrel and this compound Interactions - Drugs.com [drugs.com]
- 2. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 3. hcplive.com [hcplive.com]
- 4. A randomized, 2-period, crossover design study to assess the effects of this compound, lansoprazole, esomeprazole, and omeprazole on the steady-state pharmacokinetics and pharmacodynamics of clopidogrel in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takeda.com [takeda.com]
- 7. DEXILANT (this compound) Product Information Updated Regarding Coadministration with Plavix (clopidogrel bisulfate) [prnewswire.com]
- 8. Takeda Pharmaceuticals North America, Inc. Release: DEXILANT (this compound) Product Information Updated Regarding Coadministration with Plavix (Clopidogrel Bisulfate) - BioSpace [biospace.com]
- 9. Investigation of the interaction between proton pump inhibitors and clopidogrel using VerifyNow P2Y12 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Outcomes of Concomitant Use of Proton Pump Inhibitors and Dual Antiplatelet Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using clopidogrel with proton pump inhibitors (PPIs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. gov.uk [gov.uk]
Technical Support Center: Management of Adverse Effects in Long-Term Dexlansoprazole Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the management of adverse effects observed in long-term clinical trials of dexlansoprazole. The information is intended to assist researchers in anticipating, identifying, and managing potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects reported in long-term (≥ 6 months) this compound clinical trials?
A1: Based on pooled data from multiple clinical trials, the most frequently reported treatment-emergent adverse events in patients receiving this compound for extended periods are generally mild to moderate in severity. These commonly include diarrhea, abdominal pain, nausea, upper respiratory tract infection, vomiting, and flatulence.[1] In a 12-month safety study, upper respiratory tract infection was the most frequent adverse event.[2]
Q2: Are there any serious adverse effects associated with long-term this compound use?
A2: Yes, long-term use of proton pump inhibitors (PPIs) as a class, including this compound, has been associated with several potential serious adverse effects. These include an increased risk of bone fractures (hip, wrist, or spine), hypomagnesemia (low magnesium levels), Clostridioides difficile-associated diarrhea, and vitamin B12 deficiency.[3][4] Cases of acute interstitial nephritis and cutaneous and systemic lupus erythematosus have also been reported.[5]
Q3: How does the adverse effect profile of this compound compare to other PPIs like lansoprazole?
A3: Clinical trial data suggests that the safety profile of this compound is comparable to that of lansoprazole.[6] Pooled analysis of data from six randomized controlled trials and a 12-month safety study showed no significant differences in most common treatment-emergent adverse events between this compound and lansoprazole.[7]
Data Presentation: Adverse Events in Long-Term Studies
The following tables summarize quantitative data on treatment-emergent adverse events from long-term clinical trials of this compound.
Table 1: Most Common Treatment-Emergent Adverse Events in a 12-Month Safety Study of this compound (NCT00255190) [2]
| Adverse Event | This compound 60 mg (n=300) | This compound 90 mg (n=291) |
| Any Treatment-Emergent AE | 71% | 65% |
| Upper Respiratory Tract Infection | 14% | 13% |
Note: This study was an open-label trial and did not include a placebo arm for direct comparison of rates.
Table 2: Pooled Analysis of Common Adverse Reactions (>2%) in Controlled Trials of this compound vs. Placebo
| Adverse Reaction | This compound (n=4548) | Placebo (n=896) |
| Diarrhea | 4.8% | 2.9% |
| Abdominal Pain | 4.0% | 2.0% |
| Nausea | 2.9% | 1.8% |
| Upper Respiratory Tract Infection | 1.9% | 1.6% |
| Vomiting | 1.6% | 1.1% |
| Flatulence | 1.6% | 0.8% |
Data compiled from prescribing information, representing a broad patient population in various controlled studies, not all of which were long-term.
Troubleshooting Guides: Management of Specific Adverse Effects
Issue 1: Patient develops symptoms of hypomagnesemia (e.g., tetany, arrhythmias, seizures).
Experimental Protocol/Management Workflow:
-
Symptom Recognition: Be vigilant for clinical manifestations of hypomagnesemia, which can be severe and include muscle spasms, irregular heartbeat, and convulsions.[8]
-
Serum Magnesium Monitoring:
-
For patients on long-term this compound (≥ 3 months, but especially >1 year), consider obtaining a baseline serum magnesium level before initiating treatment and periodically thereafter.[8]
-
This is particularly important for patients concomitantly taking other medications that can cause hypomagnesemia, such as diuretics or digoxin.[8]
-
-
Laboratory Confirmation: If symptoms are present, or as part of routine monitoring, measure serum magnesium levels.
-
Management:
-
If hypomagnesemia is confirmed, initiate magnesium supplementation.
-
In many cases, magnesium supplementation alone may not be sufficient to correct the deficiency.
-
Discontinuation of this compound is often necessary.[8]
-
Upon discontinuation, magnesium levels typically normalize within one to two weeks.[8]
-
-
Rechallenge (if necessary): If this compound is deemed essential, re-challenge may be considered with close monitoring of magnesium levels. However, hypomagnesemia may recur.
Issue 2: Patient on long-term this compound develops persistent, watery diarrhea.
Experimental Protocol/Management Workflow:
-
Initial Assessment: Evaluate the diarrhea. If it is severe, watery, and persistent, consider the possibility of Clostridioides difficile-associated diarrhea (CDAD).[9]
-
Stool Testing: Obtain a stool sample for C. difficile toxin testing.
-
Management of this compound:
-
Treatment of CDAD: Initiate appropriate antibiotic therapy for CDAD (e.g., oral vancomycin or fidaxomicin) as per clinical guidelines.
-
Supportive Care: Ensure adequate fluid and electrolyte management.
Issue 3: Concern for Vitamin B12 deficiency in a patient on long-term this compound.
Experimental Protocol/Management Workflow:
-
Risk Identification: Be aware that long-term use of this compound (typically >3 years) can lead to malabsorption of vitamin B12.[3]
-
Clinical Monitoring: Monitor for clinical symptoms of vitamin B12 deficiency, such as megaloblastic anemia, glossitis, and neurological symptoms (e.g., paresthesias, gait disturbances).
-
Laboratory Screening:
-
Consider periodic screening of serum vitamin B12 levels in high-risk patients on long-term therapy.
-
If serum B12 levels are borderline, consider measuring methylmalonic acid (MMA) and homocysteine levels for a more sensitive assessment of deficiency.
-
-
Management:
-
If vitamin B12 deficiency is confirmed, initiate supplementation. This can be administered orally, sublingually, or via intramuscular injection depending on the severity of the deficiency and the presence of neurological symptoms.
-
It is generally not necessary to discontinue this compound if it is clinically indicated.
-
Issue 4: Assessing and managing bone fracture risk in patients on long-term this compound.
Experimental Protocol/Management Workflow:
-
Risk Assessment:
-
Identify patients on long-term (≥1 year) and/or high-dose this compound therapy.[11]
-
Assess for other osteoporosis risk factors (e.g., advanced age, postmenopausal status, low body weight, smoking, history of fractures, corticosteroid use).
-
-
Patient Counseling: Advise patients at risk about the potential for increased fracture risk and the importance of lifestyle modifications.
-
Lifestyle and Dietary Recommendations:
-
Ensure adequate calcium and vitamin D intake through diet and/or supplementation, according to established clinical guidelines for osteoporosis prevention.[11]
-
Recommend weight-bearing exercise.
-
Advise on smoking cessation and moderation of alcohol intake.
-
-
Bone Mineral Density (BMD) Screening:
-
Consider BMD testing (e.g., DEXA scan) for patients with significant risk factors for osteoporosis, in line with general population screening guidelines.
-
-
Pharmacologic Intervention for Osteoporosis:
-
If osteoporosis is diagnosed, initiate appropriate pharmacological therapy (e.g., bisphosphonates, denosumab) as per standard clinical practice guidelines.
-
The use of this compound is not a contraindication to osteoporosis treatment.
-
-
PPI Dose Optimization: Regularly review the need for long-term PPI therapy and use the lowest effective dose for the shortest duration appropriate for the clinical condition.
References
- 1. Proton pump inhibitors therapy and risk of Clostridium difficile infection: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 12-month safety profile of this compound, a proton pump inhibitor with a dual delayed release formulation, in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 6. Safety profile of this compound MR, a proton pump inhibitor with a novel dual delayed release formulation: global clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Clostridioides difficile Infection in Patients Undergoing Acid-Suppressive Treatment: A Large Cohort Study with Propensity Score Matching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proton Pump Inhibitors and Incident Clostridioides difficile Infection: Beyond Controversy, Pragmatic Approaches Are Needed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]
Technical Support Center: Dexlansoprazole Dose Optimization in Hepatic Impairment
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the dose optimization of dexlansoprazole for patients with hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for patients with hepatic impairment?
A1: Dose adjustments for this compound are based on the severity of hepatic impairment, as classified by the Child-Pugh scoring system.
-
Mild Hepatic Impairment (Child-Pugh Class A): No dosage adjustment is necessary.[1]
-
Moderate Hepatic Impairment (Child-Pugh Class B): The daily dose should not exceed 30 mg.[1]
-
Severe Hepatic Impairment (Child-Pugh Class C): this compound is not recommended for use in these patients as it has not been studied in this population.[1]
Q2: Why is a dose reduction necessary for patients with moderate hepatic impairment?
A2: this compound is extensively metabolized in the liver. In patients with moderate hepatic impairment, the drug's clearance is reduced, leading to a significant increase in systemic exposure. Specifically, the area under the plasma concentration-time curve (AUC), which represents total drug exposure, is approximately two times greater in these patients compared to individuals with normal hepatic function.[2][3][4] This increased exposure could potentially lead to a higher incidence of adverse effects.
Q3: What are the pharmacokinetic changes observed in patients with moderate hepatic impairment?
A3: In a clinical study, a single 60 mg oral dose of this compound in patients with moderate hepatic impairment resulted in approximately a two-fold increase in total AUC values compared to healthy volunteers (16,306 vs. 7563 ng.h/mL; P < 0.01).[5]
Q4: Has the safety and efficacy of this compound been established in patients with severe hepatic impairment?
A4: No, clinical studies of this compound have not been conducted in patients with severe hepatic impairment (Child-Pugh Class C).[1][3] Therefore, its use is not recommended in this patient population.
Q5: Are there any alternatives to this compound for patients with severe hepatic impairment?
A5: The choice of a proton pump inhibitor (PPI) in patients with severe hepatic impairment should be made by a qualified healthcare professional. Other PPIs may have different pharmacokinetic profiles and dosing recommendations in this population. It is crucial to consult the specific prescribing information for alternative medications.
Troubleshooting Guide for Experimental Design
Issue: Designing a preclinical or clinical study to evaluate a new compound in a population with hepatic impairment.
Solution:
-
Stratification: Stratify the study population based on the degree of hepatic impairment using a standardized classification system like the Child-Pugh score.
-
Pharmacokinetic Sampling: Implement a robust blood sampling schedule to accurately characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is critical for determining key pharmacokinetic parameters such as AUC, Cmax, and half-life.
-
Metabolite Profiling: Since this compound is metabolized by CYP2C19 and CYP3A4 in the liver, it is essential to analyze the plasma concentrations of its metabolites to understand the impact of hepatic impairment on its metabolic pathways.[6]
-
Safety Monitoring: Closely monitor liver function tests (e.g., ALT, AST, bilirubin) and be vigilant for any adverse events that may be related to increased drug exposure.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects vs. Patients with Moderate Hepatic Impairment (Child-Pugh Class B) Following a Single 60 mg Dose.
| Parameter | Healthy Volunteers (n=not specified) | Moderate Hepatic Impairment (n=12) | Fold-Increase |
| Total AUC0-∞ (ng·h/mL) | 7563 | 16,306 | ~2.16 |
| Unbound AUC0-∞ (ng·h/mL) | 179 | 351 | ~1.96 |
| Cmax (ng/mL) | Not Specified | Not Specified | - |
Data sourced from a study involving a single 60 mg oral dose of this compound.[5]
Experimental Protocols
Key Experiment: Pharmacokinetic Study of this compound in Patients with Hepatic Impairment
Objective: To evaluate the effect of moderate hepatic impairment on the pharmacokinetic profile of a single oral dose of this compound.
Methodology:
-
Study Design: This was a Phase I, open-label, single-dose, parallel-group study.
-
Participant Selection:
-
Inclusion Criteria:
-
Healthy volunteers with normal hepatic function.
-
Patients with moderate hepatic impairment classified as Child-Pugh Class B.
-
-
Exclusion Criteria:
-
Evidence of other significant medical conditions.
-
Use of medications known to interact with this compound.
-
-
-
Procedure:
-
Eligible participants received a single oral dose of this compound 60 mg.
-
Serial blood samples were collected at predefined time points over a 24-hour period.
-
Plasma was separated from the blood samples and stored frozen until analysis.
-
-
Bioanalytical Method:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including AUC and Cmax, were calculated from the plasma concentration-time data using noncompartmental methods.[8][10]
-
Statistical comparisons were made between the healthy volunteer group and the hepatic impairment group to assess the impact of liver dysfunction on this compound pharmacokinetics.
-
Visualizations
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Portico [access.portico.org]
- 6. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive LC-MS/MS method for quantitation of this compound in human plasma: application to a human pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
analysis of dexlansoprazole degradation pathways under forced stress conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of dexlansoprazole under forced stress conditions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of degradation data to facilitate your research.
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the forced degradation analysis of this compound.
Q1: I am not observing any degradation of this compound under acidic conditions. What could be the reason?
A1: There are several potential reasons for this:
-
Insufficient Stress Conditions: this compound is known to be labile in acidic environments.[1][2] Ensure that the acid concentration and temperature are adequate. A common starting point is 0.1N HCl at room temperature.[3] If no degradation is observed, consider increasing the temperature or the duration of exposure.
-
Incorrect Sample Preparation: Verify the concentration of your this compound stock solution and ensure proper dilution in the acidic medium.
-
Analytical Method Issues: Check the suitability of your analytical method. The degradation products might be co-eluting with the parent peak or may not be detectable at the chosen wavelength. A stability-indicating method is crucial.[1][2]
Q2: I am seeing multiple unexpected peaks in my chromatogram after basic hydrolysis. How can I identify them?
A2: The formation of multiple degradation products under basic stress is expected.[3] To identify these peaks:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will help determine if the peaks are spectrally pure and provide UV spectra that can aid in preliminary identification.
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown degradation products by providing mass-to-charge ratios and fragmentation patterns.[1][2][4]
-
Reference Standards: If available, inject reference standards of known impurities or degradation products to compare retention times and spectral data.
Q3: My mass balance is not within the acceptable range (e.g., 95-105%). What should I do?
A3: Poor mass balance can be attributed to several factors:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Co-elution of Peaks: Degradation products may be co-eluting with the main this compound peak. Optimize your chromatographic method to improve resolution. This may involve changing the mobile phase composition, pH, column type, or temperature.
-
Precipitation of Degradants: The degradation products might not be soluble in the sample diluent. Visually inspect your stressed samples for any precipitation.
-
Volatile Degradants: If volatile compounds are formed, they may be lost during sample preparation.
Q4: How can I prevent the further degradation of my stressed samples before analysis?
A4: To ensure the integrity of your samples after applying the stress condition:
-
Neutralization: For acid and base-stressed samples, neutralize them to a pH of approximately 7.0 immediately after the stress period.
-
Refrigeration: Store the samples at a low temperature (e.g., 2-8 °C) to slow down any further degradation.
-
Protection from Light: If performing photostability testing, protect the samples from light after the exposure period. This compound is moderately stable under photolytic conditions, but its degradation products may be more sensitive.[1][2]
Summary of Forced Degradation Data
The following table summarizes the percentage of this compound degradation observed under various forced stress conditions as reported in the literature.
| Stress Condition | Stress Agent | Temperature | Duration | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | Room Temp | 30 min | 5.28% | 1 | [3] |
| Base Hydrolysis | 0.1N NaOH | Room Temp | 30 min | 5.04% | 2 | [3] |
| Oxidative | 30% H₂O₂ | Room Temp | 30 min | 4.38% | 2 | [3] |
| Thermal | Heat | 105°C | - | 4.25% | 2 | [3] |
| Photolytic | UV Light | - | 1 hour | 4.79% | 3 | [3][4] |
Note: The number of degradation products can vary depending on the specific experimental conditions and the analytical method's resolving power.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or a mixture of 0.1N NaOH and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[3][5]
-
Working Solution: Dilute the stock solution with an appropriate diluent (e.g., a mixture of acetonitrile and ammonium acetate buffer) to a working concentration suitable for your analytical method (e.g., 20-100 µg/mL).[3][4][6]
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To a known volume of the this compound working solution, add an equal volume of 0.1N HCl.[3]
-
Keep the solution at room temperature for 30 minutes.[3]
-
After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1N NaOH.
-
Dilute to the final concentration with the mobile phase or a suitable diluent before injection.
-
-
Base Hydrolysis:
-
To a known volume of the this compound working solution, add an equal volume of 0.1N NaOH.[3]
-
Keep the solution at room temperature for 30 minutes.[3]
-
After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1N HCl.
-
Dilute to the final concentration before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the this compound solid powder in a hot air oven maintained at 105°C for a specified period.[3]
-
Alternatively, reflux a solution of this compound for a set duration.
-
After exposure, allow the sample to cool to room temperature, dissolve/dilute it in a suitable solvent to the desired concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (in a UV chamber) for 1 hour.[4]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute the sample to the final concentration and analyze both the exposed and control samples.
-
Analytical Methodology
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or DAD/PDA detector is typically used.[5][7]
-
Column: A C18 column is commonly employed for the separation.[1][2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used.[3][4][8]
-
Detection: The detection wavelength is typically set at the λmax of this compound, which is around 283-285 nm.[4][5]
-
LC-MS/MS for Structural Elucidation: For the identification of degradation products, a liquid chromatography system coupled with a tandem mass spectrometer is employed.[4][9]
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. Stress degradation study and structure characterization of oxidation degradation product of this compound using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. journalijcar.org [journalijcar.org]
- 4. journals.najah.edu [journals.najah.edu]
- 5. scribd.com [scribd.com]
- 6. jetir.org [jetir.org]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Dexlansoprazole Synthesis - Process Refinement for Impurity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of dexlansoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: During the synthesis and storage of this compound, several related compounds and degradation products can form. The most common impurities include:
-
Lansoprazole Sulfone: An over-oxidation impurity that is often challenging to remove.[1]
-
Lansoprazole Sulfide: An impurity arising from incomplete oxidation of the thioether precursor.[2]
-
(S)-Lansoprazole: The undesired enantiomer.[2]
-
This compound N-Oxide: An oxidation product of the benzimidazole nitrogen.[2]
-
Degradation Products: this compound can degrade in the presence of heat, light, or moisture.[3]
-
Residual Solvents: Solvents used during the manufacturing process may remain in the final product.[3]
-
Nitro Sulfone, Levo Nitro Sulfoxide, Spiro compound: These are other potential impurities that have been observed during laboratory development.[4]
Q2: How can I minimize the formation of the sulfone impurity during the oxidation step?
A2: The formation of the sulfone impurity is a common issue due to over-oxidation.[1] Here are some strategies to minimize its formation:
-
Precise Control of Oxidizing Agent: The amount of the oxidizing agent (e.g., cumene hydroperoxide, hydrogen peroxide) must be carefully controlled to avoid over-oxidation.[5][6] The use of in situ infrared spectroscopy can help monitor the reaction and accurately determine the endpoint.[7]
-
Temperature Control: Maintaining a low temperature (e.g., -20°C to 20°C) during the oxidation step is critical to control the reaction rate and prevent over-oxidation.[5]
-
Choice of Oxidizing System: The Sharpless asymmetric oxidation, using a chiral titanium complex, is a common method. Optimization of this system, including the amounts of titanium isopropoxide and (+)-diethyl tartrate, can improve selectivity and reduce sulfone formation.[6][8]
Q3: What are effective methods for purifying crude this compound and removing key impurities?
A3: Several purification techniques can be employed to achieve high-purity this compound:
-
Crystallization: This is a common and effective method. The choice of solvent is crucial. Acetone, acetonitrile, and toluene are often used.[5][6][9][10] Adding water to a solution of this compound in an organic solvent can induce crystallization of the pure product.[5][9][10]
-
Salification and Dissociation: This technique involves forming a salt of this compound, which can help in separating it from non-basic impurities like the sulfone. The purified salt is then dissociated back to the free base.[1]
-
Solvent Washes: Washing the crude product with specific solvents can help remove certain impurities. For example, washing with toluene can help remove unreacted starting material.[6]
Q4: How does pH control impact the stability and purity of this compound during workup and purification?
A4: this compound is unstable under acidic conditions but more stable under neutral and alkaline conditions.[11] Therefore, controlling the pH during the workup and purification is essential:
-
During workup after the oxidation reaction, adjusting the pH to the alkaline range (e.g., pH 9 or 12) with a base like sodium hydroxide or sodium bisulfite is a common practice.[9][10][12]
-
When using salification for purification, the pH is adjusted to first form the salt and then to dissociate it back to the free base.[1]
-
The addition of an alkaline stabilizer, such as triethylamine, during the purification process can help control the introduction of degradation impurities.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| High levels of sulfone impurity | Over-oxidation during the synthesis step. | - Carefully control the stoichiometry of the oxidizing agent. - Maintain a low reaction temperature (-5°C to 5°C).[13] - Utilize in-situ monitoring techniques like IR spectroscopy to determine the reaction endpoint accurately.[7] - Consider a purification step involving salification and crystallization.[1] |
| Presence of sulfide impurity | Incomplete oxidation of the thioether precursor. | - Ensure sufficient reaction time for the oxidation step. - Optimize the amount of the oxidizing agent. - Purify the crude product by crystallization. |
| High enantiomeric impurity ((S)-Lansoprazole) | Poor enantioselectivity of the asymmetric oxidation. | - Optimize the chiral catalyst system (e.g., titanium isopropoxide, (+)-diethyl L-tartrate, and a base like diisopropylethylamine).[6][12] - Control the reaction temperature precisely. - Purify via preferential crystallization to remove the undesired enantiomer.[6] |
| Formation of degradation impurities | Exposure to acidic conditions, high temperatures, or prolonged processing times. | - Maintain neutral to alkaline pH during workup and purification.[11] - Avoid heating operations during purification as this compound can racemize and oxidize.[5] - Use an alkaline stabilizer like triethylamine during purification steps.[11] - Minimize the duration of the purification process. |
| Poor yield after purification | Loss of product during multiple crystallization steps. | - Optimize the solvent system and crystallization conditions to improve recovery. - Consider a more efficient purification method like salification followed by a single crystallization.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from various process refinement studies.
Table 1: Impact of Purification Method on this compound Purity
| Purification Method | Initial Purity/Impurity Profile | Final Purity (HPLC) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Sharpless Asymmetric Oxidation & Optimized Purification | Not specified | > 99.5% | > 99.5% | > 40% | [5] |
| Salification and Crystallization | Crude product containing sulfone impurity | Single impurity < 0.1%, Total impurities < 0.5% | Not specified | Not specified | [1] |
| Crystallization from Acetone/Water | Crude Purity: >98% | > 99% | > 99.5% | 90% | [9][10] |
| Optimized Asymmetric Sulfoxidation & Crystallization | Not specified | 99.64% | 99.98% | 59% (from intermediate) | [8] |
Table 2: Control of Specific Impurities
| Impurity | Process Stage | Control Strategy | Resulting Impurity Level | Reference |
| Sulfone | Asymmetric Oxidation | Precise control of oxidant | Not explicitly quantified, but final product purity >99.5% | [5] |
| (S)-enantiomer | Asymmetric Oxidation | Optimization of chiral catalyst system | < 0.15% | [8] |
| Degradation Impurity I | Purification | Addition of triethylamine as a stabilizer | < 0.1% | [11] |
Detailed Experimental Protocols
Protocol 1: Improved Synthesis and Purification of this compound [5]
-
Synthesis: An improved Sharpless asymmetric oxidation method is utilized. Key parameters include cooling the reaction to between -20°C and 20°C and using an organic amine such as diethylamine, diisopropylethylamine (DIPEA), or triethylamine. The oxidant can be hydrogen peroxide, cumene hydroperoxide, meta-chloroperoxybenzoic acid, or tert-butyl peroxide.
-
Purification: a. The crude this compound is dissolved in acetone or acetonitrile. b. An inorganic alkali solution (e.g., sodium carbonate, potassium carbonate, sodium bicarbonate, or sodium hydroxide) is added with stirring. c. The solution is filtered to obtain a clear liquor. d. Water is slowly added to the clear liquor to precipitate a white solid. e. The solid is filtered, drained, and vacuum-dried to yield high-purity this compound. Note: Heating during purification should be avoided to prevent racemization and oxidation.
Protocol 2: Purification via Salification [1]
-
Salification: The crude this compound, containing impurities such as the sulfone, is reacted with an alkali (e.g., sodium hydroxide) in an organic solvent (e.g., toluene) to form a salt.
-
Acid Dissociation and Crystallization: a. The this compound salt is then dissociated by adjusting the pH to 7-8 with an acid, such as acetic acid. b. An organic solvent like n-heptane or n-hexane is added to induce crystallization of the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by crystallization.
References
- 1. CN104987322A - Method for purifying this compound - Google Patents [patents.google.com]
- 2. tlcpharma.com [tlcpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. Identification , Synthesis and Characterization of Potential Impurities of this compound | Semantic Scholar [semanticscholar.org]
- 5. CN102659763B - Method for synthesizing and purifying this compound - Google Patents [patents.google.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US8198455B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN110156753B - Stable high-purity this compound and preparation method thereof - Google Patents [patents.google.com]
- 12. tdcommons.org [tdcommons.org]
- 13. ITMI20082046A1 - PROCEDURE FOR THE PREPARATION OF DEXLANSOPRAZOL - Google Patents [patents.google.com]
Technical Support Center: Addressing Inter-individual Variability in Dexlansoprazole Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating inter-individual variability in response to dexlansoprazole therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proton pump inhibitor (PPI) that reduces gastric acid secretion.[1][2] It is the R-enantiomer of lansoprazole and works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the stomach's parietal cells, which is the final step in gastric acid production.[1][3] This action helps in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2] this compound features a unique dual delayed-release formulation, designed to prolong its plasma concentration and extend the duration of acid suppression.[3][4]
Q2: What are the primary factors contributing to inter-individual variability in response to this compound?
A2: The primary factor is genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is the main enzyme responsible for metabolizing this compound.[1][2] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, which significantly impacts the drug's plasma levels and clinical efficacy.[1][2][4] Other contributing factors can include patient-related aspects like adherence to therapy and the specific acid-related disorder being treated.[5]
Q3: How do CYP2C19 metabolizer phenotypes influence this compound's effectiveness?
A3: CYP2C19 phenotypes—ultrarapid (UMs), rapid (RMs), normal (NMs), intermediate (IMs), and poor metabolizers (PMs)—determine how quickly this compound is cleared from the body.[1][2]
-
Ultrarapid and Rapid Metabolizers: These individuals process the drug very quickly, leading to lower plasma concentrations and potentially reduced therapeutic effect or treatment failure.[1][2]
-
Normal Metabolizers: Have a standard metabolic rate.
-
Intermediate and Poor Metabolizers: Process the drug more slowly, resulting in higher plasma concentrations. This can lead to improved efficacy but also a potential for increased risk of side effects.[1][2]
Q4: Are there dosing guidelines for this compound based on CYP2C19 genotype?
A4: Yes, the Clinical Pharmacogenetics Implementation Consortium (CPIC) provides therapeutic recommendations for this compound based on CYP2C19 genotype.[6] For example, for CYP2C19 ultrarapid metabolizers, a 100% increase in the starting daily dose may be recommended, while for poor metabolizers on long-term therapy, a dose reduction might be considered.[6]
Q5: How does the dual delayed-release formulation of this compound affect its pharmacokinetics?
A5: The dual delayed-release formulation of this compound is designed to release the drug in two separate phases. This creates two distinct peaks in plasma concentration, extending the duration of therapeutic drug levels and acid suppression over a 24-hour period.[3][4] This allows for more flexible dosing with respect to meals compared to some other PPIs.[5]
Troubleshooting Guides
Scenario 1: Unexpected Clinical Response Despite Adherence to Therapy
| Question | Possible Cause | Troubleshooting Steps |
| A patient shows a poor clinical response to a standard dose of this compound. | The patient may be a CYP2C19 ultrarapid or rapid metabolizer, leading to rapid drug clearance and sub-therapeutic plasma concentrations.[1][2] | 1. CYP2C19 Genotyping: Perform genetic testing to determine the patient's CYP2C19 metabolizer status.2. Dose Adjustment: If the patient is an ultrarapid or rapid metabolizer, consider increasing the this compound dose as per CPIC guidelines.[6]3. Therapeutic Drug Monitoring (TDM): Measure this compound plasma concentrations to confirm if they are within the therapeutic range. |
| A patient experiences adverse effects at a standard dose of this compound. | The patient could be a CYP2C19 poor metabolizer, resulting in higher than expected plasma drug concentrations.[1][2] | 1. CYP2C19 Genotyping: Determine the patient's metabolizer phenotype.2. Dose Reduction: If the patient is a poor metabolizer, consider reducing the this compound dose.[6]3. TDM: Monitor plasma levels to ensure they are not in the toxic range. |
Scenario 2: Discrepancy Between Genotype and Observed Phenotype
| Question | Possible Cause | Troubleshooting Steps |
| A patient with a predicted extensive metabolizer genotype shows a clinical response characteristic of a poor metabolizer. | 1. Drug-Drug Interactions: The patient may be taking a concomitant medication that inhibits CYP2C19 activity.2. Hepatic Impairment: Liver dysfunction can reduce drug metabolism regardless of genotype.3. Rare or Undetected Genetic Variants: The genotyping panel used may not have detected a rare loss-of-function allele. | 1. Review Concomitant Medications: Check for any known CYP2C19 inhibitors.2. Assess Liver Function: Perform liver function tests.3. Expanded Genotyping: Consider using a more comprehensive genotyping panel or DNA sequencing if a rare variant is suspected. |
| A patient with a predicted poor metabolizer genotype is not responding to therapy. | 1. Non-adherence: The patient may not be taking the medication as prescribed.2. Incorrect Diagnosis: The underlying condition may not be acid-related.3. Drug-Drug Interactions: Concomitant use of a CYP2C19 inducer could be increasing metabolism. | 1. Assess Adherence: Discuss medication adherence with the patient.2. Re-evaluate Diagnosis: Confirm the diagnosis of an acid-related disorder.3. Review Concomitant Medications: Check for any known CYP2C19 inducers. |
Quantitative Data Summary
Table 1: Impact of CYP2C19 Genotype on this compound Pharmacokinetics in Japanese Male Subjects
| CYP2C19 Metabolizer Status | Mean Cmax Increase (vs. Extensive Metabolizers) | Mean AUC Increase (vs. Extensive Metabolizers) |
| Intermediate Metabolizers | Up to 2 times higher | Up to 2 times higher |
| Poor Metabolizers | Up to 4 times higher | Up to 12 times higher |
(Data from a single-dose study of 30 mg or 60 mg this compound)[7]
Table 2: Clinical Efficacy of this compound in Healing Erosive Esophagitis (EE)
| Treatment Group | Healing Rate at 8 Weeks |
| This compound 60 mg | 87.9% |
| Placebo | 58.3% (Maintenance of healed EE at 16 weeks) |
(Data from a study in adolescent patients)[7]
Table 3: Heartburn Relief with this compound in Symptomatic Non-Erosive GERD
| Treatment Group | Median % of 24-hour Heartburn-Free Days | Median % of Heartburn-Free Nights |
| This compound 30 mg | 54.9% | 76.9% |
| This compound 60 mg | 50.0% | 80.8% |
| Placebo | 18.5% | 51.7% |
(Data from a 4-week study)[4]
Experimental Protocols
CYP2C19 Genotyping using TaqMan® Allelic Discrimination Assay
This protocol provides a general workflow for determining CYP2C19 genotypes for the common *2, *3, and *17 alleles using a TaqMan® real-time PCR assay.
1.1. DNA Extraction:
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop).
1.2. PCR Reaction Setup:
-
Prepare a master mix for each allele to be tested (*2, *3, and *17). Each master mix should contain:
-
TaqMan® Genotyping Master Mix
-
Specific TaqMan® CYP2C19 Allelic Discrimination Assay (contains primers and probes for the target allele)
-
Nuclease-free water
-
-
Aliquot the master mix into PCR plate wells.
-
Add the extracted genomic DNA to the respective wells.
-
Include positive controls for each genotype (homozygous wild-type, heterozygous, and homozygous variant) and no-template controls (NTC).
1.3. Real-Time PCR:
-
Perform the PCR using a real-time PCR instrument with the following general cycling conditions (refer to the specific assay's protocol for precise temperatures and times)[8][9]:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40-50 cycles of:
-
Denaturation (e.g., 92-95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
1.4. Data Analysis:
-
Analyze the fluorescence data using the real-time PCR software to generate allelic discrimination plots.
-
Based on the clustering of the samples in the plot, determine the genotype for each sample for each of the tested alleles (1/1, 1/2, 2/2, etc.).
-
Combine the results from all allele assays to determine the patient's overall CYP2C19 diplotype and predicted metabolizer phenotype.
Therapeutic Drug Monitoring (TDM) of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1. Sample Collection and Preparation:
-
Collect whole blood samples in EDTA tubes at appropriate time points post-dexlansoprazole administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2.2. Sample Extraction:
-
Perform a liquid-liquid extraction to isolate this compound and an internal standard (e.g., omeprazole) from the plasma matrix.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard and an extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
2.3. LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
-
2.4. Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for pharmacogenomic assessment.
Caption: Logical framework for troubleshooting variable response.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. This compound response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Dexlansoprazole Pharmacokinetics and CYP2C19 Polymorphisms
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting guidance on the influence of Cytochrome P450 2C19 (CYP2C19) genetic polymorphisms on the pharmacokinetics of dexlansoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound, and what is the specific role of the CYP2C19 enzyme?
A: this compound, the R-enantiomer of lansoprazole, is extensively metabolized in the liver primarily by two cytochrome P450 isoenzymes.[1][2] The CYP2C19 enzyme is responsible for the hydroxylation of this compound to 5-hydroxy this compound, while the CYP3A4 enzyme mediates its oxidation to an inactive sulfone metabolite.[2][3] In individuals with normal CYP2C19 function, the major plasma metabolites are 5-hydroxy this compound and its glucuronide conjugate.[2][4][5] However, in those with poor CYP2C19 function, the this compound sulfone, formed via the CYP3A4 pathway, becomes the major plasma metabolite.[2][4][5]
Q2: How do genetic variations in the CYP2C19 gene impact the pharmacokinetics of this compound?
A: Genetic variations (polymorphisms) in the CYP2C19 gene can significantly alter enzyme activity, leading to distinct metabolic phenotypes that affect this compound plasma levels.[6] This variability is a primary reason for inter-individual differences in drug exposure.[7]
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles (e.g., 2/2, 2/3, 3/3) have markedly reduced enzyme activity. This leads to decreased clearance and significantly higher plasma concentrations of this compound.[6][8] The prevalence of the PM phenotype is higher in Asian populations (13-23%) compared to Caucasian and African populations (2-5%).[7]
-
Intermediate Metabolizers (IMs): Carriers of one functional and one non-functional allele (e.g., 1/2, 1/3) exhibit reduced enzyme activity compared to normal metabolizers, resulting in moderately increased this compound exposure.[6][8]
-
Normal (Extensive) Metabolizers (NMs): Individuals with two functional alleles (e.g., 1/1) have normal enzyme function and represent the standard reference for drug clearance.[2]
-
Rapid (RMs) and Ultrarapid Metabolizers (UMs): Individuals carrying at least one increased-function allele (17) (e.g., 1/17, 17/17) can have increased enzyme activity, leading to faster clearance and lower plasma concentrations of this compound, which may increase the risk of therapeutic failure.[6][9]
Q3: What are the quantitative differences in this compound exposure (AUC and Cmax) observed across CYP2C19 metabolizer phenotypes?
A: Clinical data demonstrates substantial differences in this compound exposure based on CYP2C19 metabolizer status. According to the FDA-approved drug label, a study in male Japanese subjects who received a single dose of this compound showed significant increases in key pharmacokinetic parameters in individuals with reduced CYP2C19 metabolism.[8]
-
Intermediate Metabolizers (IMs): Mean Cmax and AUC values were up to 2 times higher compared to extensive (normal) metabolizers.[8]
-
Poor Metabolizers (PMs): Mean Cmax was up to 4 times higher , and the mean AUC was up to 12 times higher compared to extensive (normal) metabolizers.[8]
These findings are summarized in the table below.
| CYP2C19 Phenotype | Genotype Examples | Change in Cmax (vs. NM) | Change in AUC (vs. NM) |
| Normal Metabolizer (NM) | 1/1 | Reference | Reference |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Up to 2-fold increase | Up to 2-fold increase |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Up to 4-fold increase | Up to 12-fold increase |
| Data derived from a study in Japanese subjects as cited on the FDA label for this compound.[8] |
Troubleshooting Guide
Q: In our clinical study, we are observing unexpectedly high inter-individual variability in this compound plasma concentrations. What is the likely cause and how can we address it?
A: High inter-individual variability in the pharmacokinetics of this compound is often attributable to the genetic polymorphism of CYP2C19.[6][7] If your study population includes individuals with different metabolizer phenotypes (PM, IM, NM, RM, UM), you will inherently see a wide range of drug exposures.
Recommended Action:
-
Perform CYP2C19 Genotyping: Conduct retrospective genotyping for key CYP2C19 alleles (e.g., *2, *3, *17) on all study participants. This is the most direct way to investigate the source of the variability.
-
Stratify Data Analysis: Analyze the pharmacokinetic data (AUC, Cmax, etc.) by stratifying subjects into their respective metabolizer groups (PM, IM, NM, etc.). This will likely reveal distinct exposure profiles for each group and reduce intra-group variability.
-
Consider Ethnic Distribution: Be aware that the frequency of CYP2C19 alleles varies significantly across different ethnic populations.[7] A higher prevalence of poor metabolizers in an Asian cohort, for instance, will lead to a greater proportion of subjects with high drug exposure compared to a Caucasian cohort.[7]
Q: Our experimental results show a weaker-than-expected correlation between CYP2C19 genotype and this compound exposure. What other factors could be influencing the pharmacokinetics?
A: While CYP2C19 is a major determinant, other factors can modulate this compound pharmacokinetics:
-
Compensatory Metabolism by CYP3A4: this compound is also metabolized by CYP3A4.[2][3] In individuals with low or absent CYP2C19 activity, the CYP3A4 pathway can still clear the drug, which may dampen the effect of the CYP2C19 genotype alone.
-
Drug-Drug Interactions: Concomitant medications that are inhibitors or inducers of CYP2C19 or CYP3A4 can alter this compound metabolism. For example, a strong CYP2C19 inhibitor could increase this compound levels in a Normal Metabolizer, mimicking the phenotype of an Intermediate or Poor Metabolizer.[10]
-
Patient Adherence and Other Factors: Non-adherence to dosing schedules, food effects (though minimal for this compound), and underlying hepatic impairment can also introduce variability that may obscure the genotype-phenotype correlation.[7][11]
Appendix: Experimental Protocols
Protocol 1: General Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study designed to assess the influence of CYP2C19 polymorphisms on this compound pharmacokinetics.
Protocol 2: CYP2C19 Genotyping Methodology
-
Objective: To determine the CYP2C19 genotype of study participants to classify them into metabolizer phenotypes.
-
Sample: Whole blood or buccal swabs are collected for genomic DNA extraction.
-
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the collected samples using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit). DNA quantity and quality are assessed via spectrophotometry (e.g., NanoDrop).
-
Genotyping Assay: A polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method or a modern microarray-based assay can be used.[12][13] The assay should be designed to detect, at a minimum, the most common phenotypically relevant variations, such as the no-function alleles CYP2C192 and CYP2C193, and the increased-function allele CYP2C19*17.[12][14]
-
Data Analysis: The results from the genotyping assay are used to define the diplotype for each subject (e.g., 1/1, 1/2, 17/17). Subjects are then assigned to a phenotype group (NM, IM, PM, RM, UM) based on established allele function tables, such as those provided by the Clinical Pharmacogenetics Implementation Consortium (CPIC).
-
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
-
Objective: To accurately measure the concentration of this compound in plasma samples collected over the course of the pharmacokinetic study.
-
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., a stable isotope-labeled this compound) is added prior to extraction to ensure accuracy.
-
Chromatographic Separation: A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.[14][15] A C18 reverse-phase column is commonly employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[15]
-
Detection: Tandem mass spectrometry (MS/MS) is the preferred method for detection due to its high sensitivity and selectivity. The instrument is operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, and stability.[15]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. gene2rx.com [gene2rx.com]
- 7. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. reference.medscape.com [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Bioavailability of this compound delayed-release capsule granules when administered via nasogastric tube or orally via syringe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic polymorphism of CYP2C19 and lansoprazole pharmacokinetics in Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Bone Fracture Risk Associated with Long-Term Dexlansoprazole Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of bone fracture risk associated with the long-term use of dexlansoprazole, a proton pump inhibitor (PPI).
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesized mechanism linking long-term this compound use to an increased risk of bone fractures?
A1: The leading hypothesis is that by suppressing gastric acid production, this compound impairs the absorption of essential minerals for bone health, primarily calcium and magnesium.[1][2] Reduced acidity in the stomach can decrease the ionization of dietary calcium, making it less available for absorption in the intestines.[3] Long-term use of PPIs may also lead to low magnesium levels (hypomagnesemia), which can negatively impact bone mineral density and increase fracture risk.[2][4]
Q2: Are there other proposed mechanisms beyond mineral malabsorption?
A2: Yes, several other mechanisms are being investigated. These include:
-
Direct effects on bone cells: Some in vitro studies suggest that PPIs might directly inhibit the vacuolar H+-ATPase of osteoclasts, the cells responsible for bone resorption.[5][6] However, other studies suggest PPIs might have a deleterious effect on both osteoclasts and osteoblasts, potentially decreasing overall bone turnover.[7]
-
Hypergastrinemia: Chronic acid suppression with PPIs can lead to elevated levels of the hormone gastrin, which in turn may cause parathyroid gland hyperplasia and increased parathyroid hormone (PTH) levels, leading to decreased bone mineral density.[5]
-
Reduced Vitamin B12 Absorption: Long-term PPI use can reduce the absorption of vitamin B12, leading to elevated homocysteine levels.[5] High homocysteine may interfere with collagen cross-linking, thereby weakening the bone matrix and increasing fracture risk.[5]
Q3: What are the primary strategies to mitigate the risk of bone fractures in subjects on long-term this compound therapy?
A3: Key mitigation strategies focus on ensuring adequate mineral intake and monitoring bone health:
-
Calcium and Vitamin D Supplementation: To counteract potential malabsorption, supplementation with calcium and vitamin D is often recommended.[1] Vitamin D is crucial as it facilitates the absorption of calcium.[1] For individuals on PPIs, calcium citrate may be a preferred form of supplementation as its absorption is less dependent on an acidic environment compared to calcium carbonate.[8]
-
Magnesium Supplementation: Given the risk of hypomagnesemia, monitoring magnesium levels and considering supplementation may be necessary, especially in long-term users.[4][9]
-
Regular Bone Mineral Density (BMD) Monitoring: Periodic assessment of BMD using techniques like dual-energy X-ray absorptiometry (DXA) can help in the early detection of bone loss.[2]
-
Lifestyle Modifications: A diet rich in calcium and other bone-supporting nutrients, combined with regular weight-bearing exercise, can help maintain bone strength.[1]
Q4: Is the increased fracture risk a class effect for all proton pump inhibitors (PPIs)?
A4: The risk of fracture has been associated with long-term, high-dose use of PPIs as a class.[10][11] Observational studies have suggested a modest increase in the risk of hip, wrist, and spine fractures with prolonged PPI therapy.[10] However, some research indicates that not all PPIs may have the same effect. For instance, one nationwide cohort study suggested that lansoprazole use was associated with a reduced risk of osteoporosis compared to other PPIs.[12][13] Further research is needed to clarify the differential effects of specific PPIs.
Troubleshooting Guides for Experimental Research
Issue 1: Inconsistent results in animal models studying this compound's effect on bone mineral density.
-
Possible Cause: Inadequate control of dietary mineral content. The effect of PPIs on bone can be exacerbated by a low-calcium diet.[3][7]
-
Troubleshooting Steps:
-
Ensure all experimental and control groups receive a standardized diet with adequate and consistent levels of calcium, vitamin D, and magnesium.
-
Consider including a study arm with a low-calcium diet to investigate the interaction between diet and this compound.
-
Monitor serum levels of calcium, magnesium, and vitamin D throughout the study to correlate with BMD changes.
-
Issue 2: Difficulty in detecting significant changes in bone turnover markers in short-term studies.
-
Possible Cause: The effects of this compound on bone metabolism may be subtle and require a longer duration to manifest as significant changes in biochemical markers. Some human studies have shown that even after 26 weeks of treatment with this compound, while there were statistically significant increases in bone turnover markers like P1NP and CTX, the levels remained within the normal reference range.[14][15]
-
Troubleshooting Steps:
-
Extend the duration of the experimental study to observe more pronounced effects.
-
Increase the frequency of sample collection to track temporal changes in bone turnover markers.
-
Use a panel of both bone formation (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX-1, DPD) for a more comprehensive assessment.[5][16][17]
-
Ensure proper sample handling, as the stability of these markers can be variable.[16]
-
Data Presentation
Table 1: Summary of Human Studies on PPIs and Bone Turnover Markers
| Study / PPI | Duration | Population | Bone Formation Marker (P1NP) Change | Bone Resorption Marker (CTX) Change | Reference |
| This compound (60 mg/day) | 26 weeks | Healthy Postmenopausal Women | +19.2% (compared to placebo) | +27.4% (compared to placebo) | [14][15] |
| Esomeprazole (40 mg/day) | 26 weeks | Healthy Postmenopausal Women | +18.2% (compared to placebo) | +22.0% (compared to placebo) | [14][15] |
Note: While statistically significant, the marker levels remained within the normal reference range in this study.[14][15]
Table 2: Overview of Potential Mitigating Strategies and Supporting Evidence
| Mitigating Strategy | Rationale | Supporting Evidence |
| Calcium & Vitamin D Supplementation | Counteracts potential malabsorption due to reduced gastric acid. Vitamin D enhances calcium absorption. | Recommended in clinical guidelines for patients at risk of osteoporosis on long-term PPIs.[1][10] |
| Use of Calcium Citrate | Absorption is less dependent on an acidic gastric environment compared to calcium carbonate. | Studies show impaired absorption of calcium carbonate but normal absorption of calcium citrate in a non-acidic environment.[8] |
| Magnesium Monitoring & Supplementation | Long-term PPI use is associated with hypomagnesemia, which is detrimental to bone health. | Recommended for individuals on long-term PPI therapy.[4] |
| Regular Bone Mineral Density (BMD) Screening | Allows for early detection of bone loss and timely intervention. | General guidelines for osteoporosis screening should be followed for patients on long-term PPIs.[2][18] |
| Dietary and Lifestyle Modifications | A diet rich in bone-healthy nutrients and weight-bearing exercise strengthens bones. | General recommendation for maintaining bone health.[1] |
Experimental Protocols
1. Protocol for Assessing Bone Mineral Density (BMD) in a Rodent Model
-
Objective: To quantify the effect of long-term this compound administration on volumetric bone mineral density (vBMD) in a rat or mouse model.
-
Methodology:
-
Animal Model: Use skeletally mature rodents (e.g., 6-month-old Sprague-Dawley rats). Consider using an ovariectomized rat model to simulate postmenopausal osteoporosis.
-
Drug Administration: Administer this compound daily via oral gavage at a clinically relevant dose. Include a vehicle-treated control group.
-
Diet: Provide a standard rodent chow with known and adequate amounts of calcium and vitamin D.
-
BMD Measurement:
-
At baseline and specified time points (e.g., 3, 6, and 12 months), perform in vivo micro-computed tomography (micro-CT) scans of the femur and lumbar vertebrae.
-
Alternatively, use dual-energy X-ray absorptiometry (DXA), which is a widely used technique for measuring areal BMD (aBMD).[19]
-
-
Ex vivo Analysis (at study termination):
-
Excise the femurs and lumbar vertebrae.
-
Perform high-resolution micro-CT analysis to assess trabecular and cortical bone microarchitecture (e.g., bone volume/total volume, trabecular number, thickness, and separation).[20]
-
A densitometric calibration protocol using hydroxyapatite phantoms is necessary to convert X-ray attenuation coefficients from micro-CT to BMD.[21]
-
-
-
Data Analysis: Compare the changes in BMD and microarchitectural parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., ANOVA).
2. Protocol for Measurement of Bone Turnover Markers in Serum/Plasma
-
Objective: To evaluate the effect of this compound on the rate of bone formation and resorption.
-
Methodology:
-
Sample Collection: Collect blood samples from subjects (human or animal) at baseline and at regular intervals during this compound treatment. For markers with diurnal variation (like CTX-1), it is recommended to collect samples in the morning after an overnight fast.[22]
-
Sample Processing: Process the blood to obtain serum or plasma (EDTA plasma is preferred for CTX-1 due to better stability).[22] Store samples at -80°C until analysis.
-
Biomarker Analysis:
-
Bone Formation Markers:
-
Bone Resorption Markers:
-
-
Assay Method: Use commercially available enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays for the quantitative determination of these markers.
-
-
Data Analysis: Analyze the changes in the levels of bone turnover markers over time and compare them between the treatment and control groups.
Mandatory Visualizations
Caption: this compound's impact on bone metabolism.
Caption: Experimental workflow for mitigation studies.
References
- 1. summitrheumatology.com [summitrheumatology.com]
- 2. How can heartburn medication worsen osteoporosis? | Gastrointestinal Surgeon located in Louisville, KY | Vanguard Surgical LLC [vanguardsurgical.net]
- 3. seriesscience.com [seriesscience.com]
- 4. The importance of Magnesium supplementation with Proton Pump inhibitors - ROC Private Clinic [rocprivateclinic.com]
- 5. A Proton Pump Inhibitor’s Effect on Bone Metabolism Mediated by Osteoclast Action in Old Age: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton Pump Inhibitors and Bone Health: An Update Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seriesscience.com [seriesscience.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Types of magnesium supplements: Best use and benefits for your health - Mayo Clinic Press [mcpress.mayoclinic.org]
- 10. gov.uk [gov.uk]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Clinical Use of Lansoprazole and the Risk of Osteoporosis: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound and Esomeprazole Do Not Affect Bone Homeostasis in Healthy Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Dexlansoprazole and Esomeprazole in Gastroesophageal Reflux Disease
In the management of gastroesophageal reflux disease (GERD), proton pump inhibitors (PPIs) remain the cornerstone of therapy. Among the available options, dexlansoprazole and esomeprazole are two frequently prescribed medications. This guide provides a detailed comparative analysis of their efficacy, supported by data from clinical studies, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Proton Pump Inhibitors
Both this compound and esomeprazole are enantiomers that belong to the PPI class of drugs.[1][2] Their primary mechanism of action involves the irreversible inhibition of the hydrogen-potassium ATPase (H+/K+ ATPase) pump in gastric parietal cells.[3] This final step in the acid secretion pathway is blocked, leading to a profound and prolonged reduction in gastric acid production.[3][4][5]
This compound is the R-enantiomer of lansoprazole and is distinguished by its unique dual delayed-release (DDR) formulation.[3][6] This formulation results in two distinct peaks of plasma concentration, extending the duration of acid suppression.[3][4] The first release occurs in the proximal duodenum, followed by a second release in a more distal segment of the small intestine.[3] Esomeprazole is the S-enantiomer of omeprazole and features a single-phase release mechanism.[6]
Comparative Efficacy in Clinical Trials
The clinical efficacy of this compound and esomeprazole has been compared in various studies, focusing on healing rates of erosive esophagitis (EE), maintenance of healed EE, and symptomatic relief in non-erosive reflux disease (NERD).
Healing of Erosive Esophagitis
Multiple studies and meta-analyses have concluded that there are no statistically significant differences between this compound and esomeprazole in the healing of erosive esophagitis.[1][2][7][8] A network meta-analysis found no significant difference in healing rates at 8 weeks between the two drugs.[9]
Maintenance of Healed Erosive Esophagitis
Similarly, for the maintenance of healed erosive esophagitis, studies have not shown a significant difference in efficacy between this compound and esomeprazole over a 6-month period.[1][2][7][8]
Symptom Control in Non-Erosive Reflux Disease (NERD)
In patients with NERD, an indirect comparison of randomized controlled trials suggested that this compound (30 mg) was more effective than esomeprazole (20 mg or 40 mg) in controlling heartburn symptoms at 4 weeks.[1][2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
| Outcome | This compound 30 mg vs. Esomeprazole 20 mg | This compound 30 mg vs. Esomeprazole 40 mg |
| Symptom Control in NERD (4 weeks) | RR: 2.01 (95% CI: 1.15-3.51)[2] | RR: 2.17 (95% CI: 1.39-3.38)[2] |
| Healing of Erosive Esophagitis | No significant difference[1][2] | No significant difference[1][2] |
| Maintenance of Healed EE | No significant difference[1][2] | No significant difference[1][2] |
| Table 1: Indirect Comparison of this compound and Esomeprazole in GERD. [1][2] |
| Outcome (at 24 weeks) | This compound 60 mg | Esomeprazole 40 mg | P-value |
| Days with Reflux Symptoms | 37.3 ± 37.8 | 53.9 ± 54.2 | 0.008 |
| Complete Symptom Resolution (CSR) | Similar | Similar | - |
| Sustained Healing of EE | Similar | Similar | - |
| Treatment Failure Rate | Similar | Similar | - |
| Table 2: Direct Comparison of this compound and Esomeprazole in Mild Erosive Esophagitis (On-Demand Therapy). [10][11] |
| Outcome (at 1 week) | This compound 60 mg | Esomeprazole 40 mg | P-value |
| Complete Symptom Resolution (CSR) - Day 3 (Females) | 38.3% | 18.4% | 0.046 |
| Overall CSR (Day 7) | 51.9% | 48.1% | 0.637 |
| Table 3: First-Week Clinical Responses in Grades A and B GERD. [12] |
Experimental Protocols
The methodologies of the key clinical trials comparing this compound and esomeprazole share common frameworks, although specific parameters may vary.
Indirect Comparison Meta-Analysis
-
Study Design: A systematic review of randomized controlled trials (RCTs) comparing either this compound or esomeprazole with a placebo or another PPI.[1][2] A random-effects meta-analysis and adjusted indirect comparisons were conducted using a common comparator.[1][2]
-
Population: Patients with erosive esophagitis or non-erosive reflux disease.
-
Interventions: this compound (30 mg, 60 mg), Esomeprazole (20 mg, 40 mg), and common comparators (e.g., placebo, other PPIs).
-
Primary Outcomes: Healing of erosive esophagitis, maintenance of healed erosive esophagitis, and symptom control in NERD.[1][2]
-
Statistical Analysis: Relative risk (RR) and 95% confidence intervals (CI) were calculated.[1][2]
Prospective Randomized Trial (On-Demand Therapy)
-
Study Design: A prospective, randomized, open-label controlled trial.[11]
-
Population: 86 adult patients with Los Angeles (LA) grades A and B erosive esophagitis.[11]
-
Interventions: Initial 8-week treatment with either this compound (60 mg) or esomeprazole (40 mg) daily.[11] Patients with complete symptom resolution were then switched to on-demand therapy for up to 24 weeks.[11]
-
Primary Outcome: Sustained healing of erosive esophagitis at 24 weeks.[11]
-
Secondary Outcomes: Complete symptom resolution, symptom relapse rate, days to symptom resolution, and treatment failure rate.[11]
Conclusion
Based on available evidence, this compound and esomeprazole demonstrate comparable efficacy in healing and maintaining the healing of erosive esophagitis.[1][2][8][9] However, some evidence from indirect comparisons suggests that this compound may offer superior symptom control in patients with non-erosive reflux disease.[2][7] A direct head-to-head trial indicated that while overall symptom relief was similar over 24 weeks, this compound was associated with fewer days of reflux symptoms during on-demand therapy.[10][11] The unique dual delayed-release formulation of this compound may contribute to a more sustained period of acid suppression.[3][6] The choice between these two effective PPIs may be guided by individual patient characteristics, such as the specific GERD phenotype (erosive vs. non-erosive) and symptom patterns. Further head-to-head clinical trials are warranted to definitively establish the superiority of one agent over the other in various patient populations.
References
- 1. Indirect comparison of randomised controlled trials: comparative efficacy of this compound vs. esomeprazole in the treatment of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect comparison of randomised controlled trials: comparative efficacy of this compound vs esomeprazole in the treatment of gastro-oesophageal reflux disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. You are being redirected... [canadapharmacypro.com]
- 7. Main Study Findings and Author’s Conclusions - Proton Pump Inhibitors for Gastrointestinal Conditions: A Review of Clinical Effectiveness and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Clinical efficacy of 60-mg this compound and 40-mg esomeprazole after 24 weeks for the on-demand treatment of gastroesophageal reflux disease grades A and B: a prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
A Head-to-Head Battle of Proton Pump Inhibitors: Dexlansoprazole vs. Lansoprazole
In the landscape of gastroesophageal reflux disease (GERD) management, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. This guide provides a detailed, data-driven comparison of two prominent PPIs: dexlansoprazole and its predecessor, lansoprazole. Drawing upon evidence from head-to-head randomized controlled trials, we delve into their comparative efficacy, safety, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.
Efficacy in Healing Erosive Esophagitis
Multiple large-scale, double-blind, randomized controlled trials have compared the efficacy of this compound modified-release (MR) with lansoprazole in healing erosive esophagitis (EE). The primary endpoint in these studies was the complete healing of esophageal erosions, typically assessed by endoscopy at weeks 4 and 8.
Two identical studies involving 4,092 patients with EE demonstrated that this compound MR (60 mg and 90 mg) was non-inferior to lansoprazole (30 mg) in healing erosive esophagitis over eight weeks.[1] Using a life-table analysis, healing rates with this compound MR ranged from 92-95%, compared to 86-92% with lansoprazole, a difference that was not statistically significant.[1] However, a crude rate analysis showed that this compound MR 90 mg was superior to lansoprazole in both studies, and the 60 mg dose was superior in one.[1] An integrated analysis of these trials further revealed that for patients with moderate-to-severe EE (Los Angeles Classification grades C and D), this compound MR 90 mg was superior to lansoprazole in achieving healing at week 8.[1]
| Outcome | This compound MR 60 mg | This compound MR 90 mg | Lansoprazole 30 mg | Study Details |
| 8-Week Healing Rate (Life-Table Analysis) | 92-95% | 92-95% | 86-92% | Two identical, double-blind, randomized controlled trials (n=4092).[1] |
| 8-Week Healing Rate (Crude Rate Analysis) | Superior in one study | Superior in both studies | - | Two identical, double-blind, randomized controlled trials (n=4092).[1] |
| 8-Week Healing in Moderate-to-Severe EE (Grades C & D) | - | Superior | - | Integrated analysis of two RCTs.[1] |
Symptom Relief: Heartburn and Regurgitation
Beyond esophageal healing, the effective control of GERD symptoms like heartburn and regurgitation is a critical measure of treatment success.
In studies of patients with non-erosive reflux disease (NERD), this compound (30 mg and 60 mg) was shown to be significantly more effective than placebo in improving both heartburn and regurgitation severity.[2] For patients with erosive esophagitis, a post-hoc analysis of two 8-week healing studies found that this compound 60 mg resulted in significantly greater improvements in a combined heartburn/regurgitation subscale and a heartburn-only subscale at week 4 compared to lansoprazole 30 mg.[2] A systematic review and meta-analysis further supports that this compound is effective in resolving heartburn and reflux symptoms in GERD patients, with particular benefits for those with moderate to severe symptoms.[3]
| Outcome | This compound | Lansoprazole | Patient Population | Study Details |
| Improvement in Heartburn & Regurgitation Severity | Significantly greater improvement | - | Non-Erosive Reflux Disease (NERD) | Randomized, blinded, 4-week study.[2] |
| Improvement in Heartburn/Regurgitation & Heartburn-Only Subscales (Week 4) | Significantly greater improvement | - | Erosive Esophagitis (EE) | Post-hoc analysis of two 8-week, randomized, blinded healing studies.[2] |
Pharmacokinetic Profile: The Advantage of Dual Delayed-Release
This compound is the R-enantiomer of lansoprazole and is formulated with a unique dual delayed-release (DDR) technology.[4] This formulation contains two types of enteric-coated granules that release the drug at different pH levels in the small intestine, resulting in two distinct peaks in plasma concentration.[4][5] This extends the duration of drug exposure and provides prolonged acid suppression compared to the single-release formulation of lansoprazole.[6][7]
Pharmacokinetic studies in healthy volunteers have demonstrated that this compound has a longer mean residence time (approximately 5.6–6.4 hours) compared to lansoprazole (2.8–3.2 hours).[8] Furthermore, the half-life of this compound is approximately 1.76–2.06 hours, while the S-lansoprazole enantiomer has a shorter half-life of 0.87–1.02 hours.[9][10] This extended pharmacokinetic profile allows for once-daily dosing that can be taken without regard to food intake, offering greater flexibility.[4][5]
| Pharmacokinetic Parameter | This compound | S-Lansoprazole | Notes |
| Half-life (t½) | 1.76–2.06 hours | 0.87–1.02 hours | [9][10] |
| Clearance (CL) | 4.52–5.40 L/h | 34.66–35.98 L/h | [9][10] |
| Mean Residence Time | 5.6–6.4 hours | 2.8–3.2 hours | [8] |
Safety and Tolerability
The safety profiles of this compound and lansoprazole have been found to be comparable in clinical trials.[7][8] Adverse events reported for this compound are generally mild to moderate in intensity.[5] The most frequently reported adverse effects include diarrhea, abdominal pain, headache, nausea, abdominal discomfort, flatulence, and constipation.[5] Pooled data from multiple studies showed that the incidence of adverse events with this compound was similar to or lower than that observed with lansoprazole or placebo.[7]
Experimental Protocols
The pivotal head-to-head comparisons of this compound and lansoprazole were conducted as Phase 3, randomized, double-blind, multi-center, active-controlled studies.[11][12]
Inclusion Criteria:
-
Adult patients with endoscopically confirmed erosive esophagitis.
-
Presence of GERD-related symptoms.
Exclusion Criteria:
-
History of significant gastrointestinal disorders other than GERD.
-
Use of medications that could interfere with the study results.
Interventions:
-
This compound MR (60 mg or 90 mg) administered once daily.
-
Lansoprazole (30 mg) administered once daily.
Endpoints:
-
Primary: Percentage of subjects with complete healing of erosive esophagitis by week 8, as assessed by endoscopy. Healing was generally defined as the absence of esophageal erosions (LA Grade A or better).[11][12]
-
Secondary: Healing rates at week 4, symptom relief (e.g., percentage of heartburn-free days), and safety assessments.[1][11]
Visualizing the Relationship and Experimental Design
To better understand the relationship between these two drugs and the typical design of the clinical trials that compared them, the following diagrams are provided.
Caption: Relationship and mechanism of this compound and lansoprazole.
Caption: Typical workflow of a head-to-head randomized controlled trial.
References
- 1. Clinical trials: healing of erosive oesophagitis with this compound MR, a proton pump inhibitor with a novel dual delayed-release formulation--results from two randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing the impact of this compound on heartburn vs. regurgitation in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. msjonline.org [msjonline.org]
- 5. assets.cureus.com [assets.cureus.com]
- 6. mdpi.com [mdpi.com]
- 7. Managing gastroesophageal reflux disease – comparative efficacy and outcomes of this compound MR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor - Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region [jnmjournal.org]
- 9. Pharmacokinetic/Pharmacodynamic Evaluation of this compound Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
validating the prolonged duration of acid suppression by dexlansoprazole
A detailed comparison of dexlansoprazole's prolonged acid suppression capabilities against other leading proton pump inhibitors (PPIs), supported by extensive experimental data and methodological insights.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the validation of the prolonged duration of acid suppression by this compound. Through a meticulous review of comparative studies, this document outlines the unique pharmacodynamic and pharmacokinetic profile of this compound, offering a clear perspective on its advantages in gastric acid control.
Superior 24-Hour Intragastric pH Control
Clinical studies have consistently demonstrated the superior ability of this compound to maintain a higher intragastric pH over a 24-hour period compared to other widely used PPIs. This prolonged action is a key differentiator, offering more consistent acid suppression.
A prospective, randomized, five-way crossover study provided compelling evidence of this extended efficacy. In this pilot study, this compound 60 mg was compared with pantoprazole 40 mg, esomeprazole 40 mg, rabeprazole 20 mg, and a placebo in healthy volunteers. The results showed that this compound maintained a significantly longer duration with an intragastric pH greater than 4.0 over 24 hours compared to all other PPIs and the placebo.[1][2] Notably, during the 12-24 hour post-dose period, this compound demonstrated significantly higher pH levels than pantoprazole and esomeprazole.[1][2][3]
Table 1: Comparative Efficacy of PPIs on 24-Hour Intragastric pH
| Treatment (Single Dose) | Mean % Time with Intragastric pH > 4.0 (24 hours) | Mean 24-hour Intragastric pH |
| This compound 60 mg | 58% - 60% [4] | 4.3 - 4.55 [4] |
| Esomeprazole 40 mg | 48%[4] | 3.7[4] |
| Lansoprazole 30 mg | 60% (this compound) vs. not specified | 4.55 (this compound) vs. 4.13 (lansoprazole)[4] |
| Pantoprazole 40 mg | Not specified | 3.48[3][5] |
| Rabeprazole 20 mg | Not specified | 3.66[1][3][5] |
Data compiled from multiple studies. Specific values may vary based on study design and patient population.
Another study directly comparing a single dose of this compound 60 mg with esomeprazole 40 mg found that this compound resulted in a mean percentage of time with pH > 4 of 58% versus 48% for esomeprazole.[4] The average mean pH values were 4.3 for this compound and 3.7 for esomeprazole.[4]
The Innovative Dual Delayed-Release (DDR) Technology
The prolonged acid suppression of this compound is attributed to its unique Dual Delayed-Release (DDR) formulation.[4][6] This technology incorporates two distinct types of enteric-coated granules within a single capsule, each designed to dissolve at different pH levels in the small intestine.[4][6] This leads to a plasma concentration-time profile with two distinct peaks, extending the duration of effective drug concentration in the body.[4][6][7][8]
The first release of the drug occurs in the proximal small intestine at a pH of approximately 5.5, leading to an initial peak plasma concentration 1-2 hours after administration.[4][9] A second release follows several hours later in more distal regions of the small intestine, where the pH is around 6.75, resulting in a second peak at approximately 4-5 hours post-dosing.[4][9] This biphasic absorption profile ensures a more sustained and consistent inhibition of the proton pumps responsible for gastric acid secretion over a 24-hour period.[10]
Experimental Protocols for Intragastric pH Monitoring
The validation of this compound's prolonged acid suppression relies on robust and standardized experimental methodologies. The primary method employed in the cited studies is 24-hour intragastric pH monitoring.
Study Design: The majority of comparative studies utilize a randomized, crossover design.[1][2] This design allows each subject to serve as their own control, minimizing inter-individual variability. Studies often include a placebo arm to establish a baseline for acid secretion.
Subject Population: Investigations are typically conducted in healthy adult volunteers to assess the pharmacodynamic effects of the drugs without the confounding factors of underlying disease.[1][2][4]
pH Measurement:
-
Equipment: A single-channel antimony probe attached to a portable data recorder is a commonly used apparatus for continuous 24-hour pH monitoring.[11]
-
Procedure: The pH probe is inserted, typically transnasally, and positioned in the gastric body. The recorder continuously logs the intragastric pH, often at frequent intervals such as every 30 minutes.[1][5]
-
Data Collection: The 24-hour recording period commences immediately prior to the administration of the study drug.[11][12]
Pharmacokinetic Analysis:
-
Blood Sampling: Blood samples are collected at various time points over the 24-hour period to determine the plasma concentrations of the drug.
-
Assay: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is used to quantify the drug concentration in plasma samples.[11][12]
Key Pharmacodynamic Endpoints:
-
Percentage of time with intragastric pH > 4: This is a critical parameter as a pH above 4 is associated with the inhibition of pepsin activity and is a key target for healing in acid-related disorders.[9]
-
Mean 24-hour intragastric pH: This provides an overall measure of acid suppression over the entire dosing interval.
The combination of these rigorous experimental protocols provides a solid foundation for validating the claims of prolonged acid suppression by this compound. The consistent findings across multiple studies underscore the clinical significance of its unique dual delayed-release formulation.
References
- 1. Comparative Efficacy of this compound, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative Efficacy of this compound, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor - Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region [jnmjournal.org]
- 7. Pharmacokinetics and pharmacodynamics of a known active PPI with a novel Dual Delayed Release technology, this compound MR: a combined analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Dexlansoprazole Under the Microscope: A Systematic Review and Meta-Analysis of Clinical Studies
A comprehensive analysis of clinical data reveals dexlansoprazole's efficacy and unique pharmacokinetic profile in the management of gastroesophageal reflux disease (GERD), positioning it as a notable option among proton pump inhibitors (PPIs). This guide synthesizes findings from multiple systematic reviews and meta-analyses to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other PPIs and placebo.
This compound, the R-enantiomer of lansoprazole, features a distinctive dual delayed-release (DDR) formulation. This technology is designed to prolong the plasma concentration-time profile, thereby extending the duration of acid suppression with once-daily dosing.[1] This unique delivery system releases the drug in two separate phases, leading to two distinct peaks in plasma concentration, which helps in maintaining a higher intragastric pH for a longer period.[2][3]
Comparative Efficacy in GERD Management
Systematic reviews and meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated the superiority of this compound over placebo in resolving GERD-related symptoms such as heartburn and reflux, particularly in patients with moderate to severe symptoms.[4][5] When compared to other PPIs, the evidence suggests comparable, and in some aspects, potentially advantageous outcomes for this compound.
Healing of Erosive Esophagitis
In the treatment of erosive esophagitis (EE), this compound has shown high efficacy. A network meta-analysis comparing various FDA-licensed PPIs found no significant difference in healing rates at 8 weeks between this compound and esomeprazole.[6] The analysis did indicate that standard-dose esomeprazole (40 mg) had a slight edge in mucosal erosion healing and heartburn relief over some other PPIs.[6] However, this compound (60 mg and 90 mg) was found to be significantly superior to placebo in maintaining healed EE.[2]
Symptom Control in Non-Erosive Reflux Disease (NERD)
For patients with NERD, this compound has proven effective in providing symptom relief. A double-blind, placebo-controlled trial involving 947 NERD patients showed that both this compound 30 mg and 60 mg resulted in a significantly higher median percentage of 24-hour heartburn-free days compared to placebo.[7] An indirect comparison of RCTs also suggested that this compound 30 mg was more effective in controlling heartburn symptoms in NERD patients at 4 weeks compared to esomeprazole 20 mg or 40 mg.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from the cited clinical studies, providing a comparative look at the efficacy and pharmacodynamic profile of this compound.
Table 1: Efficacy of this compound vs. Placebo in NERD (4-Week Study)
| Outcome | This compound 30 mg | This compound 60 mg | Placebo | p-value |
| Median % of 24-hour heartburn-free days | 54.9% | 50.0% | 17% | < 0.00001 |
| % of patients with heartburn-free nights | 76.9% | 80.8% | 51.7% | < 0.00001 |
Source: Adapted from a double-blind, placebo-controlled trial with 947 NERD patients.[7]
Table 2: Comparative Pharmacodynamics of this compound and Esomeprazole (Single-Dose Study)
| Parameter (12-24 hours post-dose) | This compound 60 mg | Esomeprazole 40 mg | p-value |
| Mean percentage of time with intragastric pH > 4 | 60% | 42% | < 0.001 |
| Average mean intragastric pH | 4.5 | 3.5 | < 0.001 |
Source: Adapted from a comparator pH study.[7][9]
Table 3: Network Meta-Analysis of PPIs for Healing Erosive Esophagitis at 8 Weeks
| Comparison | Odds Ratio (95% Confidence Interval) |
| Esomeprazole 40 mg vs. Omeprazole 20 mg | 1.58 (1.29–1.92) |
| Esomeprazole 40 mg vs. Lansoprazole 30 mg | 1.37 (1.13–1.67) |
| This compound 60 mg vs. Omeprazole 20 mg | 1.54 (1.03–2.29) for all-cause discontinuation |
Source: Adapted from a PRISMA-compliant network meta-analysis.[6] Note: The comparison for this compound 60 mg vs. omeprazole 20 mg reflects discontinuation rates, not healing rates.
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for key studies.
Systematic Review and Meta-Analysis Methodology (de Oliveira et al., 2024)
This systematic review and meta-analysis followed the PRISMA 2020 guidelines and was registered in PROSPERO (CRD42020206513).[4][5][10] The search for relevant studies was conducted using MeSH and free terms across multiple databases.[4][5] Only randomized clinical trials (RCTs) were included.[4][5] The Cochrane tool (RoB 2.0) was used to assess the risk of bias, and the certainty of the evidence was rated using the GRADE approach.[4][5]
Double-Blind, Placebo-Controlled Trial in NERD
This trial enrolled 947 patients with NERD who had experienced heartburn for at least 6 months.[7] Patients were randomly assigned to receive once-daily dosages of this compound 30 mg, this compound 60 mg, or a placebo for a duration of 4 weeks.[7] During a 7-day run-in period, patients were required to have heartburn symptoms on at least 4 of those days.[7] The primary outcomes were the median percentage of 24-hour heartburn-free days and the proportion of nights without heartburn.[7]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msjonline.org [msjonline.org]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. The Effect of this compound on Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.cureus.com [assets.cureus.com]
- 8. Managing gastroesophageal reflux disease – comparative efficacy and outcomes of this compound MR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
- 10. mdpi.com [mdpi.com]
comparative pharmacokinetic and pharmacodynamic studies of proton pump inhibitors
A Comprehensive Guide to the Comparative Pharmacokinetics and Pharmacodynamics of Proton Pump Inhibitors
Proton Pump Inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion. They are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1] This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of commonly prescribed PPIs, supported by experimental data and detailed methodologies.
Mechanism of Action
Proton pump inhibitors are prodrugs that, in the acidic environment of the stomach's parietal cells, convert to their active form.[2] This active form then covalently binds to the H+/K+-ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid secretion.[1] This irreversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a profound and long-lasting reduction in gastric acidity.[3]
Pharmacokinetic Properties of Proton Pump Inhibitors
The pharmacokinetic profiles of different PPIs vary, which can influence their clinical efficacy. Key parameters include bioavailability, time to peak plasma concentration (tmax), maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life. These drugs are primarily metabolized in the liver by the cytochrome P450 system, particularly the CYP2C19 and CYP3A4 enzymes.[4] Genetic variations (polymorphisms) in CYP2C19 can lead to significant inter-individual differences in PPI metabolism, affecting their plasma levels and therapeutic effects.[5]
Below is a summary of the key pharmacokinetic parameters for several common PPIs.
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| Bioavailability (%) | 30-40 (increases with repeated doses)[6] | 90[7] | 80[7] | 77[7] | 52[7] |
| Time to Peak (tmax, hours) | 0.5-3.5[7] | 1.5[7] | 1.7[7] | 2.5[7] | 2-5[7] |
| Half-life (hours) | 0.5-1[7] | 1.2-1.5[7] | < 2[7] | ~1.9[7] | 1-2[7] |
| Protein Binding (%) | 95[7] | 97[7] | 97[7] | 98[7] | 96.3[7] |
| Primary Metabolism | CYP2C19, CYP3A4[8] | CYP2C19, CYP3A4[8] | CYP2C19, CYP3A4[8] | CYP2C19, CYP3A4[8] | CYP2C19, CYP3A4[9] |
Pharmacodynamic Properties of Proton Pump Inhibitors
The primary pharmacodynamic effect of PPIs is the elevation of intragastric pH. The efficacy of a PPI is often assessed by the percentage of time over a 24-hour period that the intragastric pH is maintained above a certain threshold, typically 4.0, which is considered adequate for the healing of acid-related mucosal damage.
Comparative studies have shown that while all PPIs are effective at increasing intragastric pH, there can be differences in the onset and duration of acid suppression.[4] For instance, some studies suggest that rabeprazole may have a more rapid onset of action.[4] Esomeprazole has been reported to provide a longer duration of acid control, with intragastric pH remaining above 4 for a greater portion of the day compared to some other PPIs at standard doses.[9]
Signaling Pathway of H+/K+-ATPase Inhibition
The following diagram illustrates the mechanism by which proton pump inhibitors inhibit the gastric H+/K+-ATPase.
Experimental Protocols
Comparative Pharmacokinetic Study Protocol
A typical experimental design for a comparative pharmacokinetic study of PPIs involves a randomized, two-way crossover study in healthy volunteers.
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of gastrointestinal disease, use of medications that could interfere with the study drugs, and known allergies to PPIs.
-
Study Design: The study follows a randomized, open-label, two-period, two-sequence, crossover design. This means each subject receives both PPIs being compared, but in a random order, with a washout period (typically at least one week) between the two treatment periods.
-
Drug Administration: On the morning of the study day, after an overnight fast, subjects receive a single oral dose of the assigned PPI.
-
Blood Sampling: Blood samples are collected into heparinized tubes at specified time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: The concentration of the PPI in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[9]
-
Sample Preparation: A liquid-liquid extraction is performed to isolate the drug from the plasma matrix.
-
Chromatographic Conditions: An isocratic mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) is pumped through a C18 reverse-phase column at a constant flow rate.[9]
-
Detection: The eluent is monitored at a specific UV wavelength corresponding to the maximum absorbance of the PPI.[9]
-
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and for each PPI:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (last measurable concentration / elimination rate constant).
-
t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
Pharmacodynamic Study Protocol (24-Hour Intragastric pH Monitoring)
The pharmacodynamic effect of PPIs is assessed by measuring the 24-hour intragastric pH profile.
-
Subject Preparation: Subjects are instructed to discontinue any acid-suppressing medications for a specified period before the study (e.g., 7 days for PPIs).[10] They are also required to fast overnight before the pH monitoring begins.
-
pH Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the subject's nose and into the stomach. The correct positioning is confirmed, typically by esophageal manometry.[10]
-
Data Recording: The catheter is connected to a portable data logger that records the intragastric pH continuously for 24 hours.
-
Subject Activity: Subjects are encouraged to maintain their normal daily activities and meal schedules. They are provided with a diary to record meal times, supine periods, and any symptoms experienced.
-
Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer for analysis. The primary pharmacodynamic endpoint is the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.
Experimental Workflow for a Comparative PPI Clinical Trial
The following diagram outlines the typical workflow for a clinical trial comparing two different proton pump inhibitors.
References
- 1. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambulatory pH Monitoring: New Advances and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. uclahealth.org [uclahealth.org]
A Comparative Analysis of Dexlansoprazole, Pantoprazole, and Rabeprazole in Geriatric Patients
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Proton Pump Inhibitor Efficacy, Safety, and Pharmacokinetics in the Elderly.
The management of acid-related gastrointestinal disorders in the elderly presents unique challenges due to age-related physiological changes, polypharmacy, and an increased risk of adverse events. Proton pump inhibitors (PPIs) are the cornerstone of treatment for conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis (EE). This guide provides a detailed comparison of three commonly prescribed PPIs: dexlansoprazole, pantoprazole, and rabeprazole, with a specific focus on their performance in elderly populations, supported by available experimental data.
Efficacy in Elderly Populations
Direct comparative clinical trials of this compound, pantoprazole, and rabeprazole exclusively in a geriatric population are limited. However, data from individual studies and subgroup analyses of larger trials provide valuable insights into their relative efficacy.
A notable study comparing four PPIs in patients over 65 years of age with erosive esophagitis found that pantoprazole and rabeprazole demonstrated superior efficacy in healing esophagitis compared to omeprazole.[1] Furthermore, both pantoprazole and rabeprazole were more effective than omeprazole and lansoprazole in improving symptoms of heartburn, acid regurgitation, and epigastric pain in this demographic.[1]
Table 1: Healing Rates of Erosive Esophagitis in Elderly Patients (8-week treatment)
| Medication | Per Protocol Healing Rate | Intention-to-Treat Healing Rate | Comparator |
| Pantoprazole 40 mg/d | 93.5% | 90.0% | Omeprazole (p=0.04 vs. omeprazole) |
| Rabeprazole 20 mg/d | 94.6% | 88.8% | Omeprazole (p=0.02 vs. omeprazole) |
| This compound | Data not available in a direct comparative study in the elderly. | Data not available in a direct comparative study in the elderly. | N/A |
Data sourced from a comparative study of four proton pump inhibitors in patients over 65 years.[1]
Table 2: Symptom Improvement in Elderly Patients with Erosive Esophagitis
| Symptom | Pantoprazole 40 mg/d | Rabeprazole 20 mg/d | Comparator |
| Heartburn Disappearance | 100% | 100% | Omeprazole (p<0.0001 vs. omeprazole), Lansoprazole (p<0.0001 vs. lansoprazole) |
| Acid Regurgitation Disappearance | 92.2% | 90.1% | Lansoprazole (p<0.05 vs. lansoprazole) |
| Epigastric Pain Disappearance | 95.2% | 100% | Lansoprazole (p<0.05 vs. lansoprazole) |
Data sourced from a comparative study of four proton pump inhibitors in patients over 65 years.[1]
Pharmacokinetics and Pharmacodynamics in the Elderly
The pharmacokinetic profiles of PPIs can be altered in the elderly due to age-related changes in drug metabolism and clearance.
This compound: Pharmacokinetic studies have shown that the systemic exposure (AUC) to this compound is approximately 34% higher in geriatric subjects compared to younger individuals.[2] However, this difference is not considered clinically significant, and no dosage adjustments are recommended for elderly patients.[3] The dual delayed-release formulation of this compound results in a plasma concentration-time profile with two distinct peaks, occurring 1 to 2 hours and 4 to 5 hours after administration, which may contribute to prolonged acid suppression.[4]
Pantoprazole and Rabeprazole: While specific pharmacokinetic data in the elderly from the comparative study were not detailed, both drugs are known to be metabolized by the cytochrome P450 (CYP) system, primarily CYP2C19 and CYP3A4. Rabeprazole's metabolism is considered to be less dependent on the polymorphic CYP2C19 enzyme compared to other PPIs, which could potentially lead to more predictable responses in individuals with genetic variations in this enzyme. Both pantoprazole and rabeprazole are noted to have a lower potential for drug interactions compared to omeprazole.[1]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound | Pantoprazole | Rabeprazole |
| Effect of Age on AUC | ~34% higher in elderly | Age-related changes reported, but generally not requiring dose adjustment. | No dose adjustments required for the elderly.[5] |
| Metabolism | CYP2C19 and CYP3A4 | CYP2C19 and CYP3A4 | Primarily non-enzymatic reduction; minor CYP2C19 and CYP3A4 involvement. |
| Half-life | ~1-2 hours | ~1 hour | ~1 hour |
| Unique Formulation | Dual delayed-release | Enteric-coated tablet | Enteric-coated tablet |
Safety and Tolerability in Elderly Populations
The safety profile of PPIs in the elderly is a critical consideration, given the increased risk of comorbidities and polypharmacy.
This compound: In clinical trials, the safety profile of this compound in patients aged 65 and over was comparable to that of younger patients.[1] The most common adverse events reported in the general population include diarrhea, abdominal pain, nausea, and upper respiratory tract infection.[6]
Pantoprazole and Rabeprazole: In the comparative study of elderly patients, all four tested PPIs (including pantoprazole and rabeprazole) were well tolerated.[1] The overall incidence of adverse events was low (1.3%), with no significant differences among the treatment groups.[1] It is noteworthy that pantoprazole and rabeprazole are suggested to have a lower potential for drug interactions, which is a significant advantage in the elderly who are often on multiple medications.[1]
Experimental Protocols
Detailed methodologies from the key comparative study in the elderly provide a framework for future research in this population.
Study Design: A randomized, single-center study was conducted in 320 patients over 65 years of age with endoscopically confirmed esophagitis.[1]
Inclusion Criteria:
-
Age > 65 years.
-
Endoscopic diagnosis of esophagitis.
Treatment Arms:
-
Omeprazole 20 mg/day
-
Lansoprazole 30 mg/day
-
Pantoprazole 40 mg/day
-
Rabeprazole 20 mg/day
Duration: 8 weeks.
Primary Endpoint: Healing of esophagitis, confirmed by endoscopy at 8 weeks.
Secondary Endpoints:
-
Improvement in major reflux symptoms (heartburn, acid regurgitation, epigastric pain).
-
Tolerability and adverse events.
Symptom Assessment: Patients recorded the presence and severity of symptoms in a diary.
Endoscopic Evaluation: Esophagitis was graded at baseline and at the end of treatment.
Signaling Pathways and Experimental Workflows
The therapeutic effect of all three proton pump inhibitors is achieved through the inhibition of the gastric H+/K+ ATPase (proton pump).
Proton Pump Inhibitor Signaling Pathway
Caption: Mechanism of action of proton pump inhibitors at the gastric parietal cell.
Representative Experimental Workflow for a PPI Clinical Trial in the Elderly
Caption: A typical experimental workflow for a comparative PPI clinical trial in an elderly population.
Conclusion
In elderly patients with erosive esophagitis, both pantoprazole and rabeprazole have demonstrated high efficacy in healing and symptom control, with a favorable safety profile.[1] this compound also appears to be a safe and effective option in this population, although direct comparative data against pantoprazole and rabeprazole are lacking.[1] The distinct pharmacokinetic profile of this compound, with its dual delayed-release mechanism, may offer advantages in prolonged acid suppression, but its clinical superiority in the elderly remains to be established through head-to-head trials. The lower potential for drug interactions with pantoprazole and rabeprazole is a significant consideration in the often polymedicated geriatric population.[1] Future research should focus on direct, large-scale comparative studies of these three agents in the elderly to provide more definitive guidance for clinical practice and drug development.
References
- 1. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 2. Effect of pantoprazole in older patients with erosive esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oral pantoprazole for erosive esophagitis: a placebo-controlled, randomized clinical trial. Pantoprazole US GERD Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: rabeprazole's tolerability profile in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Gastric H,K ATPase for Ion pathways and Inhibitor Binding Sites | Semantic Scholar [semanticscholar.org]
A Comparative Review of Proton Pump Inhibitors: An Evidence-Based Guide
An in-depth analysis of the comparative effectiveness of various Proton Pump Inhibitors (PPIs) for the treatment of acid-related disorders, supported by data from systematic reviews and meta-analyses.
Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related conditions such as gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and for the eradication of Helicobacter pylori.[1] While all PPIs share a common mechanism of action by irreversibly inhibiting the gastric H+/K+ ATPase, differences in their pharmacokinetic and pharmacodynamic profiles may influence their clinical efficacy.[2][3][4] This guide provides a systematic review of the comparative effectiveness of different PPIs, presenting quantitative data from meta-analyses, outlining typical experimental protocols, and visualizing key processes.
Comparative Efficacy in Erosive Esophagitis
The healing of erosive esophagitis is a key endpoint in assessing the efficacy of PPIs. Multiple meta-analyses have compared the performance of different PPIs in this regard.
A network meta-analysis of 25 randomized controlled trials (RCTs) compared the FDA-approved doses of various PPIs for EE.[5] The primary outcomes were endoscopic healing rates at 4 and 8 weeks and heartburn relief. The results indicated that esomeprazole 40 mg demonstrated superior efficacy in both mucosal healing and heartburn relief compared to other standard-dose PPIs.[5][6]
Table 1: Comparative Efficacy of PPIs for Erosive Esophagitis (Healing Rates)
| Comparison | Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Esomeprazole 40 mg vs. Omeprazole 20 mg | Healing at 4 weeks | 1.46 | 1.24 - 1.71 | [5] |
| Esomeprazole 40 mg vs. Omeprazole 20 mg | Healing at 8 weeks | 1.58 | 1.29 - 1.92 | [5] |
| Esomeprazole 40 mg vs. Lansoprazole 30 mg | Healing at 4 weeks | 1.30 | 1.10 - 1.53 | [5] |
| Esomeprazole 40 mg vs. Lansoprazole 30 mg | Healing at 8 weeks | 1.37 | 1.13 - 1.67 | [5] |
| Esomeprazole 40 mg vs. Pantoprazole 40 mg | Healing at 4 weeks | Modest benefit | - | [6][7] |
| Esomeprazole 40 mg vs. Rabeprazole 20 mg | Healing up to 8 weeks | Increased efficacy | - | [6] |
Table 2: Comparative Efficacy of PPIs for Erosive Esophagitis (Heartburn Relief)
| Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Esomeprazole 40 mg vs. Omeprazole 20 mg | 1.29 | 1.07 - 1.56 | [5][6] |
| Esomeprazole 40 mg vs. Lansoprazole 30 mg | 1.29 | 1.03 - 1.62 | [5][6] |
It is important to note that while some studies show a modest benefit for esomeprazole, other meta-analyses suggest that overall symptom relief and healing rates differ little among the available PPIs.[7]
Comparative Efficacy in Helicobacter pylori Eradication
The success of H. pylori eradication regimens, which typically include a PPI and two or more antibiotics, is influenced by the degree of acid suppression. Therefore, the choice and dosage of the PPI can be critical.
A meta-analysis of 35 studies found that second-generation PPIs (esomeprazole and rabeprazole) showed a small superiority in eradication rates compared to first-generation PPIs.[8]
Table 3: Comparative Efficacy of PPIs in H. pylori Eradication
| Comparison | Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Esomeprazole vs. First-generation PPIs | Eradication Rate | 1.32 | 1.01 - 1.73 | [8] |
| Rabeprazole vs. First-generation PPIs | Eradication Rate | 1.21 | 1.02 - 1.42 | [8] |
| Esomeprazole vs. Rabeprazole | Eradication Rate | 0.90 | 0.70 - 1.17 | [8] |
Another meta-analysis demonstrated that a double dose of a PPI (e.g., omeprazole 40 mg, lansoprazole 60 mg, pantoprazole 80 mg) resulted in higher eradication rates than a single dose in triple therapy regimens.[9]
Dosing Regimens and Their Impact
The effectiveness of PPIs can also be influenced by the dosing regimen. A meta-analysis of 38 RCTs found that, in general, higher daily doses of a given PPI led to improved esophageal healing and relief of GERD symptoms.[10] However, the impact of twice-daily (BID) versus once-daily (Qday) dosing was inconsistent across different PPI strengths.[10] For H. pylori eradication, high-dose esomeprazole (40 mg bid) with 14-day triple therapy showed a higher eradication rate compared to the standard dose (20 mg bid).[8]
Newer Acid-Suppressive Therapies
Potassium-competitive acid blockers (P-CABs), such as vonoprazan and tegoprazan, represent a newer class of acid-suppressive drugs.[11] Systematic reviews and meta-analyses have shown that P-CABs are non-inferior or even superior to PPIs for symptom relief and mucosal healing in GERD.[11][12][13] For instance, a meta-analysis of ten studies demonstrated that triple therapy with vonoprazan achieved a higher H. pylori eradication rate (87.9%) compared to traditional PPIs (72.8%).[8]
Experimental Protocols: A Generalized Approach
The evidence presented is derived from numerous randomized controlled trials. While specific protocols vary, a generalized methodology for a head-to-head comparison of two PPIs for erosive esophagitis can be outlined.
Typical Experimental Workflow for a Comparative PPI Clinical Trial
Caption: Generalized workflow of a randomized controlled trial comparing two PPIs for erosive esophagitis.
Mechanism of Action: The Proton Pump
The therapeutic effect of PPIs stems from their ability to inhibit the final step in gastric acid secretion.
Signaling Pathway of PPI Action
Caption: Mechanism of action of Proton Pump Inhibitors on the gastric H+/K+ ATPase.
Conclusion
The available evidence from systematic reviews and meta-analyses suggests that while all PPIs are effective for acid-related disorders, there may be some differences in their efficacy. Esomeprazole, particularly at a 40 mg dose, has shown a modest, yet statistically significant, superiority in healing erosive esophagitis and providing heartburn relief in some studies.[5][6] Second-generation PPIs and higher dosing regimens appear to offer an advantage in H. pylori eradication.[8][9] However, for many clinical scenarios, the differences between PPIs may be small.[7][14] The emergence of P-CABs offers a promising alternative with a potentially faster onset of action and comparable or superior efficacy.[11] The choice of a specific PPI should be guided by clinical evidence, patient-specific factors, and cost-effectiveness. Further head-to-head trials are needed to delineate the comparative long-term benefits and harms of different PPIs.[14][15]
References
- 1. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: understanding the pharmacodynamic and pharmacokinetic differences between proton pump inhibitors – focus on pKa and metabolism | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing proton pump inhibitors in Helicobacter pylori treatment: Old and new tricks to improve effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence-based assessment of proton-pump inhibitors in Helicobacter pylori eradication: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the efficacy of different proton pump inhibitor dosing regimens for the treatment of gastroesophageal reflux … [ouci.dntb.gov.ua]
- 11. Comparing Proton Pump Inhibitors and Emerging Acid-Suppressive Therapies in Gastroesophageal Reflux Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Network Meta-analysis Comparing Vonoprazan and Proton Pump Inhibitors for Heartburn Symptoms in Erosive Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Safety of Tegoprazan Versus Proton Pump Inhibitors for Erosive Esophagitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ti.ubc.ca [ti.ubc.ca]
A Comparative Analysis of Dexlansoprazole's Dual Delayed-Release Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of dexlansoprazole and its innovative dual delayed-release (DDR) technology against other leading proton pump inhibitors (PPIs). By examining key experimental data and methodologies, this document serves as a critical resource for understanding the nuanced performance advantages of this advanced drug delivery system in acid suppression.
Introduction to Dual Delayed-Release Technology
This compound represents a significant advancement in the treatment of acid-related disorders through its unique Dual Delayed-Release (DDR) formulation. Unlike conventional single-release PPIs that produce a single peak in plasma concentration, this compound is designed to deliver the active ingredient in two distinct phases. This is achieved by incorporating two types of enteric-coated granules within a single capsule.[1][2]
The first set of granules, comprising 25% of the total dose, is engineered to dissolve at a pH of 5.5, typically encountered in the proximal duodenum.[1] This initial release provides rapid onset of action. The second set of granules, containing the remaining 75% of the dose, dissolves at a higher pH of 6.75, found further down in the small intestine.[1] This staggered release mechanism results in a dual-peaked plasma concentration profile, with the first peak occurring 1-2 hours post-administration and a second, more sustained peak appearing 4-5 hours later.[1] This extended plasma concentration is designed to prolong the duration of acid suppression over a 24-hour period.[1][2]
Comparative Pharmacodynamics: this compound vs. Other PPIs
The primary measure of a PPI's efficacy is its ability to control intragastric pH, specifically the percentage of time the pH remains above 4.0, which is considered crucial for the healing of erosive esophagitis. Experimental data consistently demonstrates the superior pharmacodynamic profile of this compound's DDR technology compared to single-release PPIs like esomeprazole and its parent compound, lansoprazole.
This compound vs. Esomeprazole
A key head-to-head study revealed that a single 60 mg dose of this compound provides significantly better gastric acid control over a 24-hour period compared to a 40 mg dose of esomeprazole.[3] While both drugs showed comparable efficacy in the first 12 hours, this compound demonstrated superior acid suppression in the subsequent 12-24 hour period.[3] Over the full 24 hours, the mean percentage of time with an intragastric pH > 4 was 58% for this compound, compared to 48% for esomeprazole.[3] The average mean pH was also significantly higher for this compound (4.3 vs. 3.7).[3] This prolonged effect is attributed to the second release of the drug from the DDR formulation.[2]
This compound vs. Lansoprazole
When compared to its parent compound, lansoprazole, this compound also shows enhanced acid suppression. After five days of steady-state therapy, this compound achieved a mean 24-hour intragastric pH of 4.55, which was significantly higher than the 4.13 recorded for lansoprazole.[4] This improved pharmacodynamic performance is a direct result of the DDR technology, which leads to a longer mean residence time for this compound (5.6–6.4 hours) compared to lansoprazole (2.8–3.2 hours).[4]
Data Presentation
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters from comparative studies.
Table 1: Pharmacodynamic Comparison of this compound and Esomeprazole (Single Dose)
| Parameter | This compound 60 mg | Esomeprazole 40 mg | P-value |
| Mean % Time pH > 4 (0-24h) | 58% | 48% | 0.003 |
| Average Mean pH (0-24h) | 4.3 | 3.7 | <0.001 |
| Mean % Time pH > 4 (>12-24h) | 60% | 42% | <0.001 |
| Average Mean pH (>12-24h) | 4.5 | 3.5 | <0.001 |
Data sourced from a single-dose, randomized, crossover study in healthy subjects.[3]
Table 2: Pharmacodynamic Comparison of this compound and Lansoprazole (Steady State)
| Parameter | This compound | Lansoprazole | P-value |
| Mean 24-hour Intragastric pH | 4.55 | 4.13 | <0.05 |
Data from a study assessing pharmacodynamics after 5 days of therapy.[4]
Table 3: Pharmacokinetic Comparison of this compound and Lansoprazole
| Parameter | This compound | Lansoprazole |
| Mean Residence Time | 5.6–6.4 hours | 2.8–3.2 hours |
This extended duration of drug exposure for this compound is attributed to its dual delayed-release technology.[4]
Visualizing the Dual Delayed-Release Mechanism and Experimental Workflow
To better illustrate the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
Caption: this compound's Dual Delayed-Release Mechanism.
Caption: Experimental Workflow for a Crossover Pharmacodynamic Study.
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. Below are the methodologies for the key comparative studies cited.
Protocol 1: Single-Dose Pharmacodynamic Comparison of this compound and Esomeprazole
-
Study Design: This was a Phase 1, single-center, randomized, open-label, two-period crossover study.[3] The crossover design allows each subject to serve as their own control, enhancing the reliability of the comparison.[2]
-
Participants: The study enrolled 44 healthy adult subjects, aged between 20 and 54 years.[3]
-
Procedure: Subjects were randomized into two groups, defining the order in which they received single doses of this compound 60 mg and esomeprazole 40 mg.[3] Each drug was administered after an overnight fast, one hour before breakfast.[3] A sufficient washout period was implemented between the two treatment periods.
-
Data Collection: Continuous 24-hour intragastric pH monitoring was conducted immediately before dosing and for 24 hours post-dose.[3]
-
Endpoints:
-
Statistical Analysis: A paired t-test or equivalent statistical method for crossover designs was used to compare the pharmacodynamic parameters between the two treatments. A p-value of less than 0.05 was considered statistically significant.
Protocol 2: Steady-State Pharmacodynamic and Pharmacokinetic Comparison of this compound and Lansoprazole
-
Study Design: This was a prospective, randomized study conducted in healthy participants.[4]
-
Participants: Healthy adult volunteers were enrolled in the study.
-
Procedure: Participants received either this compound or lansoprazole once daily for five consecutive days to achieve steady-state plasma concentrations. Each dose was administered one hour before breakfast.[4]
-
Data Collection:
-
Endpoints:
-
Statistical Analysis: Appropriate statistical tests were used to compare the mean 24-hour intragastric pH and pharmacokinetic parameters between the this compound and lansoprazole groups. A p-value of less than 0.05 was considered statistically significant.
Conclusion
The dual delayed-release technology of this compound offers a distinct and validated advantage over conventional single-release proton pump inhibitors. Experimental data from well-controlled clinical trials demonstrate that this unique formulation provides a more prolonged and superior 24-hour intragastric pH control compared to both esomeprazole and the parent compound, lansoprazole. This enhanced pharmacodynamic profile, characterized by sustained acid suppression, particularly in the nocturnal period, validates the DDR technology as a significant innovation in the management of acid-related diseases. For researchers and drug development professionals, the success of this compound's formulation underscores the potential of advanced drug delivery systems to optimize the therapeutic performance of established active pharmaceutical ingredients.
References
- 1. journals.co.za [journals.co.za]
- 2. journals.co.za [journals.co.za]
- 3. Comparator pH study to evaluate the single-dose pharmacodynamics of dual delayed-release this compound 60 mg and delayed-release esomeprazole 40 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexlansoprazole and Potassium-Competitive Acid Blockers (P-CABs) in Acid Suppression Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of dexlansoprazole, a proton pump inhibitor (PPI), and the newer class of potassium-competitive acid blockers (P-CABs). This analysis is supported by experimental data on their efficacy, speed of action, and safety profiles, with detailed methodologies of key cited experiments.
Executive Summary
Potassium-competitive acid blockers (P-CABs) such as vonoprazan and tegoprazan represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) like this compound. Clinical data indicates that P-CABs generally provide more rapid and sustained acid suppression, leading to faster symptom relief and in some cases, superior healing rates for severe erosive esophagitis. While both drug classes exhibit a comparable safety profile for short-term use, some studies suggest a potential for a higher incidence of serious adverse events with P-CABs, warranting further long-term investigation.
Data Presentation: Efficacy and Pharmacodynamics
The following tables summarize key quantitative data from comparative studies of this compound and various P-CABs.
Table 1: Comparative Efficacy in Healing Erosive Esophagitis
| Drug/Dosage | Healing Rate (at 8 weeks) | Population | Study Design |
| This compound 60 mg | 92-95% | Patients with erosive esophagitis | Randomized, double-blind, active-controlled |
| Vonoprazan 20 mg | 92.4% | Patients with erosive esophagitis | Randomized, double-blind, active-controlled |
| Tegoprazan 50 mg | 95.2% (at 4 weeks) | Patients with erosive esophagitis (LA Grades A-D) | Multi-center, randomized, double-blind, active-comparator |
| Lansoprazole 30 mg | 86.2% (at 4 weeks) | Patients with erosive esophagitis (LA Grades A-D) | Multi-center, randomized, double-blind, active-comparator |
Note: Healing rates can vary based on the severity of esophagitis at baseline. A meta-analysis has suggested that vonoprazan is more effective than PPIs for patients with severe erosive esophagitis.[1]
Table 2: Comparative Pharmacodynamics of Acid Suppression
| Drug/Dosage | Time to Reach Mean Gastric pH ≥4 | % Time Gastric pH >4 (24 hours) | Study Population |
| This compound 60 mg | ~7 hours | 60.55% | Healthy male volunteers |
| Tegoprazan 50 mg | <2 hours | 58.55% | Healthy male volunteers |
| Tegoprazan 100 mg | <2 hours | 70.07% | Healthy male volunteers |
| Tegoprazan 200 mg | <2 hours | 81.73% | Healthy male volunteers |
These data highlight the significantly faster onset of action of P-CABs compared to this compound.[2][3][4] While the percentage of time gastric pH is maintained above 4 over 24 hours is comparable for lower doses of tegoprazan and this compound, higher doses of tegoprazan demonstrate a dose-dependent increase in this parameter.[2]
Table 3: Comparative Safety Profile
| Drug Class | Common Adverse Events | Serious Adverse Events |
| This compound (PPI) | Diarrhea, gas, nausea, cramps, headaches, stomach pain.[5] | Generally well-tolerated.[6] |
| P-CABs (Vonoprazan, Tegoprazan) | Similar to PPIs. | One meta-analysis suggested a potential for a higher risk of serious adverse events compared to lansoprazole, though the overall incidence was low.[7] |
Experimental Protocols
Gastric pH Monitoring
A key experiment in assessing the efficacy of acid-suppressing drugs is continuous 24-hour intragastric pH monitoring. A representative protocol from a comparative study of tegoprazan and this compound is as follows:
-
Study Design: A randomized, open-label, single-dose, balanced incomplete block crossover study was conducted in healthy male volunteers.[3] A washout period of 7 to 10 days separated the administration of each drug.[3]
-
pH Monitoring Equipment: A disposable single-use pH probe with an antimony pH catheter was used for gastric monitoring.[2]
-
Calibration: Prior to insertion, the pH probe was calibrated using standard buffer solutions of pH 4 and pH 7 at 25°C.[2]
-
Procedure: The pH probe was inserted, and gastric pH was measured and recorded continuously for 24 hours pre-dose (baseline) and for 24 hours post-dose.[2]
-
Pharmacodynamic Parameters: The primary endpoints included the percentage of time the intragastric pH remained above 4 and 6, and the time to reach a mean pH of ≥4.[2][3]
Assessment of Erosive Esophagitis Healing
Clinical trials evaluating the healing of erosive esophagitis typically employ endoscopic assessment at baseline and at specified follow-up intervals.
-
Study Design: These are often multi-center, randomized, double-blind, active-comparator trials.[8]
-
Inclusion Criteria: Patients with endoscopically confirmed erosive esophagitis are enrolled.[8]
-
Endoscopic Assessment: The severity of erosive esophagitis is graded at baseline using the Los Angeles (LA) Classification .[4][8] Follow-up endoscopies are performed at pre-defined time points (e.g., 2, 4, or 8 weeks) to assess healing.[8][9]
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients with healed erosive esophagitis at the end of the treatment period.[8]
The Los Angeles (LA) Classification of Esophagitis [4]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
Safety Assessment
Safety and tolerability are assessed throughout the clinical trial.
-
Data Collection: All adverse events (AEs) are recorded, regardless of their perceived relationship to the study drug.
-
Grading: The severity of AEs is graded using a standardized scale (e.g., Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening, Grade 5: Death).[10]
-
Causality Assessment: Investigators assess the relationship of each AE to the study medication.
-
Serious Adverse Events (SAEs): SAEs are defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[11] All SAEs are reported to regulatory authorities.
Mandatory Visualization
Caption: A typical experimental workflow for a comparative clinical trial of this compound and P-CABs.
Caption: Mechanism of action of this compound (PPI) vs. P-CABs on the H+/K+-ATPase proton pump.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi‐Center, Randomized, Double‐Blind, Active‐Comparator Phase 4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi-Center, Randomized, Double-Blind, Active-Comparator Phase 4 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dipg.org [dipg.org]
- 11. hptn.org [hptn.org]
Dexlansoprazole vs. Other Proton Pump Inhibitors: A Comparative Guide on Cost-Effectiveness and Economic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dexlansoprazole with other proton pump inhibitors (PPIs), focusing on their cost-effectiveness and the economic implications of their use in treating acid-related gastrointestinal disorders. The information is supported by experimental data from clinical trials and pharmacoeconomic analyses, with detailed methodologies provided for key studies.
Executive Summary
Proton pump inhibitors are a cornerstone in the management of gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and other acid-related conditions. This compound, the R-enantiomer of lansoprazole, features a unique dual delayed-release (DDR) formulation designed to prolong acid suppression. This guide evaluates its economic standing and clinical performance against other commonly prescribed PPIs, including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole.
While clinical efficacy among PPIs is often comparable, this compound's distinct pharmacokinetic profile may offer advantages in specific patient populations, such as those with nocturnal symptoms. However, its cost-effectiveness is a subject of ongoing discussion and varies based on regional drug pricing and healthcare system structures. This guide aims to synthesize the available evidence to inform research, clinical development, and healthcare policy.
Cost-Effectiveness Analysis
The economic evaluation of this compound in comparison to other PPIs is multifaceted, considering drug acquisition costs, clinical efficacy, and quality-of-life improvements.
A 2025 study analyzing the South Korean market identified this compound as the most cost-effective PPI among 14 available options. The research suggested that recommending this compound as a first-choice PPI could lead to substantial cost savings, potentially reducing current PPI spending by up to 47.0% in the ambulatory care sector of South Korea.[1] This analysis was based on the unit price per Defined Daily Dose (DDD), assuming equivalent efficacy and safety profiles among the compared PPIs.[1]
However, in the United States, the cost landscape for PPIs presents a different picture. Generic versions of omeprazole, pantoprazole, lansoprazole, esomeprazole, and rabeprazole are generally available at a lower cost than generic this compound.[2][3][4] This price disparity is a critical factor in cost-effectiveness calculations within the U.S. healthcare system.
While comprehensive cost-effectiveness analyses with metrics like Incremental Cost-Effectiveness Ratios (ICERs) and cost per Quality-Adjusted Life Year (QALY) specifically comparing this compound to a wide range of other PPIs in the U.S. or European context are limited in recent literature, a narrative review of pharmacoeconomic evaluations of PPIs for long-term GERD management highlighted that on-demand PPI therapy is generally a cost-effective strategy.[5] The review also noted that while long-term PPI treatment is effective, it can be costly.[5]
Table 1: Unit Price Comparison of Various PPIs (South Korean Market Analysis, 2025) [1]
| Proton Pump Inhibitor | Mean Price per DDD (KRW) | Standard Deviation (SD) | Median Price per DDD (KRW) |
| This compound | 522.7 | 72.2 | 583 |
| Omeprazole | 699.8 | 114.3 | 789 |
| Esomeprazole | 1019.8 | 195.1 | 1089 |
| Rabeprazole | 1048.7 | 56.7 | 1068 |
| Tegoprazan | 1298.4 | 23.07 | 1300 |
DDD: Defined Daily Dose; KRW: South Korean Won. Data extracted from a retrospective analysis of PPI prescribing data from 2013 to 2022 in South Korea.
Table 2: Average Cost Per Day for Various PPIs in the U.S. (Data from Arkansas Health Network) [2]
| Medication | Generic/Brand Name | Average Cost Per Day (USD) |
| Voquezna | Brand Name | $20.05 |
| This compound | Generic | $4.61 |
| Nexium | Brand Name | $3.22 |
| Dexilant | Brand Name | $2.47 |
| Rabeprazole Sodium | Generic | $0.31 |
| Esomeprazole Magnesium | Generic | $0.21 |
| Lansoprazole | Generic | $0.10 |
| Pantoprazole Sodium | Generic | $0.05 |
| Omeprazole | Generic | $0.04 |
Note: This data provides a snapshot of daily costs and does not represent a formal cost-effectiveness analysis.
Clinical Efficacy and Performance
The clinical efficacy of this compound has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses, often demonstrating superiority over placebo and comparable, or in some instances, advantageous outcomes compared to other PPIs.
A systematic review and meta-analysis of ten RCTs concluded that this compound was superior to placebo and other PPIs in resolving heartburn and reflux symptoms in patients with GERD, with notable benefits for those with moderate to severe symptoms.[5][6][7][8][9] The meta-analysis indicated that this compound at doses of 30 mg and 60 mg resulted in more 24-hour heartburn-free days and nights compared to placebo.[6][7][8][9]
Healing of Erosive Esophagitis
In the treatment of erosive esophagitis, this compound has shown comparable healing rates to lansoprazole.[10] In two identical 8-week, randomized, double-blind, multicenter trials involving 4,092 patients with EE, this compound 60 mg and 90 mg demonstrated non-inferiority to lansoprazole 30 mg in healing EE.[11] For maintenance of healed EE, this compound (30 mg and 60 mg) was found to be superior to placebo over a 6-month period.[10][12]
Symptom Control in Non-Erosive Reflux Disease (NERD)
For patients with NERD, this compound has demonstrated significant efficacy in providing heartburn relief. A 4-week, double-blind, placebo-controlled study with 947 NERD patients showed that this compound (30 mg and 60 mg) provided significantly greater median percentages of 24-hour heartburn-free days and nights without heartburn compared to placebo.[10]
Pharmacodynamic Profile
This compound's unique dual delayed-release formulation results in a plasma concentration-time profile with two distinct peaks, leading to a prolonged duration of acid suppression.[7][13] A pilot study comparing single doses of this compound 60 mg, pantoprazole 40 mg, esomeprazole 40 mg, and rabeprazole 20 mg in healthy volunteers found that this compound resulted in a significantly longer duration of time with intragastric pH > 4.0 over a 24-hour period compared to the other PPIs and placebo.[14]
Table 3: Summary of Clinical Efficacy Data for this compound
| Indication | Comparator | Key Finding | Citation(s) |
| GERD Symptom Resolution | Placebo, Other PPIs | Superior to placebo and other PPIs in resolving heartburn and reflux, especially in moderate to severe cases. | [5][6][7][8][9] |
| Healing of Erosive Esophagitis | Lansoprazole 30 mg | Non-inferior healing rates at 8 weeks. | [11] |
| Maintenance of Healed EE | Placebo | Superior to placebo in maintaining healing over 6 months. | [10][12] |
| NERD Symptom Control | Placebo | Significantly more 24-hour heartburn-free days and nights without heartburn. | [10] |
| Intragastric pH Control | Pantoprazole, Esomeprazole, Rabeprazole | Longer duration with intragastric pH > 4.0 over 24 hours. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.
Study T-EE04-085 (NCT00251719): Efficacy and Safety of this compound MR and Lansoprazole on Healing of Erosive Esophagitis
-
Objective: To assess the efficacy and safety of 8 weeks of once-daily treatment with this compound MR (60 mg or 90 mg) compared to lansoprazole (30 mg) in healing subjects with endoscopically proven erosive esophagitis.[13]
-
Study Design: A Phase 3, randomized, double-blind, multi-center, active-controlled, 3-arm study with an 8-week treatment period.[13]
-
Patient Population: Subjects with endoscopically-proven erosive esophagitis.
-
Interventions:
-
This compound MR 60 mg, capsules, orally, once daily for up to 8 weeks.
-
This compound MR 90 mg, capsules, orally, once daily for up to 8 weeks.
-
Lansoprazole 30 mg, capsules, orally, once daily for up to 8 weeks.[13]
-
-
Primary Outcome Measures:
-
Percentage of subjects with complete healing of erosive esophagitis by Week 8 as assessed by endoscopy (both crude rate and life-table method). Healing was defined as the resolution of all esophageal erosions (LA Grade A or better).
-
-
Secondary Outcome Measures:
-
Relief of GERD-related symptoms.
-
Systematic Review and Meta-Analysis of this compound for GERD
-
Protocol: This systematic review and meta-analysis followed the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) 2020 guidelines and was registered in PROSPERO (CRD42020206513).[7]
-
Eligibility Criteria:
-
Inclusion: Randomized clinical trials (RCTs) involving patients with GERD treated with this compound, other PPIs, or placebo. Patients with clinical characteristics of heartburn and acid regurgitation, confirmed by endoscopy, were included.[7]
-
Exclusion: Studies involving patients on concurrent anti-secretory agents (PPIs or H2RAs) within 2 weeks prior to endoscopy, or those with coexisting conditions like peptic ulcer disease.[7]
-
-
Data Extraction and Analysis: Two reviewers independently selected studies and extracted data. The Cochrane tool (RoB 2.0) was used to assess the risk of bias, and the certainty of evidence was evaluated using the GRADE methodology.[7]
Mechanism of Action and Logical Relationships
The therapeutic effect of all PPIs, including this compound, is achieved through the inhibition of the gastric H+/K+ ATPase (proton pump). The following diagrams illustrate the signaling pathway of PPIs and the logical workflow of a cost-effectiveness analysis.
This diagram illustrates how PPIs, as prodrugs, are activated in the acidic environment of the gastric parietal cells. The activated form then covalently binds to and inhibits the H+/K+ ATPase (proton pump), thereby blocking the final step of gastric acid secretion into the stomach lumen.[1][6][7][8][9]
Conclusion
This compound, with its unique dual delayed-release formulation, offers a distinct pharmacokinetic profile that translates into prolonged acid suppression. Clinical evidence supports its efficacy in healing erosive esophagitis and managing symptoms of GERD, with some studies suggesting potential advantages in specific clinical scenarios, such as nocturnal symptom control.
From an economic perspective, the cost-effectiveness of this compound is highly dependent on the local healthcare system and drug pricing. While a South Korean analysis found it to be the most cost-effective option, its higher acquisition cost in the U.S. compared to other generic PPIs presents a barrier to its widespread adoption as a first-line agent from a purely cost-minimization standpoint.
For researchers, scientists, and drug development professionals, the case of this compound highlights the importance of considering both clinical differentiation and pharmacoeconomic factors in the development and positioning of new therapeutic agents. Future head-to-head comparative effectiveness and cost-effectiveness studies in diverse healthcare settings are warranted to more definitively establish the value proposition of this compound relative to other available PPIs.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Cost-effective Analysis of Proton Pump Inhibitors in Long-term Management of Gastroesophageal Reflux Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. Indirect comparison of randomised controlled trials: comparative efficacy of this compound vs esomeprazole in the treatment of gastro-oesophageal reflux disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of this compound, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Dexlansoprazole: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of dexlansoprazole is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with best practices and regulatory guidelines.
Regulatory Landscape and Key Considerations
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA). While this compound is not specifically listed on the FDA's "flush list" of medicines recommended for disposal by flushing, and is not classified as a "Hazardous Chemical" under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, its Safety Data Sheet (SDS) recommends professional disposal. Therefore, a cautious approach is warranted.
Improper disposal, such as flushing down the drain, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and ecosystems. Landfill disposal without proper precautions can also lead to environmental contamination.
Recommended Disposal Procedures
The preferred method for disposing of this compound is through a licensed hazardous material disposal company or a pharmaceutical take-back program. If these options are not available, disposal in the household trash can be considered as a last resort, with specific precautions to minimize environmental risk.
Table 1: this compound Disposal Methods
| Disposal Method | Recommendation | Procedure |
| Pharmaceutical Take-Back Program | Highly Recommended | - Locate an authorized collection site through the DEA Diversion Control Division website or local pharmacy. - Follow the specific instructions provided by the take-back program. |
| Licensed Hazardous Waste Vendor | Recommended for Laboratories | - Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste vendor. - Ensure this compound waste is properly segregated, labeled, and stored according to institutional and regulatory guidelines prior to pickup. |
| Household Trash Disposal | Last Resort | 1. Do not crush capsules. 2. Mix the capsules with an unpalatable substance such as used coffee grounds, dirt, or cat litter. 3. Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid. 4. Dispose of the sealed container in the regular laboratory or municipal trash. 5. Remove or obscure all personal or identifying information from the original packaging before discarding. |
| Flushing | Not Recommended | This compound is not on the FDA's flush list. Do not flush down the toilet or drain. |
| Incineration | Acceptable via Waste Vendor | A common final disposal method for pharmaceutical waste handled by licensed vendors. |
Experimental Protocol for Laboratory Waste Disposal
For research laboratories generating this compound waste, the following protocol should be implemented:
-
Waste Segregation: Establish a designated waste container for this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves). This container should be clearly labeled as "this compound for Disposal."
-
Personal Protective Equipment (PPE): When handling this compound waste, personnel should wear appropriate PPE, including gloves and safety glasses, as recommended in the substance's SDS.
-
Waste Collection: Once the designated waste container is full, it should be securely sealed.
-
EHS Coordination: Contact the institution's Environmental Health and Safety (EHS) department to schedule a pickup. The EHS department will coordinate with a licensed hazardous waste vendor for proper transportation and disposal, likely via incineration.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
Essential Safety and Logistical Information for Handling Dexlansoprazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Dexlansoprazole.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hand Protection | Protective gloves. | Selection should be based on an evaluation of the possible hazards to hands and skin, the duration of use, the physical conditions of the workplace, and the chemical resistance and physical properties of the glove material.[1] Butyl rubber or Viton™ gloves are suggested.[2] |
| Skin and Body Protection | Laboratory coat, close-toed footwear, and impervious clothing. | Protective clothing must be selected based on the hazards present in the workplace, the physical environment, and the duration of exposure.[1][3] |
| Respiratory Protection | Use only with adequate general and local exhaust ventilation. In case of insufficient ventilation, wear a suitable respirator. | Engineering controls are the primary means of controlling exposure.[1][3] |
Note: Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound are not available.[1]
Hazard Identification and First Aid
This compound is associated with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area.[1]
-
Minimize dust generation and accumulation.[1]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke while handling.[1]
Storage:
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]
-
Recommended long-term storage is at 2-8°C.[1]
Spill Management:
-
Wear appropriate personal protective equipment.[3]
-
Ensure adequate ventilation.[3]
-
Prevent further leakage or spillage if safe to do so.[3]
-
Absorb the spill with inert material (e.g., diatomite, universal binders) and place it into a suitable disposal container.[1][3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Consult local, state, and federal regulations for proper disposal.[1] Do not let the product enter drains, other waterways, or soil.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
